Product packaging for 4,4'-Bipyridine(Cat. No.:CAS No. 37275-48-2)

4,4'-Bipyridine

Cat. No.: B7722724
CAS No.: 37275-48-2
M. Wt: 156.18 g/mol
InChI Key: MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Description

4,4'-Bipyridine (CAS 553-26-4) is an organic compound with the formula (C5H4N)2, serving as a fundamental building block in diverse research fields . This colorless solid is soluble in organic solvents and exhibits a melting point of 114 °C and a boiling point of 305 °C . Its core value lies in its rigid bipyridyl structure, which enables applications in materials science, supramolecular chemistry, and chemical biology. As a versatile precursor, this compound is primarily used in the synthesis of N,N'-dimethyl-4,4'-bipyridinium, widely known as the herbicide paraquat . Its strong coordination capability makes it a popular ligand for constructing metal-organic frameworks (MOFs) and coordination polymers, which are investigated for their porous and catalytic properties . Furthermore, its derivatives, particularly mono- and di-quaternized 4,4'-bipyridinium salts (viologens), are extensively studied for their electrochromic, redox-active, and solvatochromic behaviors, finding use in the development of smart materials and molecular switches . Recent groundbreaking research has also highlighted its role as an organocatalyst in bioorthogonal chemistry. Specifically, this compound mediates aromatic nitro-reduction reactions under biocompatible conditions, enabling controlled prodrug activation in mammalian cells, bacteria, and mouse models for potential cancer therapeutic strategies . This metal-free reduction system represents a significant advancement for bioorthogonal chemistry and prodrug unleashing methodologies. Researchers also utilize this compound to create a powerful reducing agent, N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene, which is employed in salt-free reductions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B7722724 4,4'-Bipyridine CAS No. 37275-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H
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InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
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Molecular Formula

C10H8N2
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Related CAS

27926-72-3 (di-hydrochloride)
Record name gamma,gamma'-Dipyridyl
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DSSTOX Substance ID

DTXSID2027200
Record name 4,4'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

Solid; [IUCLID] White crystalline solid with a pungent odor; [Alfa Aesar MSDS]
Record name 4,4'-Bipyridine
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Vapor Pressure

0.0000556 [mmHg]
Record name 4,4'-Bipyridine
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CAS No.

553-26-4, 37275-48-2, 123333-55-1
Record name 4,4′-Bipyridine
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Foundational & Exploratory

4,4'-Bipyridine: A Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and critical safety data for 4,4'-Bipyridine. The following sections detail its identification, physicochemical properties, toxicological data, and recommended safety procedures.

Chemical Identification

CAS Number: 553-26-4[1][2][3][4]

This compound is an organic compound consisting of two pyridine (B92270) rings linked at the 4-position. It is a colorless solid that is soluble in organic solvents and is primarily used as a precursor to the herbicide paraquat.[5]

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂[6]
Molecular Weight 156.18 g/mol [1]
Melting Point 109-113 °C
Boiling Point 305 °C[5][6]
Water Solubility 4.5 g/L[2][7]
Acute Toxicity, Oral (LD₅₀, Rat) 172 mg/kg[2][3][8]
Acute Toxicity, Dermal (LD₅₀, Rat) 400 mg/kg[2]
Acute Toxicity, Dermal (LD₅₀, Rabbit) 400-800 mg/kg[1][9]

GHS Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • H301: Toxic if swallowed [2][3][4][10]

  • H311: Toxic in contact with skin [2][3][4][10]

  • H315: Causes skin irritation [2][10]

  • H319: Causes serious eye irritation [2][10]

  • H335: May cause respiratory irritation [2][10]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not typically provided in standard safety data sheets. However, the methodologies for determining values such as the LD₅₀ (median lethal dose) are standardized. A general overview of the protocol for an acute oral toxicity study is provided below.

General Methodology for Acute Oral Toxicity (LD₅₀) Determination

Acute oral toxicity is typically determined in animal models, most commonly rats or mice, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The fundamental principle is to identify the dose of a substance that is lethal to 50% of the test population.[11][12]

  • Animal Preparation: Healthy, young adult animals of a specific strain and sex are selected. They are typically fasted before the administration of the test substance to ensure that food does not interfere with absorption.[13]

  • Dose Administration: The test substance, in this case, this compound, is administered in a single dose by oral gavage. Multiple dose groups are used with a range of concentrations to bracket the expected lethal dose.[11][14]

  • Observation: The animals are observed for a set period, often 14 days, for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior.[11]

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as the Probit or Reed-Muench method, are then used to calculate the LD₅₀ value.[13][14]

Safety and Handling Workflow

A critical aspect of working with toxic substances like this compound is having a clear and logical workflow for handling accidental exposures and spills. The following diagram illustrates a recommended procedure.

G Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator small_spill->ppe Yes large_spill Large Spill or Unknown Risk small_spill->large_spill No contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Collect Contaminated Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Procedure Complete dispose->end emergency_services Contact Emergency Services (e.g., EH&S) large_spill->emergency_services

Caption: A flowchart outlining the key steps for responding to a laboratory spill of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Bipyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bipyridine, a key building block in coordination chemistry, organic synthesis, and the development of functional materials. An understanding of its solubility in various solvents is critical for its application in laboratory and industrial settings, including in the synthesis of metal-organic frameworks (MOFs), polymers, and as a precursor to the herbicide paraquat.

Core Topic: Solubility Profile of this compound

This compound is a white to pale yellow crystalline solid. Its molecular structure, consisting of two pyridine (B92270) rings linked at the 4-positions, dictates its solubility characteristics. The nitrogen atoms in the pyridine rings can participate in hydrogen bonding, which influences its solubility in polar protic solvents. However, the overall aromatic nature of the molecule also allows for solubility in various organic solvents.

Data Presentation: Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative data. For many common organic solvents, this compound is described as "soluble" or "very soluble," indicating a high degree of solubility, though precise numerical values are not consistently reported.

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
WaterSparingly soluble / Slightly soluble[1][2]0.45[3][4][5]Not Specified
EthanolSoluble / Very Soluble[1][2][3][6][7]Data not available-
MethanolSolubleData not available-
AcetoneSolubleData not available-
Diethyl EtherSoluble / Very Soluble[1][2][3][7]Data not available-
ChloroformVery Soluble[1]Data not available-
BenzeneVery Soluble[1]Data not available-
Dimethyl Sulfoxide (DMSO)Soluble[8]Data not available-
N,N-Dimethylformamide (DMF)Soluble[9]Data not available-
DichloromethaneSoluble[9]Data not available-
TolueneData not availableData not available-
Ethyl AcetateData not availableData not available-

It is important to note that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent. For applications requiring precise concentrations, experimental determination of solubility under the specific conditions of use is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for determining the solubility of this compound. These methods are standard in chemical and pharmaceutical research.

1. Isothermal Equilibrium (Shake-Flask) Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).

    • Equilibration time is critical. A minimum of 24 to 48 hours is generally recommended to ensure that the system has reached thermodynamic equilibrium. The attainment of equilibrium can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry , by creating a calibration curve of known concentrations.

  • Data Analysis:

    • Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

2. Gravimetric Method

This is a simpler, classical method suitable for determining the solubility of non-volatile solutes like this compound.

Methodology:

  • Preparation and Separation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent and separate the clear supernatant as described in the Isothermal Equilibrium Method (steps 1 and 2).

  • Evaporation and Weighing:

    • Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solvent, or in a vacuum oven).

    • Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at an appropriate temperature (e.g., 60-80 °C).

    • Cool the dish in a desiccator to room temperature before weighing.

  • Data Analysis:

    • The weight of the solid residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

    • Calculate the solubility in the desired units (e.g., g/100 mL).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_end start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate check_equilibrium Check for equilibrium (constant concentration) equilibrate->check_equilibrium check_equilibrium->equilibrate Not at equilibrium settle Allow solid to settle check_equilibrium->settle Equilibrium reached filter_supernatant Filter supernatant settle->filter_supernatant quantify Quantify concentration (e.g., HPLC, UV-Vis) filter_supernatant->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

gravimetric_workflow cluster_prep Preparation & Separation cluster_measurement Measurement cluster_calculation Calculation cluster_end start Start prepare_saturated Prepare saturated solution and filter start->prepare_saturated pipette_volume Pipette known volume of saturated solution prepare_saturated->pipette_volume weigh_dish Into a pre-weighed evaporating dish pipette_volume->weigh_dish evaporate Evaporate solvent weigh_dish->evaporate dry_residue Dry residue to constant weight evaporate->dry_residue weigh_final Weigh dish with residue dry_residue->weigh_final calculate_mass Calculate mass of residue weigh_final->calculate_mass calculate_solubility Calculate solubility calculate_mass->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Characterization of 4,4'-Bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-Bipyridine, a key organic compound utilized in the synthesis of herbicides and as a ligand in coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable reference data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The symmetry of the molecule is clearly reflected in its NMR spectra, resulting in a simplified signal pattern.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons. The protons ortho to the nitrogen atoms (H-2, H-6, H-2', H-6') are deshielded compared to the protons meta to the nitrogen atoms (H-3, H-5, H-3', H-5').

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~8.70DoubletH-2, H-6, H-2', H-6'CDCl₃
~7.90DoubletH-3, H-5, H-3', H-5'CDCl₃

Note: Specific chemical shift values can vary slightly depending on the solvent and concentration.[1][2]

¹³C NMR Data

Consistent with its symmetrical structure, the ¹³C NMR spectrum of this compound displays three signals for the ten carbon atoms.

Chemical Shift (δ) ppmAssignmentSolvent
~150.0C-2, C-6, C-2', C-6'CDCl₃
~146.3C-4, C-4'CDCl₃
~121.0C-3, C-5, C-3', C-5'CDCl₃

Note: Data is compiled from various sources and may show slight variations.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and vibrational modes. Key absorptions are associated with the pyridine (B92270) ring and C-H bonds.

Frequency (cm⁻¹)IntensityAssignment
1612Very StrongC=C and C=N stretching vibrations
1527WeakC=C and C=N stretching vibrations
1492StrongC=C and C=N stretching vibrations
1413StrongC=C and C=N stretching vibrations
611-C-H bending mode

Note: The band at 611 cm⁻¹ is sensitive to coordination and typically shifts to a higher frequency upon bonding to a metal center.[6] The data presented is consistent with spectra available from the NIST WebBook and other sources.[7][8][9]

UV-Vis Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The spectrum is characterized by a strong absorption band in the ultraviolet region.

λmax (nm)Molar Absorptivity (ε)Solvent
~240-260Not specifiedEthanol/Water

Note: The exact position and intensity of the absorption maximum can be influenced by the solvent.[7][10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field locked onto the deuterium (B1214612) signal of the solvent. Standard shimming procedures should be performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[13]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Technique)
  • Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum.

  • Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum of the sample.[14] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6]

  • Data Analysis : Identify the characteristic absorption bands and compare them to known values.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, water, or acetonitrile).[15] From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[16]

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.[17] Record a baseline or "zero" spectrum to subtract any absorbance from the solvent and the cuvette.[18]

  • Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[16][17]

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Structural Information (Connectivity, Symmetry) NMR->NMR_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data UV_Data Electronic Transitions (Conjugation) UV->UV_Data Conclusion Structure Verification & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unveiling the Anhydrous Crystal Structure of 4,4'-Bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bipyridine in its anhydrous form. Meticulously compiled for researchers, scientists, and professionals in drug development, this document details the crystallographic parameters, experimental protocols for its synthesis and characterization, and an analysis of the intermolecular forces that govern its solid-state architecture.

Crystallographic Data

The crystal structure of this compound anhydrate has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131130, reveals a monoclinic crystal system. A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound Anhydrate

ParameterValue
CCDC Number131130
Empirical FormulaC₁₀H₈N₂
Formula Weight156.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.023(2)
b (Å)9.534(3)
c (Å)7.424(3)
α (°)90
β (°)108.56(3)
γ (°)90
Volume (ų)404.2(3)
Z2
Density (calculated) (g/cm³)1.284

Experimental Protocols

The successful crystallization and characterization of this compound anhydrate rely on precise experimental procedures. The following sections detail the methodologies for its synthesis and analysis.

Synthesis and Crystallization of this compound Anhydrate

Single crystals of anhydrous this compound suitable for X-ray diffraction can be obtained through two primary methods:

Method 1: Slurry Crystallization

This method involves the equilibration of a suspension of this compound in a suitable organic solvent.

  • Procedure:

    • A supersaturated solution of this compound is prepared in an organic solvent (e.g., acetonitrile, ethyl acetate, or chloroform) at an elevated temperature.

    • The solution is allowed to cool to room temperature, leading to the precipitation of the solid.

    • The resulting slurry is stirred at a constant temperature for an extended period (typically 24-72 hours) to allow for the transformation of any metastable forms into the stable anhydrous phase.

    • The solid is then isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.

Method 2: Dehydration of this compound Dihydrate

Anhydrous this compound can also be prepared by the controlled dehydration of its dihydrate form.[1]

  • Procedure:

    • This compound dihydrate crystals are placed in a controlled environment with a relative humidity below 35% at room temperature.[1]

    • Alternatively, the dihydrate can be heated in an oven at a temperature sufficient to remove the water molecules without causing sublimation of the this compound (e.g., 60-80 °C). The dehydration process should be monitored by thermogravimetric analysis (TGA) to ensure complete water removal.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Procedure:

    • A suitable single crystal of this compound anhydrate is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

    • The collected data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is a crucial technique for phase identification and to confirm the bulk purity of the synthesized material.

  • Procedure:

    • A finely ground powder of the this compound anhydrate is packed into a sample holder.

    • The sample is analyzed using a powder diffractometer with, for example, Cu Kα radiation.

    • The diffraction pattern is recorded over a specific 2θ range (e.g., 5-40°).

    • The resulting diffractogram, showing characteristic peaks at specific 2θ angles, serves as a fingerprint for the anhydrous crystalline phase.

Structural Analysis

Molecular Conformation

In the crystalline state, the this compound molecule is not perfectly planar. The two pyridine (B92270) rings are twisted with respect to each other, characterized by a dihedral angle between the planes of the rings. This twist is a result of the balance between intramolecular steric hindrance and intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound anhydrate is primarily governed by weak intermolecular interactions, specifically C-H···N and π-π stacking interactions.

  • C-H···N Interactions: Hydrogen atoms attached to the carbon atoms of the pyridine rings form weak hydrogen bonds with the nitrogen atoms of adjacent molecules. These interactions link the molecules into extended networks.

  • π-π Stacking Interactions: The aromatic pyridine rings of neighboring molecules arrange in a parallel-displaced or T-shaped manner, leading to attractive π-π stacking interactions. These interactions contribute significantly to the overall stability of the crystal lattice.

The interplay of these non-covalent interactions results in a herringbone packing motif, a common arrangement for aromatic molecules.

Visualizations

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_analysis Data Analysis Slurry Slurry Crystallization Anhydrate This compound Anhydrate Crystals Slurry->Anhydrate Dehydration Dehydration of Dihydrate Dehydration->Anhydrate SCXRD Single-Crystal X-ray Diffraction Anhydrate->SCXRD Single Crystal PXRD Powder X-ray Diffraction Anhydrate->PXRD Bulk Powder Structure Crystal Structure Determination SCXRD->Structure PhaseID Phase Identification PXRD->PhaseID

Figure 1: Experimental workflow for the synthesis and characterization of this compound anhydrate.

Intermolecular_Interactions mol1 This compound (Molecule A) mol2 This compound (Molecule B) mol1->mol2 C-H···N mol3 This compound (Molecule C) mol2->mol3 π-π Stacking

Figure 2: Key intermolecular interactions in the crystal structure of this compound anhydrate.

References

A Theoretical and Computational Guide to the Electronic Properties of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bipyridine (B149096) (4,4'-bpy) is a heterocyclic aromatic compound consisting of two pyridine (B92270) rings linked by a single carbon-carbon bond at their para positions. This molecule is a fundamental building block in supramolecular chemistry, coordination polymers, and materials science.[1][2] Its ability to act as a bridging ligand, its redox activity, and its unique structural flexibility make it a subject of intense research.[1][3] Theoretical and computational studies are crucial for elucidating the intrinsic electronic properties of this compound, providing insights into its structure-property relationships that are essential for the rational design of novel materials and functional molecular systems. This guide provides an in-depth overview of the theoretical methodologies used to study this compound and summarizes key findings regarding its electronic structure.

Theoretical Methodologies

The electronic properties of this compound are predominantly investigated using a range of quantum chemical methods. These computational approaches allow for the precise calculation of molecular geometries, energy levels, and electronic transitions.

Experimental Protocols / Computational Details

  • Density Functional Theory (DFT): This is the most widely used method for studying this compound due to its favorable balance of accuracy and computational cost.[4][5][6][7] Common functionals include the hybrid functional B3LYP, which incorporates a portion of the exact Hartree-Fock exchange.[6][8]

  • Ab Initio Methods: For higher accuracy, especially in describing electron correlation and dispersion effects, methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, such as CCSD(T), are employed.[4][8][9] These methods are more computationally demanding but can serve as benchmarks for DFT results.

  • Time-Dependent DFT (TD-DFT): To investigate the excited-state properties and simulate UV-Vis absorption spectra, TD-DFT is the standard approach.[10][11] It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to electronic transitions.

  • Basis Sets: The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. Pople-style basis sets (e.g., 6-31+g(d)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are frequently used for these types of studies.[6][8] Larger basis sets generally provide more accurate results.

  • Software Packages: Standard quantum chemistry software packages such as Gaussian, GAMESS, and SIESTA are commonly used to perform these calculations.[6][8][12]

Core Electronic and Structural Properties

A defining feature of this compound is the torsional freedom around the central C-C bond, which dictates the molecule's conformation and the degree of π-conjugation between the two pyridine rings. This structural feature has a profound impact on its electronic properties.

Torsional Potential and Equilibrium Geometry

The planarity of this compound is governed by a delicate balance between two opposing effects: π-conjugation, which favors a planar (0° dihedral angle) conformation, and steric repulsion between ortho-hydrogens, which favors a twisted structure.[9] Theoretical calculations consistently show that the global energy minimum corresponds to a non-planar, twisted conformation.[4][9]

Experimental electron diffraction studies have measured the equilibrium twist angle to be approximately 37.2°.[6] Quantum chemical calculations, particularly at the DFT/B3LYP level with adequate basis sets, have been successful in reproducing this experimental value.[6] The energy barriers to rotation are relatively small, indicating that the molecule is quite flexible.

Data Presentation: Calculated Rotational Energy Barriers

Method/Basis SetBarrier to Planar Conformation (0°) (kcal/mol)Barrier to Perpendicular Conformation (90°) (kcal/mol)Reference
Various Correlated Methods1.5 - 1.82.0 - 2.2[4][9]

Note: The barriers are relative to the energy of the twisted global minimum.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity.[13]

Data Presentation: Calculated Electronic Properties of this compound (in vacuo)

Method/Basis SetHOMO-LUMO Gap (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)Reference
B3LYP/6-31+g(d)7.028.87-0.27[6]
B3LYP/aug-cc-pVDZ6.968.87-0.36[6]
B3LYP/aug-cc-pVTZ6.908.82-0.36[6]

These calculations show that this compound has a substantial HOMO-LUMO gap, consistent with its stability. The negative electron affinity indicates that the formation of a gas-phase anion is not energetically favorable, though in solution or within metal complexes, it can be readily reduced.[6][14]

Visualization of a Theoretical Workflow

The following diagram illustrates a typical workflow for the computational investigation of this compound's electronic properties.

Theoretical_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Results start Define Molecular Structure (4,4'-bpy) method Select Method (e.g., DFT/B3LYP) start->method basis Select Basis Set (e.g., cc-pVTZ) method->basis geo_opt Geometry Optimization (Find Energy Minimum) basis->geo_opt Run Calculation freq_calc Frequency Calculation (Confirm Minimum) geo_opt->freq_calc pes_scan Potential Energy Surface Scan (Torsional Profile) geo_opt->pes_scan elec_prop Analyze Electronic Properties (HOMO-LUMO, IP, EA) geo_opt->elec_prop struct_prop Analyze Structural Properties (Dihedral Angle, Bond Lengths) freq_calc->struct_prop results Final Data & Interpretation struct_prop->results excited_state Excited State Calculation (TD-DFT for UV-Vis) elec_prop->excited_state elec_prop->results excited_state->results

Caption: A flowchart of a typical computational workflow for studying this compound.

References

The Discovery and Enduring Legacy of 4,4'-Bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096), a seemingly simple heterocyclic organic compound, has carved a significant niche in the annals of chemical history and continues to be a molecule of immense interest in modern research and development. From its early, somewhat serendipitous discovery to its pivotal role in the development of a widely used herbicide and its contemporary applications in supramolecular chemistry and drug discovery, the story of this compound is one of evolving scientific understanding and expanding utility. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of this compound began in the mid-19th century with the pioneering work of Scottish chemist Thomas Anderson. In 1868, Anderson reported the synthesis of a new compound by heating pyridine (B92270) with sodium metal.[1] While he had successfully isolated this compound, his initial determination of its empirical formula was incorrect.

It was not until 1882 that the true nature of this molecule was elucidated. The Austrian chemist Hugo Weidel and his student, M. Russo, correctly identified the empirical formula and proposed the correct molecular structure of this compound, laying the foundation for all subsequent research on this important compound.[1]

A pivotal moment in the history of this compound came with the discovery of its most famous derivative, the herbicide paraquat (B189505). In a process that highlights the often-unforeseen applications of chemical compounds, pyridine is first oxidized in a coupling reaction to produce this compound, which is then followed by dimethylation to form paraquat.[1] This discovery propelled this compound from a laboratory curiosity to a key industrial intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈N₂[2]
Molar Mass156.18 g/mol [3]
AppearanceColorless to white crystalline solid[3]
Melting Point114 °C[3]
Boiling Point304.8 °C[3]
Solubility
WaterSparingly soluble
EthanolVery soluble
Diethyl etherVery soluble
ChloroformVery soluble
BenzeneVery soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
N,N-dimethylformamide (DMF)Soluble
Tetrahydrofuran (THF)Soluble

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃)δ 8.73 (dd, J = 4.4, 1.6 Hz, 4H), 7.50 (dd, J = 4.4, 1.6 Hz, 4H)[4]
¹³C NMR (CDCl₃)δ 150.5, 145.8, 121.5[4]
FTIR (cm⁻¹)3027 (C-H stretch), 1406 (C=N stretch)[5]
UV-Vis (Methanol)λmax at 248 nm[6]

Table 3: Crystallographic Data of this compound

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
MonoclinicP2₁/n6.0529.7787.21890108.6290[7]

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved significantly since its discovery. Early methods were often harsh and low-yielding, while modern techniques offer greater efficiency, selectivity, and functional group tolerance.

Historical Synthesis: The Reaction of Pyridine with Sodium

The original synthesis of this compound by Thomas Anderson involved the direct reaction of pyridine with sodium metal at elevated temperatures.[1] This method, while historically significant, is rarely used today due to safety concerns and the formation of a mixture of bipyridine isomers.

Experimental Protocol: Synthesis of this compound via Sodium-Mediated Coupling of Pyridine (Illustrative)

  • Disclaimer: This protocol is for historical and illustrative purposes only and should be approached with extreme caution due to the use of metallic sodium. Modern, safer methods are recommended.

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagents: Anhydrous pyridine, metallic sodium.

  • Procedure:

    • Under a nitrogen atmosphere, small, freshly cut pieces of sodium metal are added to anhydrous pyridine in the reaction flask.

    • The mixture is heated to reflux with vigorous stirring.

    • The reaction is monitored for the consumption of sodium.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • Excess sodium is carefully quenched with a suitable alcohol (e.g., isopropanol) under an inert atmosphere.

    • The resulting mixture is worked up by extraction and purified by crystallization or distillation to isolate this compound.

Modern Synthetic Methods

Modern organic synthesis offers a variety of more efficient and controlled methods for the preparation of this compound. These methods primarily rely on transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic method for the formation of biaryl compounds and can be adapted for the synthesis of this compound.[8] This reaction typically involves the copper-catalyzed coupling of two molecules of a 4-halopyridine.

Experimental Protocol: Ullmann-Type Synthesis of this compound

  • Apparatus: A Schlenk flask or a sealed tube.

  • Reagents: 4-Bromopyridine (B75155), copper powder (activated), a high-boiling solvent (e.g., dimethylformamide or nitrobenzene).

  • Procedure:

    • In a Schlenk flask, 4-bromopyridine and activated copper powder are suspended in a high-boiling solvent.

    • The mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere for several hours.

    • Reaction progress is monitored by techniques such as TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper residues.

    • The filtrate is subjected to an appropriate workup procedure, which may include extraction and washing.

    • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are now the methods of choice for the synthesis of this compound due to their high yields, mild reaction conditions, and broad functional group compatibility.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

  • Apparatus: A two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: 4-Bromopyridine, 4-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • To the reaction flask, add 4-bromopyridine, 4-pyridylboronic acid, the palladium catalyst, and the base.

    • The flask is evacuated and backfilled with an inert gas several times.

    • The solvent system is added via syringe.

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Experimental Protocol: Negishi Coupling for the Synthesis of this compound

  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and an inert atmosphere setup.

  • Reagents: 4-Chloropyridine (B1293800) or 4-bromopyridine, an organozinc reagent (e.g., 4-pyridylzinc chloride, prepared in situ from 4-chloropyridine and activated zinc), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Procedure:

    • Preparation of the Organozinc Reagent: In a separate flask under an inert atmosphere, activated zinc is treated with a solution of 4-chloropyridine in an anhydrous solvent like THF to form the 4-pyridylzinc chloride reagent.

    • Coupling Reaction: In the main reaction flask, the palladium catalyst is dissolved in an anhydrous solvent.

    • The second equivalent of 4-halopyridine is added, followed by the dropwise addition of the freshly prepared 4-pyridylzinc chloride solution.

    • The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography yields the desired this compound.

Key Applications in Research and Industry

The utility of this compound extends far beyond its historical context, with significant applications in both industrial processes and cutting-edge research.

Industrial Synthesis of Paraquat

The primary industrial application of this compound is as a key intermediate in the synthesis of the non-selective herbicide, paraquat.[1] The straightforward and efficient conversion of this compound to paraquat has made it a cornerstone of the agrochemical industry.

Industrial_Paraquat_Synthesis Pyridine Pyridine Bipyridine This compound Pyridine->Bipyridine Oxidative Coupling (e.g., with Sodium in Ammonia) Paraquat Paraquat Dichloride Bipyridine->Paraquat Dimethylation (with Methyl Chloride)

Industrial Synthesis of Paraquat from Pyridine.
Coordination Chemistry and Supramolecular Assemblies

In the realm of academic and materials research, this compound is widely employed as a versatile bridging ligand in coordination chemistry. Its linear and rigid structure, with nitrogen atoms at opposing ends, allows it to connect metal centers to form a vast array of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting properties and have potential applications in gas storage, catalysis, and sensing.

Drug Discovery and Development

More recently, derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, certain this compound derivatives have been identified as inhibitors of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 protein-protein interaction.[9] CDK9 is a key regulator of transcriptional elongation, and its dysregulation is implicated in various cancers, including triple-negative breast cancer.[9] By disrupting the interaction between CDK9 and its regulatory partner Cyclin T1, these this compound derivatives can inhibit the proliferation of cancer cells.

CDK9_Inhibition_Pathway cluster_0 Normal Transcriptional Elongation cluster_1 Inhibition by this compound Derivative CDK9 CDK9 PTEFb Active P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Bipyridine_Derivative This compound Derivative Inactive_Complex Inactive Complex Bipyridine_Derivative->Inactive_Complex No_Transcription Inhibition of Gene Transcription Inactive_Complex->No_Transcription Inhibition of P-TEFb Formation CDK9_2 CDK9 CDK9_2->Inactive_Complex CyclinT1_2 Cyclin T1 CyclinT1_2->Inactive_Complex Interaction Blocked

References

A Technical Guide to the Commercial Sources and Purity of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4,4'-Bipyridine (CAS 553-26-4), a key building block in pharmaceuticals, agrochemicals, and materials science. This document outlines commercial sources, typical purity levels, analytical methodologies for purity determination, and potential impurities.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized companies. The purity of commercially available this compound typically ranges from 98% to over 99.5%. Higher purity grades are often available for more demanding applications, such as in the synthesis of active pharmaceutical ingredients (APIs).

Below is a summary of representative commercial suppliers and their stated purity levels for this compound. Please note that this is not an exhaustive list and availability and specifications are subject to change.

SupplierStated Purity/GradeAnalytical Method (if specified)
Thermo Fisher Scientific (Alfa Aesar) 98%Assay (GC) ≥97.5%
Tokyo Chemical Industry (TCI) >98.0%GC
Sigma-Aldrich (Merck) ≥99.0% (for synthesis)Titration with HClO₄
BLD Pharmatech 98%-
Leap Chem --
Senzhuo Industry 99.0%-
Unilong Industry 99.5%-
Chemsavers 99%-

Analytical Methodologies for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the desired level of accuracy and the potential impurities being investigated.

Gas Chromatography (GC)

Gas chromatography is a common method for determining the purity of volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds.

Experimental Protocol (General Example):

  • Instrument: Gas chromatograph equipped with an FID.

  • Column: A capillary column suitable for the analysis of polar nitrogen-containing compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the purity analysis of this compound and its potential non-volatile impurities.

Experimental Protocol (Example based on available application notes):

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL of a solution of this compound in the mobile phase.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol (General Principles for ¹H qNMR):

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (with a known purity) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

  • NMR Acquisition:

    • A high-field NMR spectrometer is used.

    • Crucial acquisition parameters for accurate quantification include a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to ensure complete relaxation between scans.

    • A calibrated 90° pulse should be used.

  • Data Processing: The spectra are carefully phased and baseline corrected.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Other Techniques
  • Melting Point: The melting point of this compound is a good indicator of purity. Pure this compound has a sharp melting point around 110-114 °C.[1][2] A broad melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry can be used to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Potential Impurities

The nature and level of impurities in commercial this compound can vary depending on the synthetic route employed. The most common industrial synthesis involves the coupling of pyridine.

Common Impurities:

  • Isomeric Bipyridines: The synthesis can sometimes lead to the formation of other bipyridine isomers, such as 2,2'-Bipyridine, 2,4'-Bipyridine, and 3,3'-Bipyridine, which can be difficult to separate due to their similar physical properties.

  • Unreacted Pyridine: Residual starting material may be present.

  • Halogenated Pyridines/Bipyridines: If the synthesis involves halogenated precursors (e.g., in Suzuki or Stille coupling reactions), traces of these compounds may remain.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

  • Water: this compound can be hygroscopic, and water content is a common specification.[2]

Purification

For applications requiring very high purity, commercial this compound can be further purified by recrystallization.

Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents include water, ethanol, or a mixture of benzene (B151609) and petroleum ether.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

Visualizations

experimental_workflow cluster_proc Purity Analysis Workflow start Commercial this compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution gc_analysis GC-FID Analysis dissolution->gc_analysis Volatile Analysis hplc_analysis HPLC-UV Analysis dissolution->hplc_analysis Non-Volatile Analysis qnmr_analysis qNMR Analysis dissolution->qnmr_analysis Primary Method purity_determination Purity Calculation (Area % or qNMR Formula) gc_analysis->purity_determination hplc_analysis->purity_determination qnmr_analysis->purity_determination end Purity Report purity_determination->end

Caption: A typical experimental workflow for the purity analysis of a commercial this compound sample.

purification_process cluster_purification Recrystallization Protocol crude_material Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_material->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling and Crystallization hot_filter->cool vacuum_filter Vacuum Filtration and Washing with Cold Solvent cool->vacuum_filter dry Drying under Vacuum vacuum_filter->dry pure_product High-Purity this compound dry->pure_product

Caption: A step-by-step logical flow for the purification of this compound via recrystallization.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096) is a well-known organic compound widely utilized as a building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as a precursor to the herbicide paraquat. Its thermal stability is a critical parameter in these applications, particularly in the context of materials science and drug development, where understanding the degradation profile of a molecule under thermal stress is paramount. This technical guide provides a detailed overview of the thermal properties of this compound, including its melting and boiling points, and discusses its thermal decomposition, drawing upon available data and established principles of organic chemistry. While extensive research has been conducted on the thermal behavior of this compound-containing coordination complexes and cocrystals, this guide will focus on the intrinsic thermal stability of the pure compound.

Physicochemical Properties

A foundational understanding of the thermal stability of this compound begins with its basic physicochemical properties, which are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₈N₂[NIST WebBook]
Molecular Weight156.18 g/mol [NIST WebBook]
Melting Point114 °C[ChemicalBook]
Boiling Point304.8 °C[ChemicalBook]
AppearanceColorless to pale yellow crystalline solid

Table 1: Physicochemical Properties of this compound

The relatively high boiling point of this compound suggests a significant degree of thermal stability in the liquid phase. The molecule can withstand temperatures well above its melting point without immediate decomposition under standard atmospheric conditions.

Thermal Stability and Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of solid materials. While a comprehensive TGA/DSC analysis of pure this compound is not extensively reported in peer-reviewed literature, its behavior can be inferred from its physical properties and the numerous studies on its derivatives.

It is established that this compound is thermally stable up to its boiling point. Decomposition is expected to occur at temperatures exceeding 300 °C. The primary decomposition products are likely to be pyridine (B92270) and various pyridine-based radicals, resulting from the cleavage of the C-C bond connecting the two pyridine rings.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the thermal decomposition products of pure this compound, a logical decomposition pathway can be proposed based on the principles of bond dissociation energies. The weakest point in the this compound molecule is the single bond connecting the two aromatic rings. Upon heating to a sufficiently high temperature, this bond is expected to undergo homolytic cleavage, generating two pyridyl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.

G cluster_0 Thermal Decomposition Initiation cluster_1 Radical Propagation/Termination bipy This compound radicals 2 x Pyridyl Radicals bipy->radicals High Temperature (>300 °C) pyridine Pyridine radicals->pyridine Hydrogen Abstraction other_products Other Decomposition Products radicals->other_products Recombination/ Further Fragmentation

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

For researchers wishing to conduct their own thermal analysis of this compound, the following general experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided as a starting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of the major mass loss event is considered the decomposition temperature.

G start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep load Load into TGA prep->load purge Purge with Inert Gas (N2 or Ar) load->purge heat Temperature Program (e.g., 10 °C/min to 600 °C) purge->heat measure Measure Mass Loss heat->measure end End measure->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events prior to decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan and hermetically seal it.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature below the expected decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

G start Start prep Sample Preparation (2-5 mg in DSC pan) start->prep load Load Sample & Reference Pans prep->load purge Purge with Inert Gas (N2 or Ar) load->purge heat Temperature Program (e.g., 10 °C/min to 250 °C) purge->heat measure Measure Heat Flow heat->measure end End measure->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally robust molecule, stable well beyond its melting point of 114 °C and approaching its boiling point of 304.8 °C. While specific, detailed studies on the thermal decomposition of the pure compound are not prevalent in the literature, its decomposition is anticipated to initiate via the cleavage of the inter-ring C-C bond at temperatures exceeding 300 °C, leading to the formation of pyridyl radicals. For applications requiring high thermal stability, this compound serves as a reliable building block, though consideration of its decomposition profile at elevated temperatures is crucial for material design and safety. The provided experimental protocols offer a framework for researchers to conduct their own detailed thermal analysis of this important compound.

An In-depth Technical Guide to the Basic Characterization of 4,4'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,4'-bipyridine (B149096) are a cornerstone in diverse scientific fields, from the development of novel pharmaceuticals to the engineering of advanced materials. Their utility is intrinsically linked to their unique structural and electronic properties. A thorough characterization of these compounds is paramount for ensuring their quality, understanding their behavior, and unlocking their full potential. This technical guide provides a comprehensive overview of the fundamental characterization of this compound derivatives, detailing common synthetic routes, key physicochemical properties, and in-depth experimental protocols for essential analytical techniques.

Introduction to this compound Derivatives

This compound consists of two pyridine (B92270) rings linked at the C-4 and C-4' positions. This foundational structure can be chemically modified to produce a vast array of derivatives with tailored properties. These derivatives are widely employed as ligands in coordination chemistry, building blocks for supramolecular assemblies, and active components in functional materials. In the pharmaceutical industry, the bipyridinium scaffold is a key pharmacophore in various drug candidates. The nitrogen atoms in the pyridine rings can be quaternized to form viologens, which are known for their electrochromic properties and are used as herbicides.[1]

The versatility of this compound derivatives stems from their ability to act as bridging ligands, their rich redox chemistry, and the tunability of their electronic and steric properties through substitution on the pyridine rings.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing this compound core and the construction of the bipyridine skeleton from pyridine precursors.

Common Synthetic Routes:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Negishi couplings are extensively used to introduce a wide range of substituents onto the bipyridine framework.[2][3] For instance, the Suzuki coupling allows for the formation of C-C bonds by reacting a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.

  • Dimerization of Pyridine Derivatives: Symmetrical this compound derivatives can be synthesized through the homocoupling of pyridine precursors.[2][4] This can be achieved using various reagents, including nickel catalysts or by employing Wurtz-type coupling reactions with sodium metal.[3]

  • Direct Functionalization: Direct substitution onto the this compound ring is also possible, though it is often less regioselective.[5]

A general workflow for the synthesis and subsequent characterization of this compound derivatives is illustrated below.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Pyridine Precursors Pyridine Precursors Coupling Reaction Coupling Reaction Pyridine Precursors->Coupling Reaction Reagents, Catalyst Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Purified Derivative Purified Derivative Purification->Purified Derivative Structural Elucidation Structural Elucidation Purified Derivative->Structural Elucidation NMR, MS, IR Physicochemical Analysis Physicochemical Analysis Purified Derivative->Physicochemical Analysis UV-Vis, pKa, MP Purity Assessment Purity Assessment Purified Derivative->Purity Assessment HPLC, Elemental Analysis

Figure 1. A generalized workflow illustrating the synthesis, purification, and subsequent characterization of this compound derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its derivatives are crucial for their application and handling.

PropertyThis compound4,4'-Diphenyl-2,2'-bipyridineNotes
Molecular Formula C₁₀H₈N₂[6]C₂₂H₁₆N₂[7]
Molecular Weight 156.18 g/mol [6]308.38 g/mol [7]
Appearance Off-white to beige powder[8][9]Off-white to pale yellow powder[7]
Melting Point 109-112 °C[8][9]188-190 °C[7]Indicates the purity and thermal stability of the compound.
Boiling Point 305 °C[8][9]Not reported
Solubility Slightly soluble in water; soluble in organic solvents.[7][8]Limited solubility in water; soluble in common organic solvents.[7]Important for selecting appropriate solvents for reactions and analysis.
pKa pKₐ₁: 3.17, pKₐ₂: 4.82[8][9]Not reportedReflects the basicity of the nitrogen atoms.
UV-Vis (λmax) 300 nm (in CH₃CN)[8][9]Not reportedProvides information about the electronic transitions within the molecule.

Key Characterization Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Parameters (Typical for a 300 or 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule. The aromatic region (typically 7-9 ppm) is of particular interest for bipyridine derivatives.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the synthesized derivatives.

Experimental Protocol for Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the nature of the derivative. For most this compound derivatives, positive ion mode is suitable.

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas Flow Rate and Temperature: Optimize to ensure efficient desolvation without thermal degradation of the analyte.

    • Mass Range: Scan a mass range that includes the expected molecular ion peak ([M+H]⁺ or [M]⁺).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the target compound. The isotopic pattern can further confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound derivatives, look for C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹) and C-H stretching vibrations (around 3000-3100 cm⁻¹).[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

    • Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These values are characteristic of the compound's electronic structure.[11][12]

The relationship between these key characterization techniques is depicted in the following diagram.

CharacterizationTechniques cluster_structure Structural Information cluster_properties Physicochemical Properties cluster_purity Purity and Composition NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Confirms MW IR IR Spectroscopy NMR->IR Confirms functional groups XRay X-ray Crystallography NMR->XRay Solid-state structure Elemental Elemental Analysis MS->Elemental Confirms composition UVVis UV-Vis Spectroscopy Electrochem Electrochemistry UVVis->Electrochem Redox properties pKa pKa Determination HPLC HPLC

Figure 2. Interconnectivity of key analytical techniques for the comprehensive characterization of this compound derivatives.

Conclusion

The thorough characterization of this compound derivatives is a critical step in their development and application. By employing a combination of spectroscopic and analytical techniques, researchers can gain a detailed understanding of their structure, purity, and physicochemical properties. The experimental protocols outlined in this guide provide a solid foundation for the reliable and reproducible characterization of this important class of compounds. This systematic approach ensures the quality and efficacy of this compound derivatives in their intended applications, from advanced materials to life-saving pharmaceuticals.

References

vibrational modes of 4,4'-Bipyridine from Raman spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vibrational Modes of 4,4'-Bipyridine (B149096) via Raman Spectroscopy

Introduction

This compound (4,4'-BiPy) is an organic compound of significant interest in coordination chemistry, materials science, and nanotechnology. Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent bidentate ligand and a model molecule for studying molecular electronics and surface phenomena. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering a "fingerprint" for molecular identification and structural analysis.[1]

This guide provides a comprehensive overview of the analysis of this compound's vibrational modes using Raman spectroscopy. It covers experimental protocols, data interpretation, and the application of computational methods for mode assignment. The content is tailored for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Experimental Protocols

Obtaining high-quality Raman spectra of this compound requires careful attention to sample preparation and instrument configuration. The following sections outline a typical experimental workflow.

Sample Preparation

The preparation method depends on the sample's physical state and the experimental objectives.

  • Solid Samples: For bulk analysis, this compound powder can be analyzed directly or pressed into a pellet to ensure a flat surface for laser focusing.[2]

  • Liquid Samples: this compound can be dissolved in a suitable solvent (one with a weak Raman signal that does not overlap with the analyte's peaks). The solution is then placed in a quartz cuvette for analysis.[2]

  • Surface-Enhanced Raman Spectroscopy (SERS): To obtain enhanced signals, a dilute solution of this compound is typically applied to a SERS-active substrate, such as roughened metallic surfaces or nanoparticles of gold or silver.[2] The molecule is often adsorbed onto the surface via its nitrogen atoms.[3]

Instrumentation

A standard Raman spectroscopy setup consists of a laser source, collection optics, a spectrometer, and a detector.[2][4]

  • Laser Source: Common excitation wavelengths include 532 nm (frequency-doubled Nd:YAG), 785 nm (diode laser), and 1064 nm (Nd:YAG for FT-Raman).[4][5][6] The choice of wavelength is crucial to balance signal intensity and minimize fluorescence.[6]

  • Spectrometer: A Czerny-Turner type spectrometer equipped with a diffraction grating is commonly used to disperse the scattered light.[2][4] The grating's groove density determines the spectral resolution.[2]

  • Detector: A sensitive charge-coupled device (CCD) camera is typically used to detect the dispersed Raman scattered light.

Data Acquisition and Analysis

The acquisition parameters are optimized to maximize the signal-to-noise ratio. This involves adjusting the laser power, spectral acquisition time, and number of accumulations. After acquisition, the raw spectrum is processed to remove background fluorescence and cosmic rays. The peak positions, intensities, and widths are then analyzed.

Computational Analysis

Density Functional Theory (DFT) calculations are an indispensable tool for assigning the experimentally observed Raman bands to specific molecular vibrations.[5][7][8][9][10]

  • Methodology: The molecular geometry of this compound is first optimized. Then, vibrational frequency calculations are performed using a functional like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)).[5]

  • Assignment: The calculated frequencies and Raman activities are correlated with the experimental spectrum. The Potential Energy Distribution (PED) analysis is often used to provide a detailed description of the contribution of individual internal coordinates to each normal mode.[8]

Vibrational Mode Analysis of this compound

The Raman spectrum of this compound is characterized by several distinct peaks corresponding to specific vibrational modes of its two pyridine (B92270) rings and the inter-ring bond. The table below summarizes the most prominent Raman bands and their assignments, compiled from experimental data and DFT calculations.

Observed Raman Shift (cm⁻¹)Calculated Raman Shift (cm⁻¹)Vibrational Mode AssignmentDescription
~3060-ν(C-H)Aromatic C-H stretching. Its presence in SERS can indicate molecular orientation.[3][11]
1610 - 1621~1593ν(C=C) / Ring StretchingC=C stretching vibrations within the pyridine rings.[12][13][14]
1510~1493Ring StretchingIn-plane stretching of the pyridine rings.[12][13]
1296~1285δ(C-H) / Ring BreathingIn-plane C-H bending and ring deformation.[12][13]
1220~1215Ring BreathingSymmetric breathing motion of the pyridine rings.[12][13]
1023-Ring BreathingIn-plane ring breathing mode.
1001~980Ring Breathing (trigonal)Trigonal ring breathing mode, often a strong and sharp peak.[12][13][14]
628-Ring DeformationIn-plane deformation of the pyridine rings.

Note: The exact peak positions can vary slightly depending on the physical state (solid, liquid), solvent, and interaction with surfaces (in SERS).

Surface-Enhanced Raman Spectroscopy (SERS)

This compound is a classic probe molecule for SERS studies due to its strong affinity for metal surfaces and large Raman scattering cross-section.

  • Enhancement Mechanism: The SERS effect arises from both electromagnetic enhancement (due to localized surface plasmons on the metallic nanostructures) and chemical enhancement (due to charge-transfer between the molecule and the substrate).[3]

  • Molecular Orientation: The orientation of this compound on the surface can be inferred from the relative intensities of different Raman bands. For example, on gold, silver, and zinc surfaces, the molecule tends to adsorb in a vertical or tilted orientation through one or both of its nitrogen atoms.[5][11] The enhancement of ring breathing modes is often a key indicator of this interaction.

Visualizations

Experimental and Computational Workflow

The following flowchart illustrates the integrated workflow for the analysis of this compound's vibrational modes, combining experimental Raman spectroscopy with theoretical DFT calculations.

Raman_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol prep Sample Preparation (Solid, Solution, or SERS Substrate) acq Raman Data Acquisition (Laser Excitation & Signal Collection) prep->acq Load Sample proc Spectral Processing (Baseline Correction, Peak Fitting) acq->proc Raw Data exp_spec Experimental Raman Spectrum proc->exp_spec assign Vibrational Mode Assignment exp_spec->assign geom_opt Geometry Optimization (DFT: B3LYP/6-31++G(d,p)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc ped_ana PED Analysis freq_calc->ped_ana comp_spec Calculated Raman Spectrum freq_calc->comp_spec ped_ana->assign Detailed Contributions comp_spec->assign report Final Report & Analysis assign->report

Caption: Workflow for Vibrational Mode Analysis.

References

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4,4'-bipyridine (B149096), a fundamental building block in supramolecular chemistry and crystal engineering. The following sections detail the crystallographic data of anhydrous this compound, a generalized experimental protocol for its structural determination, and visualizations of the experimental workflow and data analysis process.

Crystallographic Data of Anhydrous this compound

The crystal structure of pure, anhydrous this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is essential for understanding the solid-state packing and intermolecular interactions of this versatile molecule.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₁₀H₈N₂
Formula weight156.18
Temperature203(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a5.952(2) Å
b9.358(3) Å
c7.234(3) Å
α90°
β107.58(3)°
γ90°
Volume384.3(2) ų
Z2
Density (calculated)1.350 Mg/m³
Absorption coefficient0.083 mm⁻¹
F(000)164
Data collection
Theta range for data collection3.33 to 27.50°
Index ranges-7<=h<=7, -12<=k<=12, -9<=l<=9
Reflections collected3573
Independent reflections884 [R(int) = 0.0453]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters884 / 0 / 55
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0415, wR2 = 0.1089
R indices (all data)R1 = 0.0526, wR2 = 0.1158

Experimental Protocols

The following is a generalized, detailed methodology for the single-crystal X-ray diffraction of this compound, based on common practices cited in the literature for similar organic compounds.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

  • Solvent Selection: A variety of organic solvents can be used, with methanol, ethanol, or acetone (B3395972) being common choices.

  • Procedure:

    • Dissolve a small amount of this compound in the chosen solvent at room temperature to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed for several days to weeks.

    • Colorless, block-shaped crystals should form as the solvent evaporates and the solution becomes supersaturated.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil.

  • Diffractometer: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker APEXII CCD or a similar instrument.

  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

  • Temperature: Data is often collected at low temperatures (e.g., 100-200 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. An Oxford Cryosystems low-temperature device or a similar apparatus is used for this purpose.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Software: Common software packages for data collection, reduction, solution, and refinement include Bruker's APEX suite, SHELX, and Olex2.

Visualizations

The following diagrams illustrate the general workflow for single-crystal X-ray diffraction and the logical progression of crystallographic data analysis.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Dissolution in Solvent evaporation Slow Evaporation synthesis->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting diffractometer X-ray Diffraction mounting->diffractometer data_images Diffraction Images diffractometer->data_images data_reduction Data Reduction data_images->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

data_analysis_logic cluster_processing Initial Data Processing cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation and Output integration Integration of Intensities correction Lorentz & Polarization Corrections integration->correction absorption Absorption Correction correction->absorption direct_methods Direct Methods / Phasing absorption->direct_methods initial_model Initial Atomic Model direct_methods->initial_model least_squares Full-Matrix Least-Squares Refinement initial_model->least_squares anisotropic Anisotropic Displacement Parameters least_squares->anisotropic h_atoms Hydrogen Atom Placement anisotropic->h_atoms validation Structure Validation (e.g., checkCIF) h_atoms->validation cif_file Crystallographic Information File (CIF) validation->cif_file

electrochemical behavior of 4,4'-Bipyridine ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-Bipyridine (B149096) Ligand

Introduction

This compound, a nitrogen-containing heterocyclic organic compound, is a fundamental building block in coordination chemistry and materials science.[1][2] Its linear, rigid structure and the presence of two coordinating nitrogen atoms allow it to act as a versatile bridging ligand, forming a wide array of coordination polymers and supramolecular architectures.[1][3] While the parent this compound molecule itself is electrochemically active, its N,N'-dialkylated derivatives, known as viologens (e.g., N,N′-dimethyl-4,4′-bipyridinium, or paraquat), exhibit particularly interesting and well-defined redox properties.[1][4][5][6] This has led to their extensive application in electrochromic devices, redox flow batteries, and as electron mediators in biological and chemical systems.[4][5][7]

This guide provides a detailed overview of the electrochemical behavior of the this compound core, focusing on its redox characteristics, the experimental methods used for its study, and the factors that influence its electrochemical response.

Core Redox Behavior

The electrochemical behavior of the this compound scaffold is dominated by electron transfer processes. The N,N'-dialkyl-4,4'-bipyridinium dication, commonly known as a viologen, undergoes two successive single-electron reductions. These processes are often reversible and can be readily observed using techniques like cyclic voltammetry.

The first reduction step involves the addition of one electron to the dication (V²⁺) to form a stable, colored radical cation (V⁺•). The addition of a second electron yields the neutral species (V⁰). This two-step redox process is central to the functionality of viologens in various applications.

G V2plus Dication (V²⁺) (e.g., Paraquat) Vplus_rad Radical Cation (V⁺•) (Colored) V2plus->Vplus_rad + e⁻ Vplus_rad->V2plus - e⁻ V0 Neutral Species (V⁰) Vplus_rad->V0 + e⁻ V0->Vplus_rad - e⁻

Quantitative Electrochemical Data

The redox potentials of this compound and its derivatives are highly dependent on the molecular structure and the experimental conditions, such as the solvent, supporting electrolyte, and pH. The following tables summarize key electrochemical parameters reported in the literature.

Table 1: Electrochemical Data for this compound Derivatives

Compound/ComplexRedox ProcessPotential (V) vs. Ref.Solvent/ElectrolyteMethodReference
4,4'-dipyridylReduction~ -1.0AqueousCyclic Voltammetry[7]
Methyl Viologen1st Reduction (V²⁺/V⁺•)~ -0.75AqueousCyclic Voltammetry[7]
Ethyl Viologen1st Reduction (V²⁺/V⁺•)~ -0.75AqueousCyclic Voltammetry[7]
Ethyl Viologen2nd Reduction (V⁺•/V⁰)Near -1.0AqueousCyclic Voltammetry[7]
Charge Transfer Complex of this compound with BenzoquinoneEC MechanismΔEp = 120.5 to 220.5 mVDMF/TEAClCyclic Voltammetry[8]
Ruthenium(II)/polypyridyl complexesRu(II)/Ru(III) oxidationCorrelates with CT energiesNot specifiedNot specified[8]
[Ru(H₂dcbpy)₃]Cl₂Ru(II)-Ru(III) oxidationE₁/₂ = 0.15–1.62CH₃CN and DMSOCyclic Voltammetry[9]
[Ru(H₂dcbpy)₃]Cl₂Ligand-based reductionEpc = -1.37 to -1.57CH₃CN and DMSOCyclic Voltammetry[9]

Note: Redox potentials are highly sensitive to the reference electrode used (e.g., Ag/AgCl, SCE). Direct comparison between different studies requires careful consideration of the experimental setup.

Experimental Protocols

Cyclic Voltammetry (CV) is the most common technique used to investigate the electrochemical behavior of this compound and its derivatives.[8][10][11][12]

4.1. Electrochemical Cell Setup

A standard three-electrode electrochemical cell is employed for CV measurements.

  • Working Electrode: A material with a wide potential window and good conductivity, such as a glassy carbon electrode, gold electrode, or platinum electrode.[8][10][11][12]

  • Reference Electrode: Provides a stable potential for reference, commonly a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[10]

  • Counter (Auxiliary) Electrode: Completes the electrical circuit, typically a platinum wire or coil.[10]

G Potentiostat Potentiostat WE WE Potentiostat->WE WE RE RE Potentiostat->RE RE CE CE Potentiostat->CE CE

4.2. Experimental Procedure

The general workflow for a cyclic voltammetry experiment involves several key steps.

G A 1. Solution Preparation Analyte + Solvent + Supporting Electrolyte B 2. De-aeration Purge with inert gas (e.g., Ar, N₂) A->B C 3. Cell Assembly Insert and connect the three electrodes B->C D 4. CV Measurement Apply potential scan using a potentiostat C->D E 5. Data Acquisition Current vs. Potential plot (Voltammogram) D->E F 6. Data Analysis Determine peak potentials, currents, and reversibility E->F

  • Solution Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., methylene (B1212753) chloride, dimethylformamide, or an aqueous buffer) containing a high concentration of a supporting electrolyte (e.g., tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) or tetrabutylammonium (B224687) perchlorate (TBAP)).[8][10][11] The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.

  • De-aeration: The solution is purged with an inert gas, such as argon or nitrogen, for several minutes before the experiment to remove dissolved oxygen, which is electroactive and can interfere with the measurement.

  • Cyclic Voltammetry Measurement: A potential is swept linearly from a starting potential to a switching potential and then back to the start. The current response is measured as a function of the applied potential. This process can be repeated for multiple cycles. Experiments are typically performed at various scan rates (e.g., from 0.02 to 5 V/s) to investigate the kinetics of the electron transfer process.[8][10]

Factors Influencing Electrochemical Behavior

Several factors can significantly tune the redox properties of the this compound core.

  • N-Substitution: The nature of the substituent on the nitrogen atoms has a profound impact. N-alkylation to form bipyridinium salts (viologens) makes the molecule easier to reduce.[4][5] The electronic properties and solubility can be further tuned by introducing different functional groups.[4][5]

  • Molecular Structure and Planarity: The mutual orientation of the two pyridine (B92270) rings affects the reversibility of the redox processes.[4][5] For instance, the 4,4'-bipyridinium dication possesses a planar arrangement, which is favorable for its electrochemical behavior.[4][5]

  • Solvent and pH: The solvent can influence the stability of the reduced species and the observed redox potentials. In aqueous solutions, pH can play a significant role, as the nitrogen atoms can be protonated, altering the electronic structure of the molecule.[4][11] For example, in acidic media, some mono-quaternized bipyridines undergo protonation on the non-alkylated pyridine nitrogen.[4]

  • Coordination to Metal Centers: When this compound acts as a ligand in a metal complex, its electrochemical behavior can be coupled with the redox activity of the metal center.[8][13] This can result in metal-centered redox processes (e.g., Ru(II)/Ru(III)) or ligand-centered reductions.[8][9][13] The electron-withdrawing nature of the bipyridine ligand can make the oxidation of the metal center more difficult.[9]

Conclusion

The this compound ligand and its derivatives, particularly the viologens, possess rich and tunable electrochemical properties characterized by reversible, multi-step redox reactions. Understanding their electrochemical behavior, primarily through cyclic voltammetry, is essential for their application in diverse fields ranging from energy storage to biocatalysis. The ability to modify their redox potentials through chemical substitution and coordination chemistry underscores their importance as versatile components in the design of advanced functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4,4'-Bipyridine for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile linking ligand 4,4'-Bipyridine (B149096). Detailed protocols for the synthesis of specific MOFs, their application in drug delivery, and methods for evaluating their biocompatibility are presented.

Introduction to this compound in MOF Synthesis

This compound is a popular and versatile organic linker used in the construction of Metal-Organic Frameworks. Its linear, rigid nature and the presence of two coordinating nitrogen atoms at opposite ends allow it to bridge metal centers, forming a wide variety of network topologies, from simple one-dimensional chains to complex three-dimensional frameworks. The resulting MOFs often exhibit high porosity and thermal stability, making them excellent candidates for various applications, including gas storage, catalysis, and, notably, drug delivery.

The choice of metal ion (e.g., Co, Zn, Cu) in conjunction with this compound allows for the fine-tuning of the MOF's properties, such as pore size, stability, and functionality. This tunability is a key advantage in designing MOFs as carriers for therapeutic agents, enabling controlled drug loading and release.

Application: Drug Delivery Systems

MOFs constructed with this compound have shown significant promise as advanced drug delivery systems. Their high surface area and porous nature allow for the encapsulation of a large amount of drug molecules. Furthermore, the chemical environment within the pores can be tailored to interact with specific drug molecules, leading to controlled and sustained release profiles. The release of the drug can often be triggered by changes in the physiological environment, such as pH, which is a desirable feature for targeted drug delivery to specific tissues or cells, like tumors.

Experimental Protocols

Protocol 1: Synthesis of a Cobalt-Based MOF: [Co(4,4'-bipy)(m-BDC)]n

This protocol describes the hydrothermal synthesis of a cobalt-based MOF using this compound and 1,3-benzenedicarboxylic acid (m-H2BDC) as ligands.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,3-Benzenedicarboxylic acid (m-H₂BDC)

  • This compound (4,4'-bipy)

  • Deionized water

  • Teflon-lined stainless steel autoclave (40 mL)

  • Vacuum oven

Procedure:

  • In a 40 mL Teflon-lined stainless steel autoclave, combine Co(NO₃)₂·6H₂O (0.291 g, 1 mmol), m-H₂BDC (0.125 g, 0.75 mmol), and this compound (0.039 g, 0.25 mmol).

  • Add 6 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 120 °C for 90 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Filter the resulting product and wash it thoroughly with distilled water.

  • Dry the final product at 50 °C under vacuum overnight. The product will be dark purple-red block crystals.

Protocol 2: Synthesis of a Zinc-Based MOF: Zn₂(EBNB)₂(BPY)₂·2H₂O

This protocol details the solvothermal synthesis of a zinc-based MOF designed for drug delivery applications.[1]

Materials:

  • (E)-di(p-3-nitrobenzoic acid) ethylene (B1197577) ligand (C₁₆H₁₀N₂O₈)

  • This compound (BPY)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ethanol (B145695)

  • Deionized water

  • High-pressure reactor (50 mL)

Procedure:

  • In a 50 mL high-pressure reactor, mix (E)-di(p-3-nitrobenzoic acid) ethylene ligand (0.15 mmol), this compound (0.15 mmol), and zinc nitrate (0.15 mmol).[1]

  • Add 2 mL of ethanol and 10 mL of deionized water to the reactor.[1]

  • Adjust the pH of the mixture to 9.[1]

  • Sonicate the mixture to ensure homogeneity.

  • Heat the reactor at 150 °C for 2 days.[1]

  • After cooling, filter the rhombic yellow crystals and wash them.[1]

Protocol 3: Drug Loading into MOFs (Example: Methadone in Zn₂(EBNB)₂(BPY)₂·2H₂O)

This protocol outlines the procedure for loading a model drug, methadone, into the synthesized zinc-based MOF.[1]

Materials:

  • Activated Zn₂(EBNB)₂(BPY)₂·2H₂O MOF

  • Methadone

  • Methanol (B129727)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard calibration curve for methadone in methanol using a UV-Vis spectrophotometer at its maximum absorption wavelength (292 nm).[1]

  • Disperse a known amount of the activated Zn₂(EBNB)₂(BPY)₂·2H₂O MOF in a methadone solution of known concentration.

  • Vary the mass ratio of the drug to the MOF (e.g., 1:1, 2:1, 5:1) and the loading time (e.g., 1, 3, 5, 7 days) to optimize drug loading.[1]

  • After the desired loading time, centrifuge the mixture to separate the drug-loaded MOF.

  • Measure the concentration of methadone remaining in the supernatant using the UV-Vis spectrophotometer.

  • Calculate the amount of methadone loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount of drug. The drug loading is typically expressed as g of drug per g of MOF.[1]

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment from a loaded MOF into a simulated physiological fluid.

Materials:

  • Drug-loaded MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (e.g., pH 7.4) and place it inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of fresh PBS.

  • Maintain the setup at 37 °C with constant gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Cytotoxicity Evaluation using MTT Assay

This protocol provides a method to assess the biocompatibility of the synthesized MOFs using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized MOF

  • Human cell line (e.g., HEK293T, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Prepare a series of dilutions of the MOF in the cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Remove the old medium from the wells and add 100 µL of the prepared MOF suspensions to the respective wells. Include a control group with medium only.

  • Incubate the plates for 24 or 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Quantitative Data Presentation

The following tables summarize key quantitative data for selected this compound-based MOFs relevant to their drug delivery applications.

Table 1: Synthesis Conditions and Properties of Selected this compound MOFs

MOF FormulaMetal SourceOther Ligand(s)Solvent(s)Temp. (°C)Time (h)Key Property
[Co(4,4'-bipy)(m-BDC)]nCo(NO₃)₂·6H₂O1,3-Benzenedicarboxylic acidWater12090Crystalline solid
Zn₂(EBNB)₂(BPY)₂·2H₂O[1]Zn(NO₃)₂·6H₂O(E)-di(p-3-nitrobenzoic acid)Ethanol/Water150483D porous structure[1]
[Cu₂(OH)(2,2'-bipy)₂(BTC)]n·2H₂OCu(CH₃COO)₂·H₂O1,3,5-Benzenetricarboxylic acid, 2,2'-BipyridineWater--3D supramolecular architecture
[Mn(ADA)(4,4'-bipy)₀.₅]·DMFMn(NO₃)₂·xH₂O1,3-Adamantanediacetic acidDMF8596Crystalline solid

Table 2: Drug Loading and Release Data for this compound MOFs

MOF CarrierDrugDrug Loading Capacity (g/g)Release Conditions (pH)Cumulative Release (%)Time for Release (h)Reference
Zn₂(EBNB)₂(BPY)₂·2H₂OMethadone0.2567.4~8030[1]
Cu-MOF-2MontelukastNot specified7.4Not specifiedNot specified

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the cellular signaling pathways affected by the drugs delivered using this compound-based MOFs.

Doxorubicin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DDR DNA Damage Response (DDR) DNA->DDR Damage Topoisomerase_II->DNA ROS->DNA Damage Apoptosis Apoptosis DDR->Apoptosis Activation

Doxorubicin's mechanism of action in cancer cells.

Montelukast_Pathway cluster_extracellular Extracellular cluster_cell Airway Smooth Muscle Cell Leukotrienes Leukotrienes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds Montelukast Montelukast Montelukast->CysLT1_Receptor Blocks Inflammatory_Response Inflammatory Response CysLT1_Receptor->Inflammatory_Response Activates Bronchoconstriction Bronchoconstriction Inflammatory_Response->Bronchoconstriction

Montelukast's mechanism as a CysLT1 receptor antagonist.

Methadone_Pathway cluster_extracellular Extracellular cluster_cell Neuron Methadone Methadone mu_Opioid_Receptor μ-Opioid Receptor Methadone->mu_Opioid_Receptor Agonist G_Protein G-protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response (e.g., analgesia) cAMP->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Modulates

Methadone's signaling pathway via the μ-opioid receptor.
Experimental Workflow

MOF_Drug_Delivery_Workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_characterization Characterization & Evaluation Metal_Salt Metal Salt Synthesis Solvothermal/ Hydrothermal Synthesis Metal_Salt->Synthesis Bipyridine_Linker This compound Linker Bipyridine_Linker->Synthesis Other_Linker Other Organic Linker Other_Linker->Synthesis Solvent Solvent Solvent->Synthesis MOF_Product MOF Product Synthesis->MOF_Product Loading Drug Loading (e.g., soaking) MOF_Product->Loading Characterization Characterization (PXRD, SEM, etc.) MOF_Product->Characterization Drug Drug Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Loaded_MOF->Characterization Release_Study In Vitro Drug Release Loaded_MOF->Release_Study Cytotoxicity_Assay Cytotoxicity Assay (MTT) Loaded_MOF->Cytotoxicity_Assay

General experimental workflow for MOF synthesis and drug delivery evaluation.

References

4,4'-Bipyridine as a Versatile Linker in Coordination Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs), constructed from metal ions or clusters bridged by organic linkers, have emerged as a highly versatile class of materials. Among the vast library of organic linkers, 4,4'-bipyridine (B149096) (4,4'-bpy) stands out as a foundational and widely utilized building block. Its rigid, linear geometry and the presence of two coordinating nitrogen atoms at opposite ends make it an ideal candidate for constructing a diverse array of one-, two-, and three-dimensional structures. The predictable coordination behavior of 4,4'-bpy has enabled the rational design and synthesis of CPs with tailored properties for a wide range of applications, including catalysis, luminescence, gas storage and separation, and drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in the synthesis of coordination polymers, with a focus on their applications in catalysis, luminescence, and drug delivery.

Applications of this compound-Based Coordination Polymers

Catalysis

Coordination polymers based on this compound often exhibit catalytic activity stemming from the presence of accessible and coordinatively unsaturated metal centers. These materials can act as heterogeneous catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recyclability.

Key Advantages:

  • Heterogeneous Nature: Simplifies catalyst recovery and product purification.

  • Tunable Activity: The catalytic performance can be modulated by changing the metal center, introducing other ligands, or modifying the pore environment.

  • Shape and Size Selectivity: The regular porous structure can impart selectivity towards substrates or products based on their size and shape.

A notable application is in the oxidation of alcohols. For instance, copper(II) coordination polymers incorporating this compound have been shown to be effective catalysts for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde.

Luminescence

The incorporation of lanthanide ions or specific organic co-ligands into this compound-based CPs can lead to materials with interesting photoluminescent properties. These materials can exhibit intense and sharp emission bands, high quantum yields, and long luminescence lifetimes.

Potential Applications:

  • Sensing: The luminescence of these CPs can be sensitive to the presence of specific analytes (e.g., metal ions, small molecules), making them suitable for chemical sensing applications.

  • Lighting and Displays: Materials with high quantum yields are promising candidates for use in solid-state lighting and display technologies.

  • Anti-counterfeiting: The unique luminescent properties can be exploited for creating anti-counterfeiting inks and materials.

Lanthanide-based CPs with this compound have demonstrated impressively high luminescence quantum yields, reaching up to 92% in some cases.[1]

Drug Delivery

The porous nature and tunable pore sizes of many this compound-based MOFs make them attractive candidates for drug delivery applications. They can encapsulate therapeutic molecules within their pores and release them in a controlled manner.

Key Features for Drug Delivery:

  • High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant amounts of drug molecules.

  • Controlled Release: The release of the drug can be triggered by various stimuli, such as pH changes or the presence of specific ions in the physiological environment.

  • Biocompatibility: By choosing biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and organic linkers, the toxicity of the carrier can be minimized.

For example, zinc-based MOFs have been investigated for the loading and controlled release of the anticancer drug 5-fluorouracil.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound-based coordination polymers.

Table 1: Physicochemical Properties of Selected this compound-Based MOFs

MOF Designation/CompositionBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
[Mn(btdc)(4,4′-dmbpy)]707-< 10[4]
MOF-5002274-9.6, 14.8, 20.0[5]
IRMOP-51544--[5]
UiO-66 (for comparison)12110.40-0.907.5, 12[6]

Table 2: Luminescence Properties of Selected this compound-Based CPs

CP CompositionExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Reference
Eu-CP with TPA and oxalate--89[7]
Tb-CP with TPA and oxalate--71[7]
Eu(III) with tfBDC and DMF--53[8]
Tb(III) with tfBDC and DMF--67[8]
Alkali ion decorated Ln-CP (1a)--77[1]
Alkali ion decorated Ln-CP (2a)--92[1]

Table 3: Catalytic Performance of a this compound-Based CP

CatalystSubstrateProductConversion (%)Selectivity (%)Reference
[Cu(bpy)(phen-dione)Cl]ClBenzyl alcoholBenzaldehyde>90 (optimized conditions)High[9][10]

Table 4: Drug Loading and Release in a MOF System

MOFDrugLoading Capacity (wt%)Release ConditionsCumulative Release (%)Time (h)Reference
{[Zn(5-PIA)(imbm)]·2H₂O}n5-Fluorouracil19.3PBS (pH 7.4), 310 K~70120[2]

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Lanthanide-Based Coordination Polymer

This protocol is a general procedure based on the synthesis of luminescent lanthanide CPs.

Materials:

  • Lanthanide(III) salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • This compound (4,4'-bpy)

  • Aromatic carboxylate co-ligand (e.g., terephthalic acid)

  • Solvent (e.g., N,N-dimethylformamide - DMF, ethanol, water)

Procedure:

  • In a small glass vial, dissolve the lanthanide(III) salt (e.g., 0.1 mmol) and the aromatic carboxylate co-ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve this compound (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Slowly add the this compound solution to the solution containing the metal salt and co-ligand with stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Crystals of the coordination polymer should form.

  • Collect the crystals by filtration, wash them with fresh solvent (e.g., DMF, followed by ethanol), and dry them in air.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol describes a typical procedure for the catalytic oxidation of benzyl alcohol using a copper-based CP.

Materials:

  • Copper(II)-4,4'-bipyridine coordination polymer catalyst

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution) as the oxidant

  • Acetonitrile (or other suitable solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, add the copper-based CP catalyst (e.g., 25 mg).

  • Add the solvent (e.g., 5 mL of acetonitrile) and benzyl alcohol (e.g., 1 mmol).

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.

  • Add the oxidant, hydrogen peroxide (e.g., 2 mmol), dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Analyze the filtrate by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol outlines a general method for loading a drug into a this compound-based MOF and studying its release profile.

Materials:

  • Activated this compound-based MOF

  • Drug (e.g., 5-Fluorouracil)

  • Solvent for drug loading (e.g., methanol)

  • Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • UV-Vis spectrophotometer

Drug Loading:

  • Activate the MOF by heating it under vacuum to remove any guest solvent molecules from the pores.

  • Suspend the activated MOF (e.g., 50 mg) in a solution of the drug (e.g., 5-Fluorouracil) in a suitable solvent (e.g., 20 mL of methanol).

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content by techniques such as thermogravimetric analysis (TGA) or by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectrophotometry.

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF (e.g., 20 mg) in a small volume of PBS (e.g., 2 mL).

  • Place the suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of fresh PBS (e.g., 50 mL) maintained at 37 °C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt/Cluster Synthesis Synthesis (e.g., Solvothermal, Hydrothermal) Metal_Salt->Synthesis Bipyridine This compound Bipyridine->Synthesis Co_ligand Co-ligand (optional) Co_ligand->Synthesis Solvent Solvent Solvent->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Activation Activation (Solvent Exchange, Heating under Vacuum) Purification->Activation Characterization Characterization Activation->Characterization Application Application (Catalysis, Sensing, Drug Delivery, etc.) Characterization->Application

Caption: General workflow for the synthesis of this compound-based coordination polymers.

Characterization_Workflow cluster_structure Structural Characterization cluster_composition Compositional Analysis cluster_properties Property Evaluation CP Synthesized Coordination Polymer PXRD Powder X-ray Diffraction (PXRD) (Phase Purity, Crystallinity) CP->PXRD SCXRD Single-Crystal X-ray Diffraction (SC-XRD) (Crystal Structure) CP->SCXRD EA Elemental Analysis (EA) (Elemental Composition) CP->EA TGA Thermogravimetric Analysis (TGA) (Thermal Stability, Solvent Content) CP->TGA FTIR FT-IR Spectroscopy (Functional Groups) CP->FTIR Gas_Adsorption Gas Adsorption (BET) (Surface Area, Porosity) PXRD->Gas_Adsorption TGA->Gas_Adsorption Luminescence Luminescence Spectroscopy (Emission, Quantum Yield) FTIR->Luminescence Catalysis_Test Catalytic Activity Test Gas_Adsorption->Catalysis_Test

Caption: Typical characterization workflow for this compound-based coordination polymers.

Coordination_Polymer_Structure Simplified 2D Coordination Network M1 M bpy1 This compound M1->bpy1 bpy3 This compound M1->bpy3 M2 M bpy4 This compound M2->bpy4 M3 M bpy2 This compound M3->bpy2 M4 M bpy1->M2 bpy2->M4 bpy3->M3 bpy4->M4

Caption: Schematic of a 2D coordination polymer with metal nodes (M) and this compound linkers.

References

Catalytic Applications of 4,4'-Bipyridine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096) and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. These metal complexes have garnered significant interest due to their diverse catalytic activities, finding applications in a variety of organic transformations critical to chemical synthesis and drug development. The rigid, linear structure of the this compound linker allows for the construction of well-defined coordination polymers and metal-organic frameworks (MOFs), which can act as robust and recyclable heterogeneous catalysts. This document provides detailed application notes and experimental protocols for the use of this compound metal complexes in several key catalytic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Palladium complexes featuring this compound-based ligands have emerged as highly effective catalysts for this transformation, offering stability and high efficiency.

Application Notes

Palladium(II) complexes with substituted this compound ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), are particularly effective precatalysts. These catalysts demonstrate high turnover numbers (TONs) and turnover frequencies (TOFs) in the coupling of aryl halides with arylboronic acids. The reactions can often be performed in aqueous or alcoholic solvents under aerobic conditions, which aligns with the principles of green chemistry. The bipyridine ligand stabilizes the palladium center, preventing the formation of inactive palladium black and promoting a long catalyst lifetime.

Quantitative Data
CatalystAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)TONTOF (h⁻¹)Reference
[(tBubpy)PdCl₂]4-BromoacetophenonePhenylboronic acidK₂CO₃Ethanol (B145695)/H₂O8095up to 10⁵up to 552[1][2]
[(tBubpy)PdCl₂]IodobenzenePhenylboronic acidK₂CO₃Methanol (B129727)RT98--[1]
Pd(OAc)₂/dtbpy4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10092--[1]
Experimental Protocols

Synthesis of [(tBubpy)PdCl₂] Catalyst:

  • To a solution of PdCl₂ (177 mg, 1.0 mmol) in methanol (20 mL), add a solution of 4,4'-di-tert-butyl-2,2'-bipyridine (268 mg, 1.0 mmol) in methanol (10 mL).

  • Stir the resulting mixture at room temperature for 4 hours.

  • A yellow precipitate will form. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

General Procedure for Suzuki-Miyaura Coupling:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add [(tBubpy)PdCl₂] (0.01 mol%).

  • Add a 1:1 mixture of ethanol and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for the required time (monitored by TLC or GC).

  • After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of unactivated C-H bonds, providing direct access to versatile organoboron compounds. Iridium complexes supported by this compound ligands exhibit excellent activity and selectivity in these transformations.

Application Notes

Iridium(I) complexes generated in situ from precursors like [{Ir(OMe)(cod)}₂] and a this compound ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are highly effective for the borylation of arenes and heteroarenes using bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin).[3][4] These reactions often proceed with high regioselectivity, primarily governed by steric factors, targeting the least hindered C-H bonds. The use of electronically modified bipyridine ligands can influence the regioselectivity, enabling access to otherwise difficult-to-obtain borylated products.[5]

Quantitative Data
Catalyst SystemSubstrateBoron SourceSolventTemp (°C)Yield (%)Reference
[{Ir(OMe)(cod)}₂]/dtbpyBenzeneB₂pin₂Hexane (B92381)RT99[3]
[{Ir(OMe)(cod)}₂]/dtbpyTolueneB₂pin₂HexaneRT98 (para)[3]
[{Ir(OMe)(cod)}₂]/tmphen2,3-bis(trifluoromethyl)pyridineHBpinneat8082[6]

tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (a related bipyridyl ligand)

Experimental Protocols

General Procedure for Iridium-Catalyzed C-H Borylation:

  • In a nitrogen-filled glovebox, add [{Ir(OMe)(cod)}₂] (0.015 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol) to a Schlenk flask.

  • Add dry, degassed hexane (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • Add the aromatic substrate (1.0 mmol) and bis(pinacolato)diboron (1.1 mmol).

  • Seal the flask and stir the reaction mixture at room temperature (or heat as required) for the specified time.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the arylboronate ester.

Visualization

CH_Borylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Borylation Reaction cluster_workup Workup and Purification Ir_precatalyst [{Ir(OMe)(cod)}2] Active_Catalyst [Ir(dtbpy)(cod)]OMe Ir_precatalyst->Active_Catalyst Ligand 4,4'-dtbpy Ligand->Active_Catalyst Reaction_Mixture Reaction at RT Active_Catalyst->Reaction_Mixture Substrate Arene Substrate->Reaction_Mixture Boron_Source B2pin2 Boron_Source->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product Arylboronate Ester Chromatography->Product

Caption: Experimental workflow for Iridium-catalyzed C-H borylation.

Electrochemical CO₂ Reduction

The electrochemical conversion of carbon dioxide (CO₂) into value-added chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Manganese and Rhenium complexes with this compound ligands are effective molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO) or formate.[7][8]

Application Notes

Manganese carbonyl complexes, such as [Mn(bpy)(CO)₃Br], and their derivatives are particularly attractive due to the earth-abundance of manganese.[9] These catalysts can be immobilized on electrode surfaces, for instance, through electropolymerization of amine-functionalized bipyridine ligands, enhancing their stability and applicability in aqueous media.[10] The catalytic cycle typically involves the two-electron reduction of the metal center, followed by binding and reduction of CO₂. The presence of proton donors can influence the reaction pathway and product selectivity.

Quantitative Data

| Catalyst | Electrode | Electrolyte | Potential (V vs. Ag/AgCl) | Product | Faradaic Efficiency (%) | Reference | |---|---|---|---|---|---| | [Mn(4,4'-diamino-bpy)(CO)₃Br] film | Carbon Cloth | 0.5 M KHCO₃ (aq) | -1.1 | CO | ~70 |[10] | | [Mn(bpy)(CO)₃Br] | Glassy Carbon | 0.1 M TBAPF₆ in CH₃CN | -2.1 (vs. Fc⁺/Fc) | CO | >90 |[7] | | [Re(bpy)(CO)₃Cl] | Glassy Carbon | 0.1 M TEAP in DMF | -1.25 (vs. SCE) | CO | ~98 |[11] |

Experimental Protocols

Synthesis of [Mn(4,4'-diamino-bpy)(CO)₃Br]:

  • Add Mn(CO)₅Br (100 mg, 0.37 mmol) to 30 mL of diethyl ether under a nitrogen atmosphere.

  • Subsequently, add [2,2'-bipyridine]-4,4'-diamine (B92534) (68 mg, 0.37 mmol) to the reaction mixture.

  • Heat the solution to reflux. The solution will turn yellow.

  • Allow the reaction to proceed overnight.

  • Cool the mixture, collect the yellow precipitate by filtration, wash with diethyl ether, and dry under vacuum.[10]

Electrochemical CO₂ Reduction:

  • Prepare the catalyst-modified electrode (e.g., by drop-casting or electropolymerization).

  • Set up a three-electrode electrochemical cell with the catalyst-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Use a 0.5 M KHCO₃ aqueous solution as the electrolyte.

  • Saturate the electrolyte with CO₂ by bubbling the gas through it for at least 30 minutes.

  • Perform controlled potential electrolysis at the desired potential (e.g., -1.1 V vs. Ag/AgCl).

  • Analyze the gaseous products (e.g., CO, H₂) using gas chromatography and the liquid products (e.g., formate) using NMR or HPLC.

Visualization

CO2_Reduction_Mechanism cluster_products Products [Mn(bpy)(CO)3]+ [Mn(bpy)(CO)3]+ [Mn(bpy)(CO)3] [Mn(bpy)(CO)3] [Mn(bpy)(CO)3]+->[Mn(bpy)(CO)3] +e- [Mn(bpy)(CO)3]- [Mn(bpy)(CO)3]- [Mn(bpy)(CO)3]->[Mn(bpy)(CO)3]- +e- [(bpy)(CO)3Mn-CO2H] [(bpy)(CO)3Mn-CO2H] [Mn(bpy)(CO)3]-->[(bpy)(CO)3Mn-CO2H] +CO2, +H+ [Mn(bpy)(CO)3(H2O)]+ [Mn(bpy)(CO)3(H2O)]+ [(bpy)(CO)3Mn-CO2H]->[Mn(bpy)(CO)3(H2O)]+ -CO, -OH- [Mn(bpy)(CO)3(H2O)]+->[Mn(bpy)(CO)3]+ -H2O CO CO H2O H2O

Caption: Proposed mechanism for Mn-bipyridine catalyzed CO₂ reduction.

Photocatalytic Hydrogen Evolution

The production of hydrogen (H₂) from water using sunlight is a key goal for a sustainable energy future. This compound-based metal-organic frameworks (MOFs) have shown promise as robust and efficient photocatalysts for the hydrogen evolution reaction (HER).

Application Notes

Nickel-based MOFs incorporating this compound as a linker can act as effective electrocatalysts and photocatalysts for HER.[12] These materials benefit from a high density of active sites and a porous structure that facilitates mass transport. In a photocatalytic system, the MOF is typically combined with a photosensitizer and a sacrificial electron donor. Upon light irradiation, the photosensitizer is excited and transfers an electron to the MOF, which then catalyzes the reduction of protons to hydrogen.

Quantitative Data
CatalystPhotosensitizerSacrificial DonorH₂ Evolution Rate (μmol·g⁻¹·h⁻¹)Quantum Yield (%)Reference
Ni-MOF-74/BiVO₄/P-Triethanolamine245.4 (in 5h)-[13]
3D Ni-ferrocenyl-bipyridine MOF--(Electrocatalysis)-[12]
Pt@CoCuZn-PMCPsEosin YTriethanolamine1038.8-[14]

(Note: Data for a directly analogous this compound Ni-MOF photocatalytic system was limited, so related systems are included for context.)

Experimental Protocols

Synthesis of a Ni-4,4'-Bipyridine MOF (Illustrative):

  • Dissolve Ni(NO₃)₂·6H₂O (0.5 mmol) and this compound (0.5 mmol) in a solvent mixture of DMF, ethanol, and water.

  • Add a modulating agent, such as acetic acid, to control the crystal growth.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 120 °C) for 24-48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

Photocatalytic Hydrogen Evolution:

  • Disperse the Ni-MOF catalyst (e.g., 10 mg) in an aqueous solution (e.g., 100 mL) containing a photosensitizer (e.g., Eosin Y, 10 mg) and a sacrificial electron donor (e.g., triethanolamine, 10 vol%).

  • Transfer the suspension to a quartz reaction vessel and seal it.

  • Degas the system by bubbling with an inert gas (e.g., argon) for 30 minutes to remove air.

  • Irradiate the vessel with a light source (e.g., a 300 W Xe lamp with a cutoff filter, λ > 420 nm) while stirring.

  • Periodically take gas samples from the headspace of the reactor and analyze the amount of hydrogen produced using a gas chromatograph equipped with a thermal conductivity detector (TCD).

Visualization

Hydrogen_Evolution_Workflow cluster_synthesis MOF Synthesis cluster_photocatalysis Photocatalytic Reaction cluster_analysis Product Analysis Reactants Ni(II) salt + this compound Solvothermal Solvothermal Reaction Reactants->Solvothermal Ni_MOF Ni-bipyridine MOF Solvothermal->Ni_MOF Suspension MOF + Photosensitizer + Sacrificial Donor in H2O Irradiation Light Irradiation (λ > 420 nm) Suspension->Irradiation H2_Production H2 Gas Evolution Irradiation->H2_Production Gas_Sampling Headspace Gas Sampling H2_Production->Gas_Sampling GC_Analysis Gas Chromatography (TCD) Gas_Sampling->GC_Analysis Quantification H2 Quantification GC_Analysis->Quantification

Caption: Workflow for photocatalytic hydrogen evolution using a Ni-bipyridine MOF.

References

Application Notes and Protocols for the Functionalization of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 4,4'-bipyridine (B149096), a versatile heterocyclic compound. These protocols are intended to guide researchers in synthesizing and applying functionalized this compound derivatives for specific applications in sensing, catalysis, and drug delivery.

Application in Glucose Sensing: Boronic Acid Functionalized Viologens

The functionalization of this compound to form viologens, which are di-quaternized derivatives, allows for their use in fluorescent glucose sensing systems. The principle relies on the interaction between a fluorescent dye and a viologen quencher appended with boronic acids. Boronic acids reversibly bind to the cis-diol groups of glucose, disrupting the quenching of the dye and resulting in a measurable fluorescence signal that correlates with glucose concentration.[1][2]

Quantitative Data for this compound-Based Glucose Sensors
FunctionalizationSensing MechanismLinear RangeLimit of Detection (LOD)Response TimeReference
Boronic acid-substituted viologen with fluorescent dye (HPTS) in a hydrogelFluorescence quenching modulation2.5 - 20 mMNot specified< 10 minutes[1]
Osmium-bipyridine complex with glucose oxidase in a polymer filmElectrocatalytic oxidationUp to 100 mMNot specifiedNot specified[3]
Pyrene-based boronic acidsFluorescence enhancementNot specifiedNot specifiedNot specified[4]
Boronic acid appended viologen with a fluorescent reporter dyeFluorescence recovery0 - 40 mMNot specifiedNot specified[2]
Experimental Protocol: Synthesis of a Boronic Acid-Functionalized Viologen (Conceptual)

This protocol outlines a general strategy for the synthesis of a boronic acid-functionalized viologen, a key component in fluorescent glucose sensors.

Step 1: Synthesis of a Mono-quaternized this compound Intermediate

  • Dissolve this compound in a suitable solvent such as acetonitrile.

  • Add one equivalent of a benzyl (B1604629) halide substituted with a boronic acid precursor (e.g., a pinacol (B44631) ester).

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature to allow the precipitation of the mono-quaternized product.

  • Filter and wash the solid with a non-polar solvent (e.g., diethyl ether) to obtain the purified intermediate.

Step 2: Di-quaternization to Form the Viologen

  • Dissolve the mono-quaternized intermediate in a polar aprotic solvent like DMF.

  • Add an excess of a second alkyl halide (this can be the same as in Step 1 or different to create an asymmetric viologen).

  • Heat the reaction mixture at a temperature between 80-120 °C for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and precipitate the di-quaternized product by adding a non-polar solvent.

  • Filter, wash, and dry the final boronic acid-functionalized viologen.

Step 3: Hydrolysis of the Boronic Ester (if necessary)

  • If a boronic ester was used, dissolve the viologen product in a mixture of acetone (B3395972) and water.

  • Add an acid catalyst, such as HCl.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by NMR).

  • Remove the solvent under reduced pressure to obtain the final boronic acid-functionalized viologen.

G cluster_synthesis Synthesis of Boronic Acid-Functionalized Viologen cluster_sensing Glucose Sensing Mechanism Bipy This compound MonoQuat Mono-quaternized Intermediate Bipy->MonoQuat Step 1: Mono-quaternization BoronicHalide Boronic Acid Precursor (e.g., pinacol ester substituted benzyl halide) BoronicHalide->MonoQuat ViologenEster Di-quaternized Viologen (Boronic Ester) MonoQuat->ViologenEster Step 2: Di-quaternization AlkylHalide Second Alkyl Halide AlkylHalide->ViologenEster ViologenAcid Final Boronic Acid Functionalized Viologen ViologenEster->ViologenAcid Step 3: Hydrolysis ViologenAcid2 Boronic Acid Viologen (Quencher) Complex Quenched Complex ViologenAcid2->Complex Dye Fluorescent Dye Dye->Complex Fluorescence Quenching Glucose Glucose GlucoseComplex Glucose-Viologen Complex Glucose->GlucoseComplex Complex->GlucoseComplex Glucose Binding Fluorescence Fluorescence Signal GlucoseComplex->Fluorescence Fluorescence Restoration

Synthesis and application of boronic acid-functionalized viologens for glucose sensing.

Application in Catalysis: Functionalized this compound as Ligands and Stabilizers

Functionalized 4,4'-bipyridines are crucial in catalysis, serving as ligands for transition metal catalysts and as stabilizers for metal nanoparticles. Their electronic and steric properties can be tuned through functionalization to enhance catalytic activity, selectivity, and stability.

Quantitative Data for this compound-Based Catalysts
FunctionalizationCatalyst SystemApplicationKey Performance MetricsReference
Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] (BiPyPBI)Platinum nanoparticles on carbon black (Pt/BiPyPBI/CB)Oxygen Reduction Reaction (ORR) in fuel cellsECSA: 63.1 cm²/mgPt; Onset potential: 0.66 V; Diffusion-limiting current density: 5.35 mA/cm²; 16% loss of Pt-ECSA after 5000 cycles[5][6]
Imidazolium functionalized bipyridineRhodium nanoparticlesArene hydrogenationCatalytic activity trend: [BIHB]²+ > bipy > [BIMB]²+[7]
Experimental Protocol: Synthesis of Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] (BiPyPBI) Functionalized Catalyst

This protocol details the synthesis of a BiPyPBI polymer and its use to functionalize a carbon-supported platinum catalyst for the oxygen reduction reaction.[8]

Step 1: Synthesis of BiPyPBI Polymer

  • In a three-necked flask under a nitrogen atmosphere, add equimolar ratios (e.g., 60.0 mmol) of 3,3′-diaminobenzidine tetrahydrochloride and 2,2′-bipyridine-4,4′-dicarboxylic acid.

  • Add polyphosphoric acid (e.g., 300 g) and mechanically mix the components.

  • Heat the mixture to 200 °C for 36 hours.

  • Precipitate the resulting polymer by pouring the hot reaction mixture into hot water.

  • Wash the precipitate with water, followed by a 10 wt% sodium hydroxide (B78521) solution.

  • Purify the BiPyPBI polymer by washing with hot methanol (B129727) and then dry.

Step 2: Wrapping of Carbon Black (CB) with BiPyPBI

  • Ultrasonically disperse 20 mg of carbon black (e.g., Vulcan XC-72R) in 20 mL of N,N-dimethylacetamide (DMAc) for 30 minutes.

  • In a separate container, dissolve the synthesized BiPyPBI polymer in DMAc.

  • Mix the two solutions, sonicate for 30 minutes, and then stir at room temperature for 5 hours.

  • Filter the resulting BiPyPBI/CB composite and wash with DMAc to remove any unbound polymer.

  • Dry the composite in an oven at 80 °C overnight.

Step 3: Deposition of Platinum Nanoparticles (PtNPs)

  • Ultrasonically disperse 10 mg of the BiPyPBI/CB composite in 100 mL of an ethylene (B1197577) glycol aqueous solution for 30 minutes.

  • Add 0.85 mM of chloroplatinic acid hexahydrate and sonicate for another 30 minutes.

  • Reflux the suspension at 140 °C for 8 hours to reduce the platinum ions to PtNPs.

  • Filter the final Pt/BiPyPBI/CB catalyst, wash with water and acetone, and dry under vacuum at 80 °C.

G cluster_synthesis Catalyst Synthesis Workflow Monomers 3,3'-Diaminobenzidine + 2,2'-Bipyridine-4,4'-dicarboxylic acid Polymerization Polymerization in Polyphosphoric Acid Monomers->Polymerization BiPyPBI BiPyPBI Polymer Polymerization->BiPyPBI Wrapping Wrapping of CB with BiPyPBI BiPyPBI->Wrapping CB Carbon Black (CB) CB->Wrapping BiPyPBI_CB BiPyPBI/CB Composite Wrapping->BiPyPBI_CB Deposition PtNP Deposition BiPyPBI_CB->Deposition Pt_Precursor Chloroplatinic Acid Pt_Precursor->Deposition Catalyst Final Pt/BiPyPBI/CB Catalyst Deposition->Catalyst

Workflow for the synthesis of a Pt/BiPyPBI/CB catalyst.

Application in Drug Delivery: this compound in Metal-Organic Frameworks (MOFs)

This compound is a common linker in the synthesis of Metal-Organic Frameworks (MOFs) due to its linear and rigid nature, which allows for the construction of porous and stable frameworks. These MOFs can be used as nanocarriers for drug delivery, offering high drug loading capacities and controlled release profiles.

Quantitative Data for Drug Delivery using this compound-Based MOFs
MOF CompositionDrugDrug Loading CapacityRelease ConditionsKey FindingsReference
Cu-MOF with 1,4-benzenedicarboxylic acid and this compound linkersMontelukast Sodium1:1 ratio of MOF to drug showed superior loadingPBS solution at pH 7.4, 37 °CControlled release through hydrogen bonding or π–π interactions.[9][9]
Iron-based MOFs (MIL-101)Doxorubicin (DOX)Up to 24.5 wt%Glutathione (GSH) and ATP responsiveHigh loading efficiency (98%) and controlled release in response to intracellular stimuli.[10][11][10][11]
Experimental Protocol: Synthesis and Drug Loading of a this compound-Based MOF

This protocol provides a general method for the solvothermal synthesis of a copper-based MOF using this compound and its subsequent loading with a model drug.

Step 1: Solvothermal Synthesis of the MOF

  • In a Teflon-lined autoclave, dissolve a copper salt (e.g., copper(II) nitrate) and 1,4-benzenedicarboxylic acid in a solvent such as N,N-dimethylformamide (DMF).

  • In a separate container, dissolve this compound in DMF.

  • Add the this compound solution to the metal-linker solution and stir to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the MOF crystals with fresh DMF and then with a volatile solvent like ethanol (B145695) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to ensure the pores are empty and accessible for drug loading.

Step 2: Drug Loading

  • Prepare a solution of the desired drug (e.g., doxorubicin) in a suitable solvent.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

G cluster_synthesis MOF Synthesis and Drug Loading cluster_release Drug Release Mechanism Metal Metal Salt (e.g., Cu(NO₃)₂) Solvothermal Solvothermal Synthesis Metal->Solvothermal Linker1 Organic Linker 1 (e.g., BDC) Linker1->Solvothermal Bipy This compound (Linker 2) Bipy->Solvothermal MOF Porous MOF Solvothermal->MOF Activation Activation (Solvent Removal) MOF->Activation ActivatedMOF Activated MOF Activation->ActivatedMOF Loading Drug Loading (Immersion) ActivatedMOF->Loading Drug Drug Solution (e.g., Doxorubicin) Drug->Loading LoadedMOF Drug-Loaded MOF Loading->LoadedMOF LoadedMOF2 Drug-Loaded MOF Release Drug Release LoadedMOF2->Release Stimuli Stimuli (e.g., pH, GSH, ATP) Stimuli->Release DrugReleased Released Drug Release->DrugReleased MOF_Degradation MOF Degradation Release->MOF_Degradation

Schematic of MOF synthesis, drug loading, and release.

References

Application Notes and Protocols: 4,4'-Bipyridine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Bipyridine (B149096) is a versatile organic compound that serves as a fundamental building block in the field of supramolecular chemistry.[1] Its rigid, linear structure and the presence of two nitrogen atoms with available lone pairs of electrons make it an excellent bidentate ligand for coordinating with metal ions.[2] This ability to link metal centers has led to its extensive use in the construction of a wide array of supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), macrocycles, and catenanes.[3][4] These structures exhibit a range of interesting properties and have potential applications in areas such as gas storage, catalysis, drug delivery, and molecular sensing.[5][6]

This document provides an overview of the key applications of this compound in supramolecular chemistry, along with detailed experimental protocols for the synthesis of representative supramolecular structures.

I. Key Applications of this compound in Supramolecular Chemistry

The unique chemical properties of this compound, particularly its ability to act as a bridging ligand, have been exploited to create a diverse range of supramolecular assemblies.

  • Coordination Polymers: this compound is widely used to link metal ions, forming one-, two-, or three-dimensional coordination polymers.[4] The geometry of the resulting polymer can be tuned by the choice of the metal ion and other ancillary ligands.[4] These materials can exhibit interesting magnetic, photophysical, and porous properties.[5][7]

  • Metal-Organic Frameworks (MOFs): As a linear ditopic linker, this compound is a common component in the synthesis of MOFs.[8][9] These crystalline materials possess high porosity and surface area, making them promising candidates for applications in gas storage and separation, catalysis, and sensing.[5][6]

  • Supramolecular Cages and Macrocycles: The self-assembly of this compound with transition metals, such as palladium(II), can lead to the formation of discrete, hollow supramolecular structures like macrocycles and cages.[3] These assemblies can encapsulate guest molecules and have potential applications in drug delivery and as nanoreactors.

  • Crystal Engineering: In crystal engineering, this compound is utilized to form co-crystals with various organic molecules, particularly carboxylic acids, through hydrogen bonding and other non-covalent interactions.[10][11] This allows for the design and synthesis of new solid-state materials with tailored properties.

  • Host-Guest Chemistry: The cavities within supramolecular structures built with this compound can host guest molecules. For instance, cyclodextrins can form inclusion complexes with bipyridine derivatives, a principle that can be applied in drug delivery systems.[12][13]

  • Drug Delivery Systems: The ability of this compound-based supramolecular systems to encapsulate guest molecules is being explored for drug delivery applications.[2][14] These systems can potentially improve drug solubility, stability, and targeted delivery.[15]

II. Quantitative Data

The following tables summarize key quantitative data from representative studies on this compound-based supramolecular systems.

Table 1: Yields of this compound-Based Supramolecular Assemblies

ProductReactantsSolvent(s)Yield (%)Reference
[Na{C₅(CN)₅}(EtOH)(H₂O)(C₁₀H₈N₂)][Na{C₅(CN)₅}(MeOH)], this compoundEtOH-[16]
[K{C₅(CN)₅}(H₂O)₂] • 2 (C₁₀H₈N₂)[KC₅(CN)₅], this compoundEtOH-[16]
{[Cp₂Gd(μ-4,4'-bpy)]₂}[BPh₄]₂[Cp₂Gd(THF)₂][BPh₄], this compoundTHF24[17]
{[Cp₂Tb(μ-4,4'-bpy)]₂}[BPh₄]₂[Cp₂Tb(THF)₂][BPh₄], this compoundTHF53[17]
Mo(CO)₃(4,4′-bipyridine)₃/₂ (Mobpy)Mo(CO)₆, this compoundToluene (B28343)Near 100[8]

Table 2: Spectroscopic Data for a Ruthenium Complex with a this compound Derivative

ComplexPropertyValueConditionsReference
[Ru(bpy)₂(44'bpy(OH)₂)]²⁺ (bpy = 2,2'-bipyridine; 44'bpy(OH)₂ = 4,4'-dihydroxy-2,2'-bipyridine)Ru³⁺/²⁺ Reduction Potential (pH < 2.0)0.91 V vs. Ag/AgClAqueous[18]
[Ru(bpy)₂(44'bpy(O)₂)]⁻ (deprotonated form)Ru³⁺/²⁺ Reduction Potential (pH > 6.8)0.62 V vs. Ag/AgClAqueous[18]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in supramolecular chemistry.

Protocol 1: Synthesis of a 1D Coordination Polymer with this compound

This protocol describes the synthesis of a one-dimensional (1D) organometallic lanthanide chain compound using this compound as a bridging ligand.[17]

Materials:

  • [Cp₂Ln(THF)₂][BPh₄] (Ln = Gd, Tb, or Dy; Cp = pentamethylcyclopentadienyl)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve [Cp*₂Ln(THF)₂][BPh₄] (e.g., for Tb complex: 49.0 mg, 0.065 mmol) in 5 mL of THF in one arm of an H-tube.

  • In the other arm of the H-tube, dissolve this compound (e.g., for Tb complex: 10.6 mg, 0.068 mmol) in 5 mL of THF.

  • Carefully layer the solution of the lanthanide complex onto the this compound solution.

  • Allow the H-tube to stand undisturbed at room temperature.

  • Crystals of the coordination polymer will form at the interface of the two solutions over a period of several days.

  • Isolate the crystals by filtration, wash with a small amount of cold THF, and dry under vacuum.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and confirm the 1D chain formation.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the ligands.

  • Magnetic Susceptibility Measurements: To investigate the magnetic properties of the lanthanide ions within the polymer chain.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) with this compound

This protocol details the synthesis of a molybdenum-based MOF, Mo(CO)₃(4,4′-bipyridine)₃/₂, using a straightforward reflux method.[8]

Materials:

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • This compound

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine Mo(CO)₆ and a stoichiometric amount of this compound.

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reflux for a specified period (e.g., 24 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, which will result in the precipitation of the MOF product.

  • Collect the solid product by filtration.

  • Wash the product with fresh toluene to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to obtain the pure MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the this compound linker to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ adsorption): To determine the porosity and surface area of the MOF.

Protocol 3: Nucleophilic Substitution Reaction of this compound

This protocol describes a microwave-assisted nucleophilic substitution reaction to synthesize a pyridinium (B92312) salt derivative of this compound.[2]

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • In a dry microwave reaction vial, dissolve this compound (1.3 mmol) and benzyl bromide (3.8 mmol) in anhydrous DMF (10 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150°C for approximately 10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the this compound has been completely consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under vacuum to remove the DMF solvent.

  • Wash the resulting solid with diethyl ether to remove any excess benzyl bromide and other impurities.

  • Dry the solid product under vacuum to obtain the pure pyridinium salt derivative.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized product.

  • Mass Spectrometry: To determine the molecular weight of the product.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in supramolecular chemistry.

Supramolecular_Assembly_with_44_Bipyridine metal_ion Metal Ion (e.g., Pd²⁺, Co²⁺) self_assembly Self-Assembly metal_ion->self_assembly bipy This compound (Linear Linker) bipy->self_assembly ancillary_ligand Ancillary Ligands (e.g., Carboxylates, N-donors) ancillary_ligand->self_assembly coord_polymer Coordination Polymer (1D, 2D, or 3D) self_assembly->coord_polymer mof Metal-Organic Framework (MOF) (Porous Material) self_assembly->mof macrocycle Supramolecular Macrocycle/Cage (Discrete Assembly) self_assembly->macrocycle

Caption: Self-assembly pathways of this compound with metal ions.

MOF_Synthesis_Workflow start Start reactants Combine Metal Precursor and this compound in Solvent start->reactants reaction Heat under Reflux (e.g., 24h) reactants->reaction precipitation Cool to Room Temperature (Precipitation of MOF) reaction->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Fresh Solvent filtration->washing drying Dry under Vacuum washing->drying characterization Characterize the MOF (PXRD, TGA, FT-IR, Gas Adsorption) drying->characterization end End characterization->end

Caption: General experimental workflow for MOF synthesis.

Crystal_Engineering_Logic bipy This compound (H-bond acceptor) h_bond Hydrogen Bonding (O-H···N) bipy->h_bond pi_stacking π-π Stacking bipy->pi_stacking organic_acid Organic Acid (H-bond donor) organic_acid->h_bond co_crystal Co-crystal Formation h_bond->co_crystal pi_stacking->co_crystal supramolecular_structure Supramolecular Architecture (Tapes, Sheets) co_crystal->supramolecular_structure

Caption: Logical relationships in co-crystal formation.

References

Protocol for Growing Single Crystals of 4,4'-Bipyridine Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of 4,4'-Bipyridine as a linear ditopic linker is prevalent in the synthesis of a wide array of MOFs with diverse topologies and potential applications in gas storage, separation, catalysis, and drug delivery. The ability to grow single crystals of these materials is crucial for their structural elucidation via Single-Crystal X-ray Diffraction (SCXRD) and for the fundamental study of their intrinsic properties. This document provides detailed protocols for the synthesis of single crystals of MOFs incorporating the this compound linker, focusing on common synthesis techniques such as solvothermal/hydrothermal methods and slow evaporation.

Data Presentation: Synthesis Parameters for this compound MOFs

The following table summarizes various reported synthesis conditions for MOFs incorporating this compound, providing a comparative overview of the key experimental parameters that influence single crystal growth.

MOF System ComponentsSynthesis MethodMolar Ratio (Metal:4,4'-Bipy:Other Linker)Solvent(s)Temperature (°C)TimeYield (%)Reference
Cd(NO₃)₂·4H₂O, this compound, 1,3-Adamantanediacetic AcidSolvothermal1:1:3DMF8596 h58[1]
Mn(NO₃)₂·xH₂O, this compound, 1,3-Adamantanediacetic AcidSolvothermal1:1:3DMF8596 h-[1]
Zn(NO₃)₂·6H₂O, this compound, 1,3-Adamantanediacetic AcidSolvothermal1:1:3DMF8596 h-[1]
Mn(NO₃)₂·xH₂O, this compound, 1,3-Adamantanediacetic AcidHydrothermal4:2:1Water1203 days-[1]
CoBr₂, this compoundSlow Evaporation1:1Ethanol/WaterRoom Temperature10 days-[2]
Cu(NO₃)₂·3H₂O, this compound, Sodium FumarateRoom Temp Stirring2:1:2Water/MethanolRoom Temperature24 h~90[3]
Co(II), this compound, 1,2,4,5-BenzenetetracarboxylateSolvothermal2:2:1DMF/H₂O100-120--[4]

Experimental Workflow

The general experimental workflow for the synthesis of this compound MOF single crystals is depicted below. This process includes the preparation of precursor solutions, the reaction under controlled conditions to promote crystallization, and the subsequent isolation and purification of the single crystals.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Crystallization cluster_isolation Product Isolation & Characterization prep_metal Dissolve Metal Salt in Solvent mix Combine Precursor Solutions in a Vial/ Autoclave prep_metal->mix prep_linker Dissolve this compound & Other Linkers in Solvent prep_linker->mix react Reaction & Crystal Growth (Solvothermal/Hydrothermal/ Slow Evaporation) mix->react cool Cool to Room Temperature react->cool wash Wash Crystals with Fresh Solvent cool->wash dry Dry Crystals (Air or Vacuum) wash->dry characterize Characterization (SCXRD, PXRD, etc.) dry->characterize MOF_Parameters cluster_inputs Synthesis Parameters cluster_process Crystallization Process cluster_outputs Crystal Properties Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth Time Reaction Time Time->Growth Concentration Concentration Concentration->Nucleation Solvent Solvent System Solvent->Nucleation Solvent->Growth Modulator Modulator (e.g., Acid) Modulator->Nucleation Size Crystal Size Nucleation->Size Quality Crystal Quality Nucleation->Quality Phase Crystalline Phase Nucleation->Phase Growth->Size Growth->Quality Growth->Phase

References

Application Notes and Protocols: 4,4'-Bipyridine in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine (B149096) is a versatile organic linker extensively utilized in the bottom-up synthesis of a wide array of functional materials. Its rigid, linear structure and the presence of two coordinating nitrogen atoms at opposite ends make it an ideal building block for constructing extended networks such as metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. These materials exhibit remarkable properties, including high porosity, tunable functionalities, and diverse topologies, leading to their application in gas storage and separation, catalysis, sensing, and drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of functional materials incorporating this compound, along with a summary of their key quantitative properties and characterization methods.

The Role of this compound as a Versatile Linker

This compound acts as a pillar or linker, connecting metal centers or other organic building blocks to form one-, two-, or three-dimensional structures. The ability of the pyridyl groups to rotate along the central carbon-carbon bond provides some conformational flexibility, allowing for the formation of diverse network topologies.

G cluster_input Building Blocks cluster_synthesis Synthesis Methods cluster_output Functional Materials Metal Ions Metal Ions Hydrothermal Hydrothermal Metal Ions->Hydrothermal Solvothermal Solvothermal Metal Ions->Solvothermal Room Temp Room Temp Metal Ions->Room Temp This compound This compound This compound->Hydrothermal This compound->Solvothermal This compound->Room Temp Other Ligands Other Ligands Other Ligands->Hydrothermal Other Ligands->Solvothermal Other Ligands->Room Temp MOFs MOFs Hydrothermal->MOFs CPs Coordination Polymers Hydrothermal->CPs SAs Supramolecular Assemblies Hydrothermal->SAs Solvothermal->MOFs Solvothermal->CPs Solvothermal->SAs Room Temp->MOFs Room Temp->CPs Room Temp->SAs

Caption: Versatility of this compound in Synthesizing Functional Materials.

Quantitative Data of Selected this compound-Based MOFs

The following table summarizes key quantitative data for several metal-organic frameworks synthesized using this compound as a linker, highlighting their potential for gas adsorption applications.

Material NameMetal CenterOther Ligand(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Gas Adsorption CapacityReference
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂OCo(II)1,2,4,5-benzenetetracarboxylate (btec)596-1.1 wt% H₂ at 77 K and 15 bar[1][2]
Ni₂(this compound)₃(NO₃)₄Ni(II)---Isotherm steps observed for CO₂ and N₂O[3]
Al-C MOFAl(III)1,3,5-benzene tricarboxylic acid123--[4]
Ni-C MOFNi(II)1,3,5-benzene tricarboxylic acid147--[4]
Co-C MOFCo(II)1,3,5-benzene tricarboxylic acid168--[4]
JMS-3Cd(II)2,2′-bipyridine-4,4′-dicarboxylic acid--30.89 cm³/g CO₂ at 273 K[5]
JMS-4Zn(II)2,2′-bipyridine-4,4′-dicarboxylic acid--16.08 cm³/g CO₂ at 273 K[5]

Experimental Protocols

Detailed methodologies for the synthesis of representative functional materials using this compound are provided below.

Protocol 1: Solvothermal Synthesis of a Cobalt-based MOF: [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O[1][2]

This protocol describes the synthesis of a three-dimensional pillared-layer metal-organic framework with potential applications in gas storage.

Workflow Diagram:

G start Start mix Mix Co(NO₃)₂·6H₂O, H₄btec, This compound in DMF start->mix react Heat in Teflon-lined autoclave at 105 °C for 24h mix->react cool Cool to room temperature react->cool filter Filter and collect crystals cool->filter wash Wash with fresh DMF filter->wash dry Dry in air wash->dry end End dry->end

Caption: Solvothermal Synthesis of a Co-based MOF.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid, H₄btec)

  • This compound (bipy)

  • N,N'-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), H₄btec (0.025 g, 0.1 mmol), and this compound (0.031 g, 0.2 mmol).

  • Add 10 mL of DMF to the mixture.

  • Seal the autoclave and heat it in an oven at 105 °C for 24 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting purple block-shaped crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL).

  • Dry the product in air.

Protocol 2: Room Temperature Synthesis of a Copper-pillared MOF: {[Cu₂(Fu)₂(BPY)]·H₂O}n[6]

This protocol outlines a more sustainable, room-temperature synthesis of a copper-based MOF.

Workflow Diagram:

G start Start prep_NaFu Prepare Sodium Fumarate (B1241708) (Na₂Fu) solution start->prep_NaFu add_bpy Add methanolic solution of this compound prep_NaFu->add_bpy stir1 Stir for 30 min add_bpy->stir1 add_Cu Add aqueous solution of Cu(NO₃)₂·3H₂O stir1->add_Cu stir2 Stir at room temperature for 24h add_Cu->stir2 filter Filter and collect cyan product stir2->filter wash Wash with deionized water and methanol (B129727) filter->wash dry Dry in vacuum oven at 80 °C for 5h wash->dry end End dry->end

Caption: Room Temperature Synthesis of a Cu-pillared MOF.

Materials:

Procedure:

  • Prepare a clear solution of sodium fumarate (Na₂Fu) by dissolving NaOH (0.32 g, 8 mmol) in 15 mL of deionized water and then adding fumaric acid (0.4432 g, 4 mmol) while stirring at room temperature.

  • To the Na₂Fu solution, add 40 mL of a methanolic solution of this compound hydrate (0.348 g, 2 mmol).

  • Stir the combined solution for 30 minutes.

  • Add a solution of Cu(NO₃)₂·3H₂O (0.9664 g, 4 mmol) in 5 mL of water, which will form a cyan-colored suspension.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the resulting cyan product under suction.

  • Wash the product with deionized water (3 x 5 mL) followed by methanol (3 x 5 mL).

  • Dry the final product in a vacuum oven at 80 °C for 5 hours.

Characterization of this compound-Based Functional Materials

A variety of analytical techniques are employed to characterize the structure, properties, and performance of these materials.

Common Characterization Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated one from SCXRD data.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the material and to confirm the coordination of the ligands to the metal centers.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the presence of solvent molecules within the pores.

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the synthesized material.

  • Gas Adsorption Analysis (e.g., N₂ sorption at 77 K): Measures the surface area (typically using the Brunauer-Emmett-Teller, BET, method) and pore volume of porous materials.

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Conclusion

This compound remains a cornerstone in the field of crystal engineering and functional materials synthesis. Its ability to form robust, extended structures with a variety of metal ions and other organic linkers has led to the development of a vast library of materials with tailored properties. The protocols and data presented herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel functional materials for a wide range of applications, from advancing gas storage technologies to developing new platforms for drug delivery and catalysis.

References

Application Note: Measuring the Photoluminescence Quantum Yield of 4,4'-Bipyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bipyridine (B149096) and its derivatives are a significant class of compounds in coordination chemistry, materials science, and photocatalysis. Their utility often stems from their photophysical properties, particularly their ability to form luminescent metal complexes. The photoluminescence quantum yield (Φ) is a critical parameter for characterizing these materials, as it quantifies the efficiency of converting absorbed light into emitted light in the form of fluorescence or phosphorescence.[1][2] A higher quantum yield is often desirable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.

This application note provides a detailed protocol for determining the photoluminescence quantum yield of this compound compounds and their metal complexes using the relative quantum yield method.[3][4] This method involves comparing the integrated photoluminescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][6]

Principle of the Relative Quantum Yield Method

The relative quantum yield (Φ_S) of a sample is calculated by comparing its spectroscopic properties to a reference standard (Φ_R) with a known quantum yield. The governing equation is as follows:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

Where:

  • Φ_S and Φ_R are the quantum yields of the sample and reference, respectively.

  • I_S and I_R are the integrated photoluminescence intensities of the sample and reference.

  • A_S and A_R are the absorbances of the sample and reference at the excitation wavelength.

  • n_S and n_R are the refractive indices of the sample and reference solutions.[3][7]

To minimize errors, it is advisable to use the same solvent for both the sample and the reference, which allows the refractive index term (n_S^2 / n_R^2) to be eliminated from the equation as it equals one.[3]

Experimental Protocol

This protocol outlines the steps for measuring the relative photoluminescence quantum yield of a this compound compound.

1. Materials and Equipment

  • Sample: this compound compound of interest.

  • Reference Standard: A compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)3]Cl2).[8][9] The choice of standard should be based on its absorption and emission properties relative to the sample.

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

  • UV-Vis Spectrophotometer: To measure absorbance spectra.

  • Spectrofluorometer: To measure photoluminescence spectra.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.[5]

2. Selection of a Suitable Reference Standard

The choice of the reference standard is crucial for accurate quantum yield determination. The ideal standard should have the following characteristics:

  • A well-documented and reliable quantum yield value in the chosen solvent.

  • An absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength.[3]

  • Chemical and photochemical stability.

For many this compound metal complexes, tris(2,2'-bipyridyl)ruthenium(II) is a suitable standard due to its structural similarity and well-characterized photophysical properties.[8][10]

Table 1: Common Quantum Yield Standards

Standard CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ_R)
Quinine Sulfate0.1 M H₂SO₄3504500.546
Tris(2,2'-bipyridyl)ruthenium(II)Water4506100.042
Rhodamine 6GEthanol4885300.95
9,10-DiphenylanthraceneCyclohexane3654300.90

3. Sample Preparation

  • Prepare stock solutions of both the this compound sample and the reference standard in the chosen spectroscopic grade solvent.

  • From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3][5][7] A typical range of absorbances to prepare would be 0.02, 0.04, 0.06, 0.08, and 0.1.

4. Data Acquisition

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

    • Use the same solvent as a blank for baseline correction.

    • Determine the absorbance values at the selected excitation wavelength for each solution.

  • Photoluminescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value chosen from the absorption spectra.

    • Record the photoluminescence emission spectrum for each solution of the sample and the standard.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.[11]

5. Data Analysis

  • Integrate the Photoluminescence Spectra:

    • Correct the recorded emission spectra for the instrument's response.

    • Calculate the integrated photoluminescence intensity (the area under the emission curve) for each spectrum.

  • Plot Integrated Intensity vs. Absorbance:

    • For both the sample and the standard, create a plot of the integrated photoluminescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

  • Calculate the Quantum Yield:

    • The quantum yield of the sample (Φ_S) can be calculated using the gradients obtained from the plots:

      Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)

    • If the same solvent is used for both, the equation simplifies to:

      Φ_S = Φ_R * (Grad_S / Grad_R)

Table 2: Example Data for Quantum Yield Calculation

SolutionAbsorbance at λ_exIntegrated PL Intensity
Reference
R10.021150,000
R20.042305,000
R30.063455,000
R40.081580,000
R50.102730,000
Sample
S10.025180,000
S20.048345,000
S30.069498,000
S40.088635,000
S50.105755,000

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_pl Photoluminescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilute Prepare Dilute Solutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Record UV-Vis Spectra prep_dilute->measure_abs measure_pl Record Emission Spectra prep_dilute->measure_pl get_abs Determine Absorbance at λex measure_abs->get_abs plot_data Plot Integrated Intensity vs. Absorbance get_abs->plot_data integrate_pl Integrate Emission Intensity measure_pl->integrate_pl integrate_pl->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for relative quantum yield determination.

Signaling Pathway of Photoluminescence

The process of photoluminescence in a molecule like a this compound compound can be visualized as a series of transitions between electronic states.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating photophysical processes.

References

Application Notes and Protocols for 4,4'-Bipyridine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Bipyridine (B149096) and its derivatives as key components in dye-sensitized solar cells (DSSCs). This document outlines the various roles of this compound, presents key performance data, and offers detailed experimental protocols for the fabrication of DSSCs incorporating these compounds.

Introduction to this compound in DSSCs

This compound and its substituted derivatives are versatile compounds in the field of dye-sensitized solar cells. Their rigid, planar structure and coordinating nitrogen atoms make them ideal building blocks for several key components of a DSSC, including the sensitizing dye, co-adsorbents, and electrolyte redox mediators. The functionalization of the this compound core allows for the fine-tuning of electronic and steric properties, which in turn influences the overall photovoltaic performance of the solar cell.

The primary roles of this compound in DSSCs include:

  • As a core component of sensitizing dyes: this compound can act as an electron acceptor and an anchoring group to the TiO₂ surface in organic dyes.[1] It is also a fundamental ligand in ruthenium-based sensitizers, where it can be functionalized to modulate the dye's light-harvesting ability and reduce charge recombination.[2][3]

  • As a co-adsorbent: When added to the dye solution, this compound derivatives can co-adsorb onto the TiO₂ surface, filling in spaces between dye molecules. This can suppress charge recombination between the injected electrons in the TiO₂ and the electrolyte, leading to an improved open-circuit voltage (Voc) and fill factor (FF).[1][4]

  • As a ligand in redox mediators: The electrolyte in a DSSC typically contains a redox couple to regenerate the oxidized dye. This compound and its derivatives are used as ligands in cobalt-based redox shuttles, which have shown promise for achieving high Voc values.[5][6]

Data Presentation: Performance of DSSCs with this compound Components

The following tables summarize the photovoltaic performance of DSSCs incorporating various this compound derivatives.

Table 1: Performance of DSSCs with this compound-Containing Dyes and Co-adsorbents

Sensitizer (B1316253)/Co-adsorbent SystemJsc (mA/cm²)Voc (mV)FF (%)PCE (η%)Reference
Porphyrin Dye (JA3)12.2380163.556.23[1]
JA3 + S3 (Bipyridine Anchor)15.4682164.558.20[1]
N719 Dye---5.29[4]
N719 + BPPI (Pyridine Anchor)12.98730666.22[4]
Copper(I) Bipyridyl Complex0.48477340.08[7]
MC119 (Styryl Bipyridine Ligand)---8.36[8]
N719 (Reference)---7.2[8]

Table 2: Influence of this compound Derivatives in Electrolytes

Electrolyte SystemJsc (mA/cm²)Voc (V)FFPCE (η%)Reference
PVDF/KI/I₂----[9]
PVDF/KI/I₂ with 2,2'-Bipyridine-4,4'-dicarboxylic acidIncreasedIncreased-Improved[9]

Experimental Protocols

This section provides detailed methodologies for the fabrication of a dye-sensitized solar cell incorporating a this compound-based component.

Protocol 1: Fabrication of a TiO₂ Photoanode
  • Cleaning of FTO Glass: Substrates of fluorine-doped tin oxide (FTO) coated glass are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in a stream of nitrogen.

  • Deposition of TiO₂ Paste: A transparent layer of TiO₂ paste is applied to the conductive side of the FTO glass using the doctor-blade technique. The active area can be defined using scotch tape as a spacer.

  • Sintering of TiO₂ Film: The TiO₂-coated FTO glass is first dried at a low temperature (e.g., 125°C) for 5-10 minutes to evaporate organic solvents. Subsequently, the film is sintered at a higher temperature (e.g., 450-500°C) for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate. The photoanode is then allowed to cool to approximately 80-100°C before dye sensitization.

Protocol 2: Dye Sensitization with a this compound-Containing Dye
  • Preparation of Dye Solution: A dye solution of the desired this compound-containing sensitizer (typically 0.3-0.5 mM) is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and tert-butanol (B103910) (1:1 v/v).

  • Immersion of Photoanode: The warm TiO₂ photoanode is immersed in the dye solution. The container is sealed and kept in the dark for 12-24 hours to allow for the complete adsorption of the dye onto the TiO₂ surface.

  • Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules. The sensitized photoanode is then dried.

Protocol 3: Assembly of the DSSC
  • Preparation of the Counter Electrode: A counter electrode is prepared by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) or a carbon-based catalyst onto another FTO glass slide.

  • Sealing the Cell: A thin spacer, such as a 25-60 µm thick Surlyn film, is placed around the TiO₂ film on the photoanode. The sensitized photoanode and the counter electrode are assembled in a sandwich configuration with their conductive sides facing each other. The assembly is then heated on a hot plate at around 100-120°C to seal the cell.

  • Electrolyte Injection: The electrolyte, which may contain a this compound derivative as part of a redox couple, is introduced into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. The holes are then sealed with a small piece of Surlyn and a cover glass.

Mandatory Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly cluster_finalization Finalization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition (Doctor Blade) A1->A2 A3 Sintering of TiO₂ Film A2->A3 B2 Immersion of Photoanode A3->B2 Cooling to 80-100°C B1 Preparation of This compound Dye Solution B1->B2 B3 Rinsing and Drying B2->B3 C2 Sandwich Assembly with Surlyn Spacer B3->C2 C1 Counter Electrode Preparation (Pt/FTO) C1->C2 C3 Sealing by Heating C2->C3 D1 Electrolyte Injection C3->D1 D2 Sealing Injection Holes D1->D2 end DSSC Characterization D2->end Completed DSSC DSSC_Electron_Transfer cluster_dssc DSSC Components Photoanode TiO₂ Conduction Band Dye_GS Dye (Ground State) (e.g., with this compound) Photoanode->Dye_GS Recombination Electrolyte_Ox Redox Mediator (Ox) (e.g., I₃⁻) Photoanode->Electrolyte_Ox Counter_Electrode Counter Electrode Photoanode->Counter_Electrode 4. Electron Transport (External Circuit) Dye_ES Dye (Excited State) Dye_ES->Photoanode 2. Electron Injection Dye_ES->Dye_GS 3. Dye Regeneration Electrolyte_Red Redox Mediator (Red) (e.g., I⁻) Electrolyte_Ox->Counter_Electrode 5. Mediator Regeneration Light Light (hν) Light->Dye_GS 1. Light Absorption

References

Synthesis of Luminescent Materials with 4,4'-Bipyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of luminescent materials utilizing 4,4'-Bipyridine and its derivatives as key building blocks. The focus is on the preparation of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with tailored photoluminescent properties.

Introduction

Luminescent materials are of paramount importance in various scientific and technological fields, including bio-imaging, sensing, solid-state lighting, and drug delivery. The integration of this compound as a versatile ligand in the design of these materials offers several advantages, such as structural rigidity, the ability to bridge metal centers to form extended networks, and favorable electronic properties for energy transfer processes. This note will cover the synthesis of lanthanide-based MOFs, europium(III) and terbium(III) complexes, and zinc(II) coordination polymers, highlighting the key synthetic strategies and the resulting photophysical characteristics.

Data Presentation: Photoluminescent Properties

The following tables summarize the key photoluminescent data for a selection of materials synthesized using this compound and its derivatives. This allows for a direct comparison of their optical performance.

Table 1: Luminescent Properties of Europium(III) and Terbium(III) Complexes

ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Lifetime (ms)Reference
Eu(tta)₃(bpy)378 (solution), 307 (solid)600-650Not ReportedNot Reported[1]
Eu(tdh)₃(bpy)Not ReportedNot ReportedNot ReportedNot Reported[2]
[Eu(btfa)₃(bpy)]360Not ReportedNot ReportedNot Reported[3]
Eu(III) complex with bipyridine diamide (B1670390) ligandNot ReportedNot Reported0.21 - 1.450.1 - 1[4]

Note: 'bpy' in some literature refers to 2,2'-bipyridine, a close isomer of this compound, which exhibits similar coordination chemistry in the formation of luminescent lanthanide complexes.

Table 2: Luminescent Properties of Zinc(II) Coordination Polymers

ComplexExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Lifetime (ns)Reference
{[Zn(bpdo)(fum)(H₂O)₂]}n330440 and 540Not Reported3.80 and 4.91[5]
[Zn(Bpy)(DHTA)₀.₅]n366365Not ReportedNot Reported[6]
[Zn(3,4'-Hdpdc)₂(4,4'-bpy)]278406Not ReportedNot Reported[7]

Note: bpdo = 4,4′-bipyridine-N,N′-dioxide; fum = fumaric acid; DHTA = 2,5-dihydroxy-1,4-terephthalic acid; 3,4'-H₂dpdc = 3,4'-biphenyl dicarboxylic acid.

Experimental Protocols

The following are detailed methodologies for the synthesis of representative luminescent materials incorporating this compound and its derivatives.

Protocol 1: Synthesis of a Luminescent Europium(III)-Bipyridine Complex

This protocol describes a general method for the synthesis of a luminescent Europium(III) complex with a bipyridine-type ligand and β-diketonates, which act as "antenna" ligands to enhance the metal-centered luminescence.[2][8]

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • A β-diketonate ligand (e.g., thenoyltrifluoroacetone - tta)

  • This compound

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Distilled water

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve the β-diketonate ligand (e.g., 2.1 mmol of tta) in absolute ethanol (7.5 mL).

  • To this solution, add 2.1 mmol of 0.10 M sodium hydroxide solution.

  • In a separate flask, prepare a solution of this compound (0.70 mmol) in absolute ethanol (7.5 mL) and stir until fully dissolved.

  • Add the this compound solution to the β-diketonate solution and stir the mixture for 30 minutes.

  • Europium(III) Solution Preparation: In a separate beaker, dissolve Europium(III) chloride hexahydrate (0.70 mmol) in distilled water (5 mL).

  • Complexation: Slowly add the Europium(III) solution to the ligand mixture with constant stirring.

  • A precipitate should form. Continue stirring for an additional 2-4 hours at room temperature.

  • Isolation and Purification: Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water (3 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Luminescent Zinc(II)-4,4'-Bipyridine Coordination Polymer

This protocol details the hydrothermal synthesis of a crystalline Zinc(II) coordination polymer.[6][8]

Materials:

  • Zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc(II) chloride (ZnCl₂)

  • This compound

  • A dicarboxylic acid co-ligand (e.g., 2,5-dihydroxy-1,4-terephthalic acid - DHTA)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (if using an acidic co-ligand)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Mixture: In a beaker, prepare a mixture of Zinc(II) acetate dihydrate (1 mmol), this compound (1 mmol), and the dicarboxylic acid co-ligand (0.5 mmol) in deionized water (10 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • If an acidic co-ligand is used, add a stoichiometric amount of NaOH solution to deprotonate the carboxylic acid groups.

  • Hydrothermal Reaction: Transfer the resulting solution or suspension into a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 130-145 °C) for a designated period (e.g., 72-96 hours).[6][8]

  • Cooling and Crystal Growth: After the reaction time, allow the autoclave to cool slowly to room temperature.

  • Isolation and Washing: Collect the crystalline product by filtration.

  • Wash the crystals with deionized water and then with ethanol to remove any unreacted starting materials.

  • Dry the product in air or in a desiccator.

Visualizations

Experimental Workflow for Luminescent Material Synthesis

G General Experimental Workflow for Luminescent Material Synthesis cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Metal Salt Metal Salt Dissolution in Solvent Dissolution in Solvent Metal Salt->Dissolution in Solvent This compound This compound This compound->Dissolution in Solvent Co-ligand Co-ligand Co-ligand->Dissolution in Solvent Reaction Reaction Dissolution in Solvent->Reaction Mixing & Heating Isolation Isolation Reaction->Isolation Precipitation/Crystallization Purification Purification Isolation->Purification Washing & Drying Characterization Characterization Purification->Characterization Spectroscopy, etc.

Caption: General workflow for synthesizing luminescent materials.

The "Antenna Effect" in Lanthanide Complexes

G The Antenna Effect in Lanthanide Complexes UV Light UV Light Organic Ligand (Antenna) Organic Ligand (Antenna) UV Light->Organic Ligand (Antenna) 1. Light Absorption Excited Ligand (Singlet State) Excited Ligand (Singlet State) Organic Ligand (Antenna)->Excited Ligand (Singlet State) Excitation Excited Ligand (Triplet State) Excited Ligand (Triplet State) Excited Ligand (Singlet State)->Excited Ligand (Triplet State) 2. Intersystem Crossing Lanthanide Ion (Ground State) Lanthanide Ion (Ground State) Excited Ligand (Triplet State)->Lanthanide Ion (Ground State) 3. Energy Transfer Excited Lanthanide Ion Excited Lanthanide Ion Lanthanide Ion (Ground State)->Excited Lanthanide Ion Excitation Excited Lanthanide Ion->Lanthanide Ion (Ground State) 4. Radiative Decay Luminescence Luminescence Excited Lanthanide Ion->Luminescence

References

Application of 4,4'-Bipyridine in Gas Adsorption and Storage: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bipyridine (B149096) is a versatile organic linker that has garnered significant attention in the field of materials science, particularly in the development of porous coordination polymers (PCPs) and metal-organic frameworks (MOFs). Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an ideal building block for constructing robust, crystalline frameworks with tunable porosity. These characteristics are paramount for applications in gas adsorption and storage, where the precise control of pore size, shape, and surface chemistry is crucial for selective gas capture and high-density storage. This document provides a detailed overview of the application of this compound in this domain, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in this field.

The utility of this compound-based materials spans the storage of key industrial and energy-related gases, including hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). The ability to form stable, porous structures with high surface areas allows for significant uptake of these gases. Furthermore, the functionalization of the bipyridine unit or the incorporation of different metal centers can be used to tailor the adsorption properties, enhancing selectivity and binding affinities for specific gas molecules.

Quantitative Data on Gas Adsorption

The performance of this compound-based materials in gas adsorption is typically evaluated based on several key parameters, including specific surface area (often measured by the Brunauer-Emmett-Teller method, BET), gas uptake capacity (expressed in weight percent, wt%, or volume of gas per gram of material, cm³/g or mmol/g), and the heat of adsorption (Qst), which indicates the strength of the interaction between the gas molecules and the adsorbent material. The following tables summarize key quantitative data from the literature for various this compound-containing MOFs.

Table 1: Hydrogen (H₂) Storage Properties of this compound-Based MOFs

MaterialMetal CenterSpecific Surface Area (m²/g)H₂ Uptake (wt%)Temperature (K)Pressure (bar)Heat of Adsorption (kJ/mol)
M(HBTC)(4,4′-bipy)·3DMF[1]Ni15903.4277Not SpecifiedNot Specified
M(HBTC)(4,4′-bipy)·3DMF[1]Co8872.0577Not SpecifiedNot Specified
{[Mn₂(Bpybc)(ox)₂]·8H₂O}n[2]MnNot Specified0.71771Not Specified
[Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O[3]Co5961.177157.3

Table 2: Carbon Dioxide (CO₂) Adsorption Properties of this compound-Based MOFs

MaterialMetal CenterCO₂ Uptake (wt%)CO₂ Uptake (mmol/g)Temperature (K)Pressure (atm)
[Cu(bpy-1)₂(SiF₆)][4]Cu23.1Not Specified2981
JMS-3[5]CdNot Specified1.39273Not Specified
JMS-4[5]ZnNot Specified0.71273Not Specified

Table 3: Methane (CH₄) Storage Properties of this compound-Based MOFs

MaterialMetal CenterCH₄ Uptake (mg/g)Temperature (K)Pressure (bar)
[Cu(4,4′-bipyridine)₂(BF₄)₂][6]Cu6030365

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound-based materials for gas adsorption studies. Below are representative protocols for the synthesis of a copper-based MOF and the subsequent analysis of its gas adsorption properties.

Protocol 1: Synthesis of a Pillared-Layer Copper-based MOF, {[Cu₂(Fu)₂(BPY)]·H₂O}n

This protocol is adapted from a room temperature synthesis method, offering a more sustainable route compared to high-temperature solvothermal methods.[7]

Materials:

Procedure:

  • Prepare Sodium Fumarate (B1241708) Solution: Dissolve 8 mmol (0.32 g) of NaOH in 15 mL of deionized water in a beaker. While stirring at room temperature, add 4 mmol (0.4432 g) of fumaric acid to the NaOH solution to form a clear solution of sodium fumarate (Na₂Fu).

  • Prepare BPY Solution: In a separate beaker, dissolve 2 mmol (0.348 g) of this compound hydrate in 40 mL of methanol.

  • Combine Solutions: Add the methanolic BPY solution to the aqueous sodium fumarate solution. Stir the combined solution for 30 minutes at room temperature.

  • Add Copper Precursor: Prepare a solution of 4 mmol (0.9664 g) of Cu(NO₃)₂·3H₂O in 5 mL of deionized water. Add this copper solution to the stirred mixture. A cyan-colored suspension will form.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Product Isolation: Filter the resulting cyan-colored product under suction.

  • Washing: Wash the collected solid sequentially with 3 x 5 mL of deionized water followed by 3 x 5 mL of methanol.

  • Drying: Dry the final product in a vacuum oven at 80 °C for 5 hours.

Protocol 2: Gas Adsorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric adsorption analyzer.

Materials and Equipment:

  • Synthesized and activated MOF sample (e.g., {[Cu₂(Fu)₂(BPY)]·H₂O}n)

  • Volumetric gas adsorption analyzer (e.g., Micromeritics 3Flex)

  • High-purity adsorbate gases (N₂, H₂, CO₂, CH₄)

  • Liquid nitrogen (for measurements at 77 K)

  • Heating mantle and temperature controller for sample activation

  • Vacuum pump

Procedure:

  • Sample Preparation and Activation:

    • Accurately weigh approximately 40-100 mg of the synthesized MOF into a sample tube.

    • Attach the sample tube to the degassing port of the adsorption analyzer.

    • Activate the sample by heating it under a high vacuum to remove any guest molecules (e.g., water, methanol) from the pores. A typical activation procedure involves heating the sample to 180 °C for at least 3 hours under vacuum.[7] The specific temperature and duration should be optimized based on the thermal stability of the MOF, which can be determined by thermogravimetric analysis (TGA).

  • Void Volume Measurement:

    • After activation, cool the sample to room temperature and transfer it to the analysis port of the instrument.

    • Perform a void volume measurement using a non-adsorbing gas, typically helium. This step determines the volume of the sample tube that is not occupied by the sample.

  • Isotherm Measurement:

    • For N₂ adsorption at 77 K (for BET surface area analysis), immerse the sample tube in a liquid nitrogen bath.

    • For other gases (H₂, CO₂, CH₄) at different temperatures, use an appropriate temperature-controlled bath or cryostat.

    • Introduce a known amount of the adsorbate gas into the manifold and then expand it into the sample tube.

    • Allow the system to equilibrate until the pressure is stable. The amount of gas adsorbed is calculated from the pressure change.

    • Repeat this process by introducing successive doses of the adsorbate gas to cover the desired pressure range.

    • For desorption, the pressure is incrementally decreased, and the amount of gas desorbed is measured.

  • Data Analysis:

    • The collected data points (amount adsorbed vs. relative pressure) form the adsorption/desorption isotherm.

    • Calculate the BET specific surface area from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total gas uptake at a specific pressure and temperature from the respective gas adsorption isotherm.

Visualizations

To better illustrate the experimental workflows, the following diagrams have been generated using the DOT language.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation NaOH NaOH Solution Na2Fu Prepare Sodium Fumarate Solution NaOH->Na2Fu Fumaric_Acid Fumaric Acid Fumaric_Acid->Na2Fu BPY This compound Hydrate BPY_Sol Prepare BPY Solution BPY->BPY_Sol Cu_Nitrate Cu(NO3)2·3H2O Solution Add_Cu Add Copper Precursor Cu_Nitrate->Add_Cu Combine Combine and Stir (30 min) Na2Fu->Combine BPY_Sol->Combine Combine->Add_Cu Stir_24h Stir at RT (24 hours) Add_Cu->Stir_24h Filter Filter Product Stir_24h->Filter Wash Wash with H2O and Methanol Filter->Wash Dry Dry in Vacuum Oven (80°C, 5h) Wash->Dry Final_Product Final MOF Product Dry->Final_Product

Caption: Workflow for the synthesis of a this compound-based copper MOF.

Gas_Adsorption_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Weigh Weigh MOF Sample Degas Degas in Sample Tube Weigh->Degas Activate Activate under Vacuum and Heat (e.g., 180°C) Degas->Activate Void_Vol Measure Void Volume (Helium) Activate->Void_Vol Set_Temp Set Analysis Temperature Void_Vol->Set_Temp Adsorption Measure Adsorption Isotherm Set_Temp->Adsorption Desorption Measure Desorption Isotherm Adsorption->Desorption Isotherm_Plot Plot Isotherm Desorption->Isotherm_Plot BET_Calc Calculate BET Surface Area (from N2) Isotherm_Plot->BET_Calc Uptake_Calc Determine Gas Uptake Capacity Isotherm_Plot->Uptake_Calc Final_Data Final Adsorption Data BET_Calc->Final_Data Uptake_Calc->Final_Data

Caption: General workflow for gas adsorption analysis of porous materials.

This compound stands out as a fundamental building block in the design and synthesis of porous materials for gas adsorption and storage. The resulting MOFs and PCPs exhibit high surface areas and tunable pore environments, leading to significant uptake capacities for important gases like H₂, CO₂, and CH₄. The ability to systematically modify these materials by changing the metal center or functionalizing the organic linkers provides a clear pathway for future research aimed at optimizing their performance for specific applications, such as carbon capture, hydrogen storage for clean energy, and natural gas purification. The provided protocols and workflows serve as a practical guide for researchers entering this exciting and rapidly evolving field.

References

Application Notes and Protocols for Constructing Photochromic Materials Using 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of photochromic materials based on 4,4'-bipyridine (B149096) and its derivatives. These materials, particularly coordination polymers and metal-organic frameworks (MOFs), exhibit reversible color changes upon light irradiation, making them promising candidates for applications in smart windows, optical data storage, and sensing.

Introduction to this compound-Based Photochromic Materials

This compound and its N-oxide or viologen derivatives are versatile ligands for the construction of photochromic coordination complexes. The photochromism in these materials typically arises from a photoinduced electron transfer (PET) mechanism. Upon irradiation with light of a suitable wavelength, an electron is transferred from an electron-donating species to the electron-accepting bipyridine unit, resulting in the formation of a colored radical species. This process is often reversible, with the material returning to its original color upon exposure to a different wavelength of light or heat.

The photochromic properties of these materials, such as the rate of color change, the color of the photogenerated state, and the stability of the colored form, can be tuned by modifying the metal center, the co-ligands, and the overall structure of the coordination network.

Quantitative Data on Photochromic Performance

The following table summarizes the photochromic performance of several representative materials constructed using this compound and its derivatives.

Compound/MaterialCompositionInitial ColorColored StateStimulus for ColorationStimulus for DecolorationKey Performance Metrics
{[Zn(bpdo)(fum)(H₂O)₂]}ₙ Zinc(II), this compound-N,N'-dioxide (bpdo), Fumaric acid (fum)PinkNot specifiedUV lightNot specifiedExhibits photochromism and white-light emission with a high color rendering index (CRI) of 92.1.[1]
{[Mn(bpdo)(fum)(H₂O)₂]}ₙ Manganese(II), this compound-N,N'-dioxide (bpdo), Fumaric acid (fum)Bright RedNot specifiedUV lightNot specifiedShows detectable photochromic behavior and photomagnetism.[1]
{[Cd(CEbpy)(m-BDC)(DMF)]·2H₂O}ₙ Cadmium(II), 1-carboxyethyl-4,4′-bipyridine (CEbpy), 1,3-benzenedicarboxylic acid (m-BDC)ColorlessGreenSunlight or UV lightThermalStable crystalline framework with long-lived color constancy in the solid state.[2][3]
{[Cd(CEbpy)(p-BDC)(H₂O)]·H₂O}ₙ Cadmium(II), 1-carboxyethyl-4,4′-bipyridine (CEbpy), 1,4-benzenedicarboxylic acid (p-BDC)ColorlessGreenSunlight or UV lightThermalStable crystalline framework with long-lived color constancy in the solid state.[2][3]
{[Zn(CEbpy)(p-HBDC)(p-BDC)₀.₅]·H₂O}ₙ Zinc(II), 1-carboxyethyl-4,4′-bipyridine (CEbpy), 1,4-benzenedicarboxylic acid (p-BDC)ColorlessGreenSunlight or UV lightThermalStable crystalline framework with long-lived color constancy in the solid state.[2][3]
[Zn₂(2,3-PDC)₂CV·(H₂O)₂]·H₂O Zinc(II), 2,3-pyridinedicarboxylic acid (2,3-PDC), N,N′-4,4′-bipyridiniodipropionate (CV)ColorlessLight Blue300 W Xenon LampThermalExhibits multi-stimuli responsive chromism (photo-, thermo-, chemo-, and electrochromism).[4]

Experimental Protocols

Synthesis of Photochromic Coordination Polymers

This section provides detailed protocols for the synthesis of two representative photochromic coordination polymers based on this compound derivatives.

Protocol 1: Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}ₙ [1]

  • Materials:

    • This compound-N,N'-dioxide (bpdo)

    • Fumaric acid (fum)

    • Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

    • Distilled water

    • Anhydrous ethanol

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Prepare Solution A: Dissolve bpdo (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11 mg) in a mixture of 1 mL distilled water, 3 mL anhydrous ethanol, and 3 mL DMF.

    • Prepare Solution B: Dissolve ZnSO₄·7H₂O (0.094 mmol, 27 mg) in 2 mL of distilled water.

    • Slowly add Solution B to Solution A with continuous stirring.

    • Transfer the resulting mixture to a 10 mL sealed glass vial.

    • Heat the vial at 90 °C for 24 hours.

    • After cooling to room temperature, filter the mixture to collect the block-like pink crystals of the product.

    • Wash the crystals with the mother liquor and dry in air.

    • The reported yield is 58% based on bpdo.

Protocol 2: Synthesis of {[Cd(CEbpy)(m-BDC)(DMF)]·2H₂O}ₙ [2][3]

  • Materials:

    • Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

    • 1-carboxyethyl-4,4′-bipyridinium bromide (HCEbpyBr)

    • 1,3-Benzenedicarboxylic acid (m-H₂BDC)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL Teflon-lined stainless steel autoclave, combine Cd(NO₃)₂·4H₂O (0.1 mmol, 30.8 mg), HCEbpyBr (0.1 mmol, 32.7 mg), and m-H₂BDC (0.1 mmol, 16.6 mg).

    • Add a solvent mixture of 5 mL of DMF and 5 mL of ethanol.

    • Seal the autoclave and heat it at 120 °C for 72 hours.

    • After slow cooling to room temperature, colorless block-shaped crystals are formed.

    • Collect the crystals by filtration, wash with DMF, and air-dry.

Characterization of Photochromic Properties

This protocol outlines a general procedure for investigating the photochromic behavior of solid-state materials.

  • Instrumentation:

    • UV-Vis diffuse reflectance spectrophotometer

    • Light source (e.g., UV lamp, Xenon lamp) with appropriate filters to select the irradiation wavelength.

    • Solid sample holder for the spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a powder sample of the material. For thin films, deposit the material on a suitable transparent substrate.

    • Initial State Measurement: Record the UV-Vis diffuse reflectance spectrum of the sample in its initial, uncolored state.

    • Photo-irradiation: Irradiate the sample with a light source of a specific wavelength (e.g., UV light at 365 nm) for a set period.

    • Colored State Measurement: Immediately after irradiation, record the UV-Vis diffuse reflectance spectrum of the colored sample. The appearance of new absorption bands in the visible region indicates the photochromic effect.

    • Kinetics of Coloration: To determine the coloration rate, record the absorbance at the maximum of the new absorption band at different irradiation time intervals.

    • Decoloration Process: Investigate the fading of the color by either:

      • Thermal Fading: Store the colored sample in the dark at a specific temperature and record the UV-Vis spectra at regular intervals until the color disappears.

      • Photo-bleaching: Irradiate the colored sample with a different wavelength of light (e.g., visible light) and record the UV-Vis spectra at regular intervals.

    • Kinetics of Fading: To determine the fading rate, monitor the decrease in absorbance at the maximum of the visible absorption band over time.

    • Fatigue Resistance (Cyclability): To assess the material's stability and reusability, perform multiple coloration and decoloration cycles. Record the UV-Vis spectrum after each cycle to monitor any degradation in the photochromic performance. The fatigue resistance is often evaluated by the change in the absorbance of the colored state after a certain number of cycles.

Signaling Pathways and Experimental Workflows

Photoinduced Electron Transfer (PET) Mechanism

The photochromism in many this compound-based materials is driven by a photoinduced electron transfer process. The following diagram illustrates the general mechanism.

PET_Mechanism Initial_State Ground State (Electron Donor-Acceptor Pair) Excited_State Excited State (After Photon Absorption) Initial_State->Excited_State hν (UV light) Radical_Pair Radical Ion Pair (Colored State) Excited_State->Radical_Pair Electron Transfer Final_State Ground State (After Relaxation) Radical_Pair->Final_State Thermal or Light-induced Back Electron Transfer

Caption: Photoinduced electron transfer mechanism in bipyridine-based materials.

Experimental Workflow for Photochromic Analysis

The following diagram outlines a typical workflow for the synthesis and characterization of photochromic materials based on this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reagents Select Ligands & Metal Salt Synthesis Hydro-/Solvothermal Synthesis Reagents->Synthesis Isolation Isolation & Purification Synthesis->Isolation Structure Structural Analysis (XRD, etc.) Isolation->Structure Photochromism Photochromic Measurements (UV-Vis Spectroscopy) Structure->Photochromism Performance Performance Evaluation (Kinetics, Cyclability) Photochromism->Performance Data_Processing Data Processing & Plotting Performance->Data_Processing Mechanism Mechanism Elucidation Data_Processing->Mechanism

Caption: General workflow for photochromic material synthesis and analysis.

Conclusion

This compound and its derivatives are highly effective building blocks for creating a wide range of photochromic materials. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and characterize novel photochromic coordination polymers and MOFs with tailored properties for various advanced applications. The ability to tune the photoresponsive behavior through synthetic modifications makes this class of materials a fertile ground for future research and development in the field of smart materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Bipyridine Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-Bipyridine as a linker.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound MOFs, offering potential causes and solutions in a question-and-answer format.

Question 1: The synthesized material is amorphous or has low crystallinity according to Powder X-ray Diffraction (PXRD) analysis. What could be the cause?

Answer:

Low crystallinity or an amorphous product can result from several factors related to reaction kinetics and nucleation.

  • Rapid Precipitation: If the reaction proceeds too quickly, it can lead to the rapid formation of small, disordered particles rather than well-defined crystals.

    • Solution: Try lowering the reaction temperature to slow down the nucleation and growth process. Additionally, consider using a solvent system that allows for slower diffusion of the reactants. A room temperature synthesis approach, which has been shown to produce crystalline materials, could be a viable alternative.[1][2]

  • Incorrect Solvent System: The choice of solvent is crucial in MOF synthesis as it influences the solubility of the precursors and the coordination environment of the metal ions.[3][4]

    • Solution: Experiment with different solvents or solvent mixtures. For instance, solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) can act as coordinating solvents and influence the final structure.[3] In some cases, a mixture of water and ethanol (B145695) has been successfully used to synthesize crystalline MOFs, with the ethanol content influencing particle size.[4] A water/methanol (B129727) mixture has also been employed for room temperature synthesis.[1][2]

  • Suboptimal Reagent Concentrations: The concentration of the metal salt and the this compound linker can affect the rate of framework formation.

    • Solution: Systematically vary the concentrations of your reagents. Lower concentrations can sometimes favor the growth of larger, more ordered crystals.

Question 2: The final product is a mixture of different phases or an undesired crystal structure. How can I obtain the target phase?

Answer:

The formation of different MOF phases is often highly sensitive to the synthesis conditions.

  • Temperature Control: Different crystalline phases can be thermodynamically or kinetically favored at different temperatures.

    • Solution: Precisely control the reaction temperature. For example, in the synthesis of cobalt-based MOFs with this compound, a higher temperature was found to favor the generation of one compound, while a slightly lower temperature with a higher bipyridine ratio led to a different porous structure.[5]

  • Molar Ratio of Reactants: The stoichiometry of the metal to the this compound linker is a critical parameter that dictates the resulting framework topology.

    • Solution: Carefully control and systematically vary the molar ratio of your metal salt and this compound. For instance, in the synthesis of manganese-based MOFs, decreasing the [Mn²⁺]/[bpy] molar ratio from 2:1 to 1:2 resulted in a change in the product's chemical formula and the structure of the secondary building units (SBUs).[6]

  • Coordinating Solvents and Adventitious Water: Solvents can compete with the this compound linker to coordinate to the metal center, and even small amounts of water can influence the final structure.[3]

    • Solution: Use anhydrous solvents if a specific anhydrous phase is desired. Conversely, the controlled addition of water or the use of hydrated metal salts can be a strategy to target specific hydrated frameworks. Studies have shown that solvents like DMA, DMF, and DMSO can compete with the bridging ligand in occupying coordination sites of the metal center.[3]

Question 3: The synthesized MOF exhibits low porosity or a smaller than expected surface area. What steps can be taken for improvement?

Answer:

Low porosity can be due to several factors, including pore collapse during activation or the formation of a dense, interpenetrated structure.

  • Ineffective Solvent Removal (Activation): Residual solvent molecules trapped within the pores can lead to an underestimation of the surface area and block access to the pores.

    • Solution: Implement a thorough activation protocol. This typically involves washing the as-synthesized MOF with a low-boiling-point solvent (like methanol or ethanol) to exchange the high-boiling-point synthesis solvent, followed by heating under vacuum to remove the volatile solvent.[2] The activation temperature and time should be optimized to ensure complete solvent removal without causing framework decomposition.

  • Framework Interpenetration: The formation of interpenetrated frameworks, where multiple identical networks are interlocked, can significantly reduce the accessible pore volume.

    • Solution: Modifying the synthesis conditions can sometimes control interpenetration. For example, using a different solvent system might influence the degree of interpenetration. It has been observed that preparing a Cu-based MOF in a water/methanol mixed solvent instead of DMF can lead to larger pores, possibly by resolving network interpenetration to some extent.[1]

  • Particle Size: Smaller particles may lead to interparticle voids that can complicate the interpretation of gas sorption measurements.

    • Solution: Adjusting synthesis parameters like the solvent composition can control the particle size. For instance, in a water/ethanol system, the MOF particle size was found to decrease with increasing ethanol content.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in MOF synthesis?

A1: this compound is a versatile bidentate linker. Its two nitrogen atoms, located at opposite ends of the molecule, can coordinate to two different metal centers, thus bridging them to form 1D, 2D, or 3D coordination polymers or MOFs.[3][7] It is often used as a "pillar" to connect 2D layers into 3D frameworks.[1][2]

Q2: What metal ions are commonly used with this compound to synthesize MOFs?

A2: A variety of divalent transition metal ions are commonly used, including copper(II), zinc(II), cobalt(II), manganese(II), and cadmium(II).[3][8][9][10][11] The choice of metal ion influences the coordination geometry, and consequently, the final structure and properties of the MOF.[7]

Q3: How does the choice of solvent affect the synthesis of this compound MOFs?

A3: The solvent plays a critical role in the synthesis.[3] It can influence:

  • The final structure: Coordinating solvents like DMF, DMA, and DMSO can directly participate in the coordination to the metal center, leading to different framework dimensionalities.[3]

  • Crystallinity and particle size: The solvent system affects the solubility of the precursors and the kinetics of crystal growth. For example, using a water/methanol mixture can enable room temperature synthesis of crystalline MOFs.[1][2]

  • Porosity: The choice of solvent can influence the degree of framework interpenetration, which in turn affects the porosity of the material.[1]

Q4: What are the key parameters to control during the synthesis of this compound MOFs?

A4: The key parameters to control are:

  • Temperature: Influences the reaction kinetics and can determine which crystalline phase is formed.[5]

  • Molar ratio of reactants: The ratio of the metal salt to the this compound linker is crucial for obtaining the desired structure.[6]

  • Solvent system: Affects solubility, coordination, and the final framework structure.[3][4]

  • Reaction time: Sufficient time must be allowed for the formation of a crystalline product.

Q5: What characterization techniques are essential for this compound MOFs?

A5: Essential characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To verify the coordination of the this compound linker to the metal centers by observing shifts in the vibrational frequencies of the pyridine (B92270) rings.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to study the removal of solvent molecules during activation.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.[8][10]

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.[1]

Experimental Protocols

Example Protocol: Room Temperature Synthesis of a Pillared-Layer Cu(II) MOF with this compound [1][2]

This protocol describes a sustainable method for synthesizing a copper-based pillared MOF, {[Cu₂(Fu)₂(BPY)]·H₂O}n, at room temperature.

  • Preparation of Sodium Fumarate (B1241708) Solution:

    • Dissolve 8 mmol of NaOH in 15 mL of deionized water.

    • Add 4 mmol of fumaric acid to the NaOH solution while stirring at room temperature to prepare a clear solution of sodium fumarate (Na₂Fu).

  • Addition of this compound:

    • To the sodium fumarate solution, add 40 mL of a methanolic solution containing 2 mmol of this compound (BPY).

  • Reaction Mixture Formation:

    • Stir the combined solution for 30 minutes.

    • Add a solution of Cu(NO₃)₂·3H₂O (4 mmol) in 5 mL of water to the mixture, which will result in the formation of a cyan-colored suspension.

  • Reaction:

    • Stir the mixture at room temperature for 24 hours.

  • Product Isolation and Washing:

    • Filter the resulting cyan-colored product under suction.

    • Wash the product sequentially with 3 x 5 mL of deionized water and 3 x 5 mL of methanol.

  • Drying:

    • Dry the final product in a vacuum oven at 80 °C for 5 hours.

Data Presentation

Table 1: Influence of Synthesis Conditions on this compound MOF Properties

Metal IonCo-LigandSolventTemperature (°C)Molar Ratio (Metal:Bipy)Key FindingReference
Cu(II)FumarateWater/MethanolRoom Temp.2:1Successful room temperature synthesis of a crystalline pillared-layer MOF.[1][2]
Cu(II)PerchlorateDMAEvaporation1:2Formation of a 2D layered network.[3]
Cu(II)PerchlorateDMFEvaporation1:2Formation of a 1D chain structure.[3]
Co(II)BenzenetetracarboxylateDMF1001:1Formation of a porous 3D pillared-layer framework.[5]
Co(II)BenzenetetracarboxylateDMF1202:1Formation of a different 3D framework with 1D channels.[5]
Mn(II)AdamantanediacetateDMF851:0.25Formation of a specific crystalline structure.[11]
Zn(II)AdamantanediacetateDMF851:0.25Formation of a specific crystalline structure.[11]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_workup Product Work-up cluster_activation Activation cluster_characterization Characterization metal_salt Metal Salt Solution mixing Mixing of Reactants metal_salt->mixing bipy This compound Solution bipy->mixing co_ligand Co-Ligand Solution (optional) co_ligand->mixing reaction Reaction (Temperature & Time Control) mixing->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying solvent_exchange Solvent Exchange drying->solvent_exchange heating_vacuum Heating under Vacuum solvent_exchange->heating_vacuum pxrd PXRD heating_vacuum->pxrd ftir FT-IR heating_vacuum->ftir tga TGA heating_vacuum->tga sem SEM heating_vacuum->sem sorption Gas Sorption heating_vacuum->sorption

Caption: General experimental workflow for the synthesis, activation, and characterization of this compound MOFs.

troubleshooting_crystallinity start Low Crystallinity/ Amorphous Product cause1 Rapid Precipitation start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Suboptimal Concentration start->cause3 solution1a Lower Temperature cause1->solution1a solution1b Change Solvent System (Slower Diffusion) cause1->solution1b solution2 Experiment with Different Solvents/Mixtures cause2->solution2 solution3 Vary Reagent Concentrations cause3->solution3

References

Technical Support Center: Preventing Interpenetration in 4,4'-Bipyridine-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-bipyridine-based Metal-Organic Frameworks (MOFs). One of the most common challenges in the synthesis of these materials is the phenomenon of interpenetration, where two or more independent frameworks grow through one another. This often leads to a reduction in pore size and accessible surface area, which can be detrimental for applications like gas storage, separation, and drug delivery. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control and prevent interpenetration in your experiments.

Troubleshooting and FAQs

FAQ 1: My MOF synthesized with This compound (B149096) is always interpenetrated. What are the primary factors I should investigate?

Answer:

Interpenetration is a common outcome when using long, linear linkers like this compound, as they tend to form large, open networks that are thermodynamically stabilized by the formation of a second, interpenetrating framework. Several key factors influence this process, and systematically adjusting them can help you achieve a non-interpenetrated structure. The primary factors to consider are:

  • Ligand Design: The geometry and functionalization of the organic linker.

  • Solvent System: The polarity, size, and coordinating ability of the solvent molecules.

  • Reaction Temperature: Influences whether the reaction is under thermodynamic or kinetic control.

  • Modulators and Templates: Additives that can compete with the linker or occupy space to prevent a second network from forming.

A variety of strategies have been successfully employed to control the degree of interpenetration, including reaction temperature control, template-directed synthesis, ligand modification, and solvent adjustments.[1][2]

Caption: Key factors that promote and strategies used to control interpenetration in MOFs.

FAQ 2: How can I modify the this compound linker to prevent interpenetration?

Answer:

Modifying the linker is a powerful strategy. The goal is typically to introduce steric hindrance that physically blocks a second framework from forming within the pores of the first.

  • Adding Bulky Groups: Attaching bulky side groups to the pyridine (B92270) rings can effectively prevent interpenetration.[3] For example, adding methyl or other alkyl groups in the 3 and 3' positions can create enough steric bulk to favor a non-interpenetrated structure. The use of bulky substituents or hindered linkers can be effective in favoring the formation of non-interpenetrated crystals by crowding the pores.[4]

  • Using Protected Functional Groups: Incorporating a bulky, photolabile protecting group onto the linker can prevent catenation (interpenetration).[5] After the MOF is formed, the protecting group can be removed (e.g., by photolysis) to unmask a functional group and yield an open, non-interpenetrated framework that may not be accessible through direct synthesis.[5]

Table 1: Effect of Linker Modification on Interpenetration

LigandSubstituentResulting StructureRationale
This compoundNoneOften 2-fold or higher interpenetrationLinear shape and length create large, accommodating voids.
3,3'-Dimethyl-4,4'-bipyridineMethyl groupsNon-interpenetratedMethyl groups provide steric hindrance, preventing the close approach of a second framework.
2,2'-Bipyridine-5,5'-dicarboxylateN-donors within the linker backboneNon-interpenetratedThe preferred twisted conformation of this linker is energetically unfavorable for forming an interpenetrated phase.[6][7][8]
Bipyridine with photolabile group2-nitrobenzyl etherNon-interpenetratedThe bulky protecting group physically blocks the void space during synthesis.[5]
FAQ 3: What is the role of the solvent system, and how can I optimize it?

Answer:

The choice of solvent is critical and can dramatically influence the final MOF architecture.[9] Solvents can act as templates, influence linker deprotonation, and coordinate to the metal centers, thereby directing the framework's assembly.[9]

  • Solvent Size and Shape: Bulkier solvent molecules can occupy the pore space during crystallization, acting as templates that prevent a second network from forming.[10] For example, switching from N,N'-dimethylformamide (DMF) to the larger N,N'-diethylformamide (DEF) can sometimes yield a non-interpenetrated product.[9]

  • Solvent Polarity and Coordinating Ability: Solvents can compete with the organic linkers for coordination to the metal centers. A strongly coordinating solvent might slow down the crystallization process, potentially favoring a more thermodynamically stable (and often interpenetrated) phase. Conversely, a weakly coordinating solvent might lead to a kinetically controlled, non-interpenetrated product.

Table 2: Influence of Solvent on Framework Outcome for a Cu(II)-based MOF System

Solvent SystemKey PropertyObserved OutcomeReference
DMF/EtOH/H₂OStandard mixtureNon-interpenetrated (UPC-34)[11]
DMF/Dioxane/H₂ODioxane as co-solvent2-fold interpenetrated (UPC-35)[11]
N,N'-dimethylformamide (DMF)Smaller formamideDoubly interpenetrated[12]
N,N'-diethylacetamide (DEA)Larger acetamideNon-interpenetrated[12]

Experimental Protocol: Solvent Screening for a Non-Interpenetrated Framework

This protocol outlines a systematic approach to screen solvents for the synthesis of a hypothetical Zn(II)-4,4'-bipyridine-dicarboxylate MOF.

  • Preparation of Stock Solutions:

    • Solution A: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in Solvent X (e.g., DMF), 0.1 M.

    • Solution B: this compound in Solvent X, 0.1 M.

    • Solution C: Terephthalic Acid (H₂BDC) in Solvent X, 0.1 M.

  • Solvent Selection:

    • Choose a range of solvents with varying sizes, polarities, and coordinating strengths.

    • Group 1 (Amides): DMF, DEF, DMA (N,N'-dimethylacetamide).

    • Group 2 (Alcohols): Ethanol, Propanol, Butanol.

    • Group 3 (Mixed Systems): Prepare 1:1 v/v mixtures of solvents (e.g., DMF:Ethanol).

  • Reaction Setup:

    • For each solvent or solvent system, combine the stock solutions in a 20 mL scintillation vial in a 1:1:1 molar ratio of Zn:Bipy:BDC.

    • Ensure the total volume is consistent across all vials (e.g., 10 mL).

    • Cap the vials tightly.

  • Crystallization:

    • Place all vials in a programmable oven.

    • Heat to a standard temperature (e.g., 100 °C) for 24 hours.

    • Allow the oven to cool slowly to room temperature over 12 hours.

  • Analysis:

    • Collect the crystalline product from each vial by filtration.

    • Wash with the parent solvent and dry.

    • Analyze each product using Powder X-Ray Diffraction (PXRD).

    • Compare the resulting PXRD patterns to known patterns for interpenetrated and non-interpenetrated phases of the target MOF. Single-crystal X-ray diffraction will be required for definitive structural confirmation of new phases.

FAQ 4: How do temperature and reaction time affect interpenetration?

Answer:

Temperature and time are key parameters for controlling whether a synthesis is under kinetic or thermodynamic control.

  • Thermodynamic vs. Kinetic Products: Often, a non-interpenetrated framework is a kinetic product (formed faster at lower temperatures), while the more stable, interpenetrated version is the thermodynamic product (favored at higher temperatures or longer reaction times).[13][14] At elevated temperatures, the increased reversibility of coordination bonds allows the system to rearrange into the most stable configuration, which is often the denser, interpenetrated one.[13]

  • Optimization: Systematically varying the reaction temperature (e.g., from 80 °C to 140 °C) and time (e.g., from 6 hours to 72 hours) can reveal conditions that favor the kinetic, non-interpenetrated phase.

References

Technical Support Center: Crystallization of 4,4'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystal quality of 4,4'-Bipyridine complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystal quality of this compound complexes?

A1: The crystal quality of this compound complexes is highly sensitive to several factors. The choice of solvent is paramount, as coordinating solvents like DMF, DMA, and DMSO can directly participate in the formation of the crystal lattice.[1][2] The molar ratio of the metal salt to this compound, temperature, concentration of reactants, and the rate of crystallization (controlled by the chosen method) are also critical parameters that dictate the final crystal quality.

Q2: I'm not getting any crystals, just an amorphous precipitate. What should I do?

A2: Rapid precipitation of an amorphous solid typically indicates that the solution is too supersaturated. To address this, you can try a few strategies:

  • Increase the solvent volume: This will decrease the overall concentration.

  • Slow down the rate of crystallization: If using a diffusion method, try lowering the temperature to slow down the diffusion rate of the anti-solvent.[3] For slow evaporation, reduce the size of the openings on the vial cap.

  • Use a different solvent system: Your complex may be too insoluble in the current solvent, causing it to crash out of solution. Experiment with solvent mixtures to fine-tune the solubility.

Q3: My crystals are very small or needle-like. How can I grow larger, single crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation. To encourage the growth of larger single crystals, you need to favor crystal growth over nucleation. This can be achieved by:

  • Slowing down the crystallization process: Use a slower evaporation rate or a slower diffusion rate for the anti-solvent.

  • Optimizing the concentration: A slightly less concentrated solution can sometimes lead to fewer nucleation sites and larger crystals.

  • Using a temperature gradient: Slowly cooling the solution can promote the growth of larger crystals.

  • Seeding: Introducing a small, high-quality crystal into a saturated solution can initiate controlled crystal growth.[4]

Q4: I've obtained crystals, but they seem to be of poor quality (e.g., twinned, cracked). What could be the cause?

A4: Poor crystal quality can arise from several issues. Twinning can occur due to stress during crystal growth.[5] Cracking is often observed when solvent molecules within the crystal lattice are lost too quickly upon exposure to air. To mitigate these problems:

  • Handle crystals carefully: Avoid mechanical stress when manipulating the crystals.

  • Slow solvent removal: If crystals are grown from a volatile solvent, do not let them dry out completely in the air. Quickly coat them in a cryoprotectant or Paratone-N oil.

  • Optimize the solvent system: The choice of solvent can influence the crystal packing and reduce the likelihood of defects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated.Concentrate the solution by slow evaporation.
Nucleation is inhibited.Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal.
Incorrect solvent system.Perform a solvent screen to find a solvent or solvent mixture in which the complex has moderate solubility.
Amorphous Precipitate Solution is too supersaturated.Dilute the solution. Slow down the rate of crystallization (e.g., lower temperature for diffusion methods).
Poor solubility of the complex.Choose a solvent in which the complex is more soluble.
Microcrystalline Powder High rate of nucleation.Decrease the concentration of reactants. Slow down the crystallization process.
Impurities present.Ensure the purity of the this compound and the metal salt. Recrystallize starting materials if necessary.
Oily Product Complex is "oiling out" instead of crystallizing.Try a different solvent or a solvent mixture. Lower the temperature of crystallization.
Impurities lowering the melting point.Purify the starting materials and the synthesized complex.
Poorly Diffracting Crystals High degree of mosaicity or internal disorder.Try annealing the crystals by briefly warming them and then flash-cooling again. Optimize the cryoprotectant used for data collection.
Small crystal size.Attempt to grow larger crystals using the methods described in the FAQs.

Quantitative Data Summary

The following tables provide a summary of experimental conditions that have been used for the successful crystallization of this compound complexes. These should be considered as starting points for optimization.

Table 1: Solvent Systems and Molar Ratios for Crystallization

Metal IonThis compound:Metal Molar RatioSolvent SystemResulting ComplexReference
Cu(II)2:1DMA (Dimethylacetamide){--INVALID-LINK--₂·2DMA}n[2]
Cu(II)2:1DMF (Dimethylformamide){--INVALID-LINK--₂·2(bpy)}n[2]
Cu(II)2:1DMSO/DMF (1:1){--INVALID-LINK--₂}n[2]
Zn(II)1:1Water/Methanol[Zn(3,4'-Hdpdc)₂(4,4'-bpy)][6]
Co(II)1:1Ethanol[{Co(tta)₂(4,4′-bipy)}_n][7]
Mn(II)1:1Water/Ethanol/DMF{[Mn(bpdo)(fum)(H₂O)₂]}n[8]

Table 2: Temperature and Time Parameters for Solvothermal Synthesis

Metal IonLigandsSolventTemperature (°C)Time (hours)Reference
Zn(II)This compound-N,N'-dioxide, Fumaric acidWater/Ethanol/DMF9024[8]
Mn(II)This compound-N,N'-dioxide, Fumaric acidWater/Ethanol/DMF9024[8]
Zn(II)3,4'-biphenyl dicarboxylic acid, this compoundWaterNot specified (Hydrothermal)Not specified[6]

Experimental Protocols

Protocol 1: Slow Evaporation for Cu(bpy)₂(H₂O)₂₂·2DMA}n

Methodology:

  • Dissolve 37 mg (0.1 mmol) of Cu(ClO₄)₂·6H₂O in 10 mL of Dimethylacetamide (DMA) in a beaker.

  • Add 30 mg (0.2 mmol) of this compound to the solution.

  • Cover the beaker with parafilm and puncture a few small holes to allow for slow evaporation.

  • Leave the beaker undisturbed in a vibration-free location at room temperature.

  • Light blue single crystals suitable for X-ray analysis should form over a period of several days to a week.[2]

Protocol 2: Vapor Diffusion for {Cu(bpy)₂(DMF)(DMSO)₂}n

Methodology:

  • In a small vial (e.g., a 2 mL glass vial), dissolve 37 mg (0.1 mmol) of Cu(ClO₄)₂·6H₂O and 30 mg (0.2 mmol) of this compound in 1 mL of a 1:1 mixture of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

  • Place this small vial inside a larger jar (e.g., a 20 mL scintillation vial) containing 3-5 mL of diethyl ether (the anti-solvent).

  • Seal the larger jar tightly to create a closed system.

  • The more volatile diethyl ether will slowly diffuse into the DMF/DMSO solution, reducing the solubility of the complex and promoting crystallization.

  • Light blue single crystals may take several weeks to form using this very slow diffusion method.[2]

Protocol 3: Solvothermal Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n

Methodology:

  • Prepare solution A by dissolving 20 mg (0.1 mmol) of this compound-N,N'-dioxide (bpdo) and 11 mg (0.1 mmol) of fumaric acid in a mixture of 1 mL distilled water, 3 mL anhydrous ethanol, and 3 mL DMF.

  • Prepare solution B by dissolving 27 mg (0.094 mmol) of ZnSO₄·7H₂O in 2 mL of distilled water.

  • Slowly add solution B to solution A while stirring.

  • Transfer the resulting mixture to a 10 mL sealed glass vial or a Teflon-lined autoclave.

  • Heat the sealed vessel in an oven at 90°C for 24 hours.

  • After cooling to room temperature, block-like pink crystals of the product can be obtained by filtration.[8]

Visualizations

Troubleshooting Workflow for Poor Crystal Quality

G Troubleshooting Workflow for Poor Crystal Quality of this compound Complexes start Start: Poor Crystal Quality Observed check_purity Check Purity of Starting Materials (this compound & Metal Salt) start->check_purity purify Recrystallize/Purify Starting Materials check_purity->purify Impure no_crystals No Crystals, Amorphous Precipitate, or Oil check_purity->no_crystals Pure purify->start small_crystals Small/Needle-like Crystals no_crystals->small_crystals No adjust_concentration Adjust Concentration (Dilute Solution) no_crystals->adjust_concentration Yes poor_diffraction Good-looking Crystals, Poor Diffraction small_crystals->poor_diffraction No optimize_conditions Optimize Growth Conditions (Slower rate, temperature gradient) small_crystals->optimize_conditions Yes post_crystallization Post-Crystallization Treatment (Annealing, Dehydration) poor_diffraction->post_crystallization Yes end End: High-Quality Crystals poor_diffraction->end No, Re-evaluate slow_crystallization Slow Down Crystallization Rate (e.g., lower temp, fewer holes) adjust_concentration->slow_crystallization change_solvent Change Solvent System (Solvent Screening) slow_crystallization->change_solvent change_solvent->start use_seeding Use Seeding optimize_conditions->use_seeding use_seeding->start post_crystallization->end

Caption: A logical workflow for troubleshooting common issues encountered during the crystallization of this compound complexes.

Catalytic Cycle of a Nickel-Bipyridine Complex in Photoredox Catalysis

G Simplified Catalytic Cycle for Ni-Bipyridine in Photoredox C-C Coupling cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC Ir(III) Photosensitizer PC_excited *Ir(III) PC->PC_excited Light (hν) PC_reduced Ir(II) PC_excited->PC_reduced SET Alkyl_radical Alkyl• NiI Ni(I)-bpy(X) PC_reduced->NiI SET Alkyl_X Alkyl-X Alkyl_X->Alkyl_radical NiII_aryl Ni(II)-bpy(Aryl)(X) Alkyl_radical->NiII_aryl Ni0 Ni(0)-bpy Ni0->NiII_aryl Oxidative Addition (Ar-X) NiIII Ni(III)-bpy(Aryl)(Alkyl) NiII_aryl->NiIII Forms Complex with Alkyl• NiI->Ni0 Reduction NiIII->NiI Reductive Elimination Product Aryl-Alkyl Product NiIII->Product

Caption: A diagram illustrating the role of a this compound (bpy) nickel complex in a photoredox-mediated cross-coupling reaction.

References

stability issues of 4,4'-Bipyridine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Bipyridine (B149096). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in acidic and basic media.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific experimental issues.

FAQs

Q1: What are the primary stability concerns with this compound in acidic and basic solutions?

A1: In acidic media, the primary event is the protonation of the nitrogen atoms. While this compound is generally stable in acidic conditions, prolonged exposure to strong acids or elevated temperatures may lead to unknown degradation pathways. In basic media, especially in the presence of strong bases, there is a potential for decomposition, though specific degradation products are not well-documented in standard literature. Some viologen polymers, which are derivatives of this compound, have been noted to decompose in the presence of a strong base.[1]

Q2: How does the pH of the medium affect the chemical structure of this compound?

A2: The nitrogen atoms on the pyridine (B92270) rings are basic and will be protonated in acidic solutions. Depending on the pKa of the specific protonation state and the pH of the solution, this compound can exist in its neutral form, as a mono-protonated cation (4,4'-bpyH+), or as a di-protonated dication (4,4'-bpyH₂²⁺). This protonation can affect its solubility and reactivity.

Q3: Are there any known incompatibilities I should be aware of when working with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] Reactions with strong oxidizing agents can potentially lead to the formation of N-oxides.

Troubleshooting Guide

Issue 1: Unexpected color change in my this compound solution.

  • Possible Cause (Acidic Media): While protonation itself does not typically cause a significant color change in the visible spectrum, interactions with other components in your solution upon pH change might.

  • Possible Cause (Basic Media): Diquaternary salts of this compound have been observed to change color in response to pH, appearing yellow in acidic medium and violet or pink in basic medium.[3] While this is for the quaternized form, it suggests that the electronic structure is sensitive to pH, which could lead to color changes in the presence of other interacting species.

  • Troubleshooting Steps:

    • Verify the pH of your solution.

    • Ensure the absence of any potential contaminants or interacting metal ions.

    • Run a UV-Vis spectrum to monitor for any shifts in the absorbance maxima, which could indicate a chemical change.

Issue 2: I am seeing unexpected peaks in my chromatogram (e.g., HPLC) after my reaction in an acidic or basic medium.

  • Possible Cause: This could indicate degradation of your this compound or the formation of side products. In acidic conditions, side reactions could be more complex, while in the presence of oxidizing agents, N-oxide formation is a possibility.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under your experimental conditions.

    • Use a validated stability-indicating HPLC method to ensure that you are separating the parent compound from all potential degradants. A general reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier can be a good starting point.[4]

    • Employ mass spectrometry (MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.

Issue 3: My reaction yield is lower than expected when using this compound in a basic medium.

  • Possible Cause: this compound may be degrading under the basic conditions of your experiment.

  • Troubleshooting Steps:

    • Assess the stability of this compound under your reaction conditions (temperature, pH, solvent) in the absence of other reactants.

    • Consider using a milder base or a shorter reaction time if degradation is observed.

    • Protecting the nitrogen atoms through quaternization can sometimes increase stability, depending on the reaction.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the degradation kinetics of this compound in acidic and basic media. To obtain this data for your specific experimental conditions, it is highly recommended to perform a forced degradation study. The following table outlines the general conditions for such a study based on ICH guidelines.[1][2][5][6]

Stress ConditionReagent/ConditionTypical DurationPotential Observations
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at room temp or heatedUp to 7 daysProtonation, potential for hydrolysis or other degradation
Base Hydrolysis 0.1 M - 1 M NaOH or KOH at room temp or heatedUp to 7 daysPotential for decomposition
Oxidation 3% H₂O₂ at room temperatureUp to 7 daysPotential formation of N-oxides

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC system with a UV detector and/or a mass spectrometer

  • C18 reverse-phase HPLC column

  • pH meter

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Keep the solution at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).

    • Before analysis, neutralize the samples with an equivalent amount of NaOH.

  • Base Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Follow the same procedure as for acid degradation, neutralizing the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and sample at various time points.

  • Control Samples: Maintain a sample of the stock solution in the same solvent and at the same temperature as the stressed samples to serve as a control.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. A starting point could be a C18 column with a mobile phase of acetonitrile and water (with phosphoric or formic acid as a modifier) in a gradient or isocratic elution.[4]

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the this compound.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • If available, use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) stock->acid Aliquot base Base Hydrolysis (NaOH) stock->base Aliquot oxidation Oxidation (H₂O₂) stock->oxidation Aliquot control Control Sample stock->control Aliquot hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc control->hplc ms LC-MS Analysis (for identification) hplc->ms Characterize Peaks

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions issue Unexpected Experimental Results (e.g., new peaks, color change, low yield) protonation Protonation (Acidic Media) issue->protonation degradation Chemical Degradation issue->degradation side_reaction Side Reactions (e.g., N-oxidation) issue->side_reaction contamination Contamination issue->contamination verify_ph Verify pH and Reagents protonation->verify_ph forced_degradation Conduct Forced Degradation Study degradation->forced_degradation stability_hplc Use Stability-Indicating HPLC degradation->stability_hplc side_reaction->forced_degradation lcms Identify Unknowns with LC-MS side_reaction->lcms contamination->verify_ph modify_conditions Modify Reaction Conditions (e.g., milder base, shorter time) forced_degradation->modify_conditions stability_hplc->lcms

Caption: Logical relationship for troubleshooting stability issues of this compound.

References

Technical Support Center: Purification of 4,4'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,4'-bipyridine (B149096) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Poor Separation or Streaking During Column Chromatography

Symptoms:

  • The compound moves as a streak instead of a defined band on the column.

  • Fractions are contaminated with multiple components.

  • The product is difficult to elute from the column.

Root Cause: The basic nitrogen atoms in the bipyridine ring can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel, leading to strong retention and peak tailing.[1]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a triethylamine (B128534) (TEA) solution.[1]

  • Use a More Polar Solvent System: If deactivation is insufficient, a more polar eluent can be used. Adding a small amount of methanol (B129727) (1-5%) to a dichloromethane (B109758) or ethyl acetate (B1210297) mobile phase can improve elution.[1]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-bonded silica phase.[1]

Issue 2: Co-elution of Product and Starting Material

Symptom:

  • NMR or other analysis of collected fractions shows a mixture of the desired this compound derivative and the starting material.

Root Cause: The solvent system is likely too polar, causing the compounds to travel through the column too quickly without adequate separation.[1]

Solution:

  • Optimize the Solvent System: The goal is to find a solvent system where the Rf values of your product and the starting material are sufficiently different on a TLC plate. The ideal Rf for the product in flash chromatography is around 0.25-0.35.[1] Test various ratios of a less polar solvent (e.g., hexanes) with a more polar solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common and effective purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid this compound derivatives.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[2]

  • Sublimation: For volatile solids, sublimation can be a very effective purification method.[3][4]

  • Acid-Base Extraction: This method takes advantage of the basicity of the bipyridine nitrogen atoms to separate them from acidic and neutral impurities.[5]

Q2: How do I choose the best purification method for my this compound derivative?

A2: The choice of purification method depends on the physical state of your compound (solid or liquid), the nature of the impurities, and the desired scale of purification. The following workflow can help guide your decision:

G start Crude this compound Derivative is_solid Is the compound a solid? start->is_solid impurities What is the nature of the impurities? is_solid->impurities Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Liquid) volatile Is the solid volatile? impurities->volatile Solid Impurities acid_base_impurities Are impurities acidic or neutral? impurities->acid_base_impurities Soluble Impurities recrystallization Recrystallization volatile->recrystallization No sublimation Sublimation volatile->sublimation Yes acid_base_impurities->column_chromatography No acid_base_extraction Acid-Base Extraction acid_base_impurities->acid_base_extraction Yes

Decision workflow for selecting a purification method.

Q3: What are some good recrystallization solvents for this compound?

A3: this compound can be recrystallized from a variety of solvents. The choice of solvent will depend on the specific derivative and its solubility. Some common solvents include water, ethanol, ethyl acetate, and a mixture of benzene (B151609) and petroleum ether.[3]

Q4: How can I visualize my this compound derivative on a TLC plate?

A4: Bipyridine compounds are often UV active due to their conjugated aromatic system. The primary method for visualization is to use a UV lamp at 254 nm, where the compound should appear as a dark spot.[1] For confirmation, you can also use a potassium permanganate (B83412) (KMnO4) stain or an iodine chamber.[1]

Q5: My this compound derivative is stuck on the silica gel column. What should I do?

A5: This is a common issue due to the basicity of the bipyridine. The following troubleshooting workflow can help:

G start Compound Stuck on Silica Column deactivate_silica Did you deactivate the silica with Triethylamine (TEA)? start->deactivate_silica increase_polarity Increase Eluent Polarity (e.g., add MeOH) switch_stationary_phase Switch to a different stationary phase (e.g., Alumina) increase_polarity->switch_stationary_phase Still Stuck deactivate_silica->increase_polarity Yes deactivate_silica->switch_stationary_phase No

Troubleshooting workflow for compound retention on a silica column.

Data Presentation

Table 1: Common Solvents for Recrystallization of this compound Derivatives

Solvent/Solvent SystemNotes
WaterEffective for the parent this compound.[3]
EthanolA common choice for many organic solids.[2]
Ethyl AcetateAnother frequently used solvent for recrystallization.[2][3]
Benzene/Petroleum EtherUsed as a solvent pair for recrystallization.[3]
Dimethylformamide (DMF)/WaterA mixed-solvent system for derivatives with poor solubility.[6]

Table 2: Column Chromatography Parameters for Bipyridine Derivatives

ParameterRecommendationRationale
Stationary Phase Silica Gel (deactivated with 1% triethylamine) or Alumina (neutral or basic)The basicity of bipyridines can cause strong interactions with acidic silica gel.[1]
Mobile Phase (Eluent) Hexanes/Ethyl AcetateA common starting point for many organic compounds. The polarity can be adjusted by changing the ratio.[2]
Mobile Phase Additive 1-5% Methanol in Dichloromethane or Ethyl AcetateTo increase the eluting power for strongly retained compounds.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound using Acid-Base Chemistry

This method is particularly useful for removing non-basic impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute acid (e.g., 0.1M H2SO4).

  • Filtration: If any insoluble impurities are present, filter the acidic solution.

  • Precipitation: Slowly add a base (e.g., 1M NaOH) to the solution with stirring until the pH reaches approximately 8. The this compound will precipitate out.[3]

  • Second Precipitation: Repeat the dissolution and precipitation steps for further purification.[3]

  • Final Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent like ethanol.[3]

Protocol 2: Column Chromatography of a this compound Derivative
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. To prevent strong adsorption, consider deactivating the silica gel by preparing the slurry in a solvent mixture containing 1% triethylamine.[1]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[2]

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).[2]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound derivative.[2]

Protocol 3: Sublimation of this compound

This method is suitable for volatile solid derivatives.

  • Apparatus Setup: Place the crude solid in a sublimation apparatus.

  • Vacuum Application: Apply a vacuum to the apparatus.

  • Heating: Gently heat the apparatus. For this compound, sublimation occurs in a vacuum at 70°C.[3][7]

  • Collection: The purified solid will deposit on the cold finger or the cooler upper parts of the apparatus.[4]

  • Isolation: Carefully collect the sublimed, purified crystals.

References

Technical Support Center: Optimizing Reaction Yield for 4,4'-Bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-bipyridine (B149096). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and data to enhance reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction yield for this compound synthesis is consistently low. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atoms in the pyridine (B92270) rings of the this compound product can coordinate with the metal catalyst (e.g., palladium), leading to the formation of inactive catalyst complexes and halting the catalytic cycle.[1][2]

  • Substrate Reactivity: The reactivity of the starting halopyridine is crucial. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Therefore, 4-chloropyridine (B1293800) is less reactive than 4-bromopyridine (B75155) or 4-iodopyridine (B57791), making the initial oxidative addition step more challenging.[1]

  • Homocoupling of Starting Materials: Side reactions, such as the homocoupling of the starting materials (e.g., aryl halides or boronic acids in Suzuki coupling), can consume reactants and reduce the yield of the desired this compound.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or poor mixing.

  • Purity of Reagents and Solvents: Impurities in the starting materials, reagents, or solvents can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated, especially for reactions sensitive to air and moisture like the Negishi coupling.

Q2: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent challenge. Common side reactions include:

  • Protodeboronation (in Suzuki Coupling): The boronic acid group is replaced by a hydrogen atom, which is a common side reaction with pyridylboronic acids, especially in the presence of aqueous bases.[1] To mitigate this, you can use pinacol (B44631) esters or potassium trifluoroborate salts of the pyridine, which are less prone to this side reaction.[1]

  • Homocoupling: As mentioned, the starting materials can couple with themselves. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using an efficient catalyst system.[1]

  • Dehalogenation: In some cases, particularly in Ullmann-type reactions, a dehalogenation side reaction can occur, leading to the formation of pyridine from the halopyridine starting material.

Q3: How can I effectively purify the final this compound product?

A3: Purification of this compound can be challenging due to its physical properties. Common purification techniques include:

  • Crystallization/Recrystallization: This is a highly effective method for purifying solid this compound. The choice of solvent is critical. This compound has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4] A step-by-step procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals.[5][6]

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel can be used to separate this compound from byproducts with different polarities. A gradient of solvents, such as hexane/ethyl acetate (B1210297), can be employed.[7]

  • Acid-Base Extraction: If impurities are acidic or basic in nature, an acid-base extraction can be an effective preliminary purification step.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of this compound for different synthetic methods. This data is intended to provide a comparative overview to aid in reaction optimization.

Reaction Method Catalyst/Reagent Catalyst Loading (mol%) Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Suzuki Coupling Pd(PPh₃)₄>10Na₂CO₃Toluene (B28343)/Water10024~50-65[8][9]
Suzuki Coupling Pd(OAc)₂ / Imidazolium salt ligand0.1K₂CO₃Toluene/Water11012High (TON up to 850,000)[10]
Ullmann Coupling Copper powderStoichiometric-DMF>20024Variable, often moderate[11][12]
Ullmann Coupling NiBr₂ / Mn powder5-DMF14020~70-80[13]
Negishi Coupling Pd(PPh₃)₄5-THFReflux18-24High[7][14]
Dimerization LDAStoichiometric-THF-401Moderate to good[7]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-bromopyridine with 4-pyridylboronic acid.

Materials:

  • 4-Bromopyridine hydrochloride

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Ullmann Homocoupling

This protocol outlines a procedure for the copper-mediated homocoupling of 4-iodopyridine.

Materials:

  • 4-Iodopyridine

  • Copper powder (activated)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Add 4-iodopyridine (1.0 eq) to the suspension.

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the copper residues.

  • Remove the DMF under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst Activity - Deactivation by product? - Appropriate ligand? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Insufficient reaction time? start->check_conditions check_reagents Verify Reagent Purity - Starting materials pure? - Solvents anhydrous/degassed? start->check_reagents solution_catalyst Optimize Catalyst System - Increase catalyst loading - Screen different ligands - Use a more robust catalyst check_catalyst->solution_catalyst solution_conditions Adjust Reaction Parameters - Increase temperature - Extend reaction time check_conditions->solution_conditions solution_reagents Purify/Replace Reagents - Recrystallize starting materials - Use fresh, dry solvents check_reagents->solution_reagents

Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Technical Support Center: Controlling the Dimensionality of 4,4'-Bipyridine Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-bipyridine (B149096) coordination polymers. The following information is designed to address common challenges encountered during experimental work and to provide a deeper understanding of the factors that control the dimensionality of these versatile materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the dimensionality of this compound coordination polymers?

The dimensionality of this compound (4,4'-bpy) coordination polymers (CPs) is a result of a delicate interplay of several factors during the self-assembly process. The most critical parameters include:

  • Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal ion play a fundamental role. For instance, metals that favor octahedral coordination can connect to multiple 4,4'-bpy ligands, leading to higher-dimensional structures.

  • Counter-Anions: Anions can either be innocent charge-balancing species or actively participate in the coordination framework by binding to the metal centers. Coordinating anions can block coordination sites that would otherwise be occupied by 4,4'-bpy, thus reducing the dimensionality. Conversely, bridging anions can link metal centers, increasing the dimensionality.[1][2]

  • Solvent System: Solvents, particularly coordinating solvents, can compete with 4,4'-bpy for coordination sites on the metal ion.[3][4][5][6] Strongly coordinating solvents can lead to lower-dimensional structures (e.g., 1D chains) by occupying potential bridging sites.[3][5] The polarity and hydrogen-bonding capability of the solvent can also influence the self-assembly process.

  • Metal-to-Ligand Stoichiometry: The molar ratio of the metal salt to the this compound ligand can significantly impact the final structure.[7] A higher ratio of 4,4'-bpy may favor the formation of higher-dimensional networks.

  • Temperature and Reaction Time: These kinetic factors can influence the thermodynamic versus kinetic product distribution. Different dimensionalities can sometimes be achieved by varying the reaction temperature or allowing the reaction to proceed for different lengths of time.

  • Presence of Ancillary Ligands: The introduction of other organic ligands (co-ligands) can modify the coordination environment of the metal ion and introduce new connectivity patterns, thereby influencing the overall dimensionality.

Q2: How can I promote the formation of a 1D chain structure?

To favor the formation of one-dimensional (1D) chains, the goal is to limit the extension of the coordination network in two or three dimensions. Strategies include:

  • Using Strongly Coordinating Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can coordinate to the metal centers and block sites that would otherwise be available for bridging by 4,4'-bpy, thus promoting the formation of simple linear or zigzag chains.[3][5][8]

  • Employing Coordinating Anions: Anions that readily coordinate to the metal ion can act as terminal ligands, effectively capping the coordination sphere and preventing further extension of the network.

  • Adjusting the Metal-to-Ligand Ratio: A lower molar ratio of this compound to the metal salt may favor the formation of 1D structures as there are fewer bridging ligands available to form higher-dimensional networks.

Q3: What conditions favor the synthesis of 2D layered structures?

Two-dimensional (2D) networks, often with a grid-like topology, can be targeted by:

  • Balancing Coordination Strength: Using moderately coordinating solvents or anions allows for the formation of planar networks without immediately extending into the third dimension. Water can sometimes play a role in mediating the formation of 2D frameworks.[3]

  • Planar Metal Coordination Environment: Metal ions that can adopt a square planar or square pyramidal geometry with 4,4'-bpy bridging in two directions are good candidates for forming 2D sheets.

  • Ancillary Ligands: The use of dicarboxylate or other bridging co-ligands in conjunction with 4,4'-bpy can facilitate the formation of 2D heteroligand coordination polymers.[9]

Q4: How can I achieve a 3D framework?

The synthesis of three-dimensional (3D) coordination polymers requires establishing connectivity in all three spatial dimensions. This can be achieved by:

  • Utilizing Non-Coordinating or Weakly Coordinating Anions and Solvents: This maximizes the opportunity for this compound to act as a bridging ligand in multiple directions.

  • Employing Metal Ions with High Coordination Numbers: Metal ions that can accommodate multiple ligands, such as those with a preference for octahedral or higher coordination geometries, are well-suited for building 3D frameworks.

  • Introducing Bridging Ancillary Ligands: Using polycarboxylate or other multi-dentate ligands that can bridge metal centers in a different plane than the 4,4'-bpy can lead to the formation of pillared-layer or other complex 3D topologies.[10]

  • Controlling the Stoichiometry: A higher concentration of the this compound ligand can favor the formation of more connections between metal centers.

Troubleshooting Guides

Issue 1: I am consistently obtaining a 1D polymer, but my target is a 2D or 3D structure.

  • Problem: The dimensionality of your coordination polymer is lower than desired.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Strongly Coordinating Solvent: The solvent is blocking coordination sites on the metal ion.Switch to a less coordinating solvent (e.g., from DMF to ethanol (B145695) or acetonitrile). Alternatively, use a co-solvent system to tune the coordinating ability of the reaction medium.[3]
Coordinating Anion: The counter-anion from your metal salt is coordinating to the metal and acting as a terminal ligand.Use a metal salt with a weakly coordinating or non-coordinating anion, such as PF₆⁻, BF₄⁻, or ClO₄⁻.[2]
Incorrect Metal-to-Ligand Ratio: There may not be enough this compound to form a higher-dimensional network.Increase the molar ratio of this compound to the metal salt in your reaction mixture.[7]
Low Reaction Temperature: The reaction may be kinetically trapped in a lower-dimensional state.Increase the reaction temperature (e.g., by using solvothermal or hydrothermal methods) to provide more energy for the system to reach the thermodynamically more stable, higher-dimensional product.

Issue 2: My product is an amorphous powder or a mixture of different crystalline phases.

  • Problem: The reaction is not yielding a single, crystalline product.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Rapid Precipitation: The coordination polymer is crashing out of solution too quickly, preventing the formation of well-ordered crystals.Slow down the reaction rate. This can be achieved by using a slow diffusion method (e.g., layering the metal and ligand solutions), slow evaporation of the solvent, or by using a temperature gradient.
Competing Equilibria: Multiple coordination modes are competing, leading to a mixture of products.Simplify the system by changing the solvent or counter-anion to favor a specific coordination environment. The use of a coordinating solvent can sometimes help to control the formation of a single phase.[3]
Impure Reagents: Impurities in the starting materials can interfere with the crystallization process.Ensure the purity of your metal salt, this compound, and solvents. Recrystallize the ligand if necessary.

Experimental Protocols

Protocol 1: Synthesis of a 1D Chain Coordination Polymer - {--INVALID-LINK--₂}ₙ

This protocol is adapted from a study demonstrating the use of coordinating solvents to control dimensionality.[3]

  • Materials:

    • Cu(ClO₄)₂·6H₂O

    • This compound (bpy)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

  • Procedure:

    • Dissolve Cu(ClO₄)₂·6H₂O (37 mg, 0.1 mmol) in 1 mL of a 1:1 (v/v) mixture of DMSO and DMF.

    • Add this compound (30 mg, 0.2 mmol) to the solution.

    • Place the solution in a small beaker or vial.

    • Place the beaker/vial inside a larger, sealed container containing a small amount of diethyl ether.

    • Allow the diethyl ether to slowly diffuse into the reaction mixture over several weeks.

    • Light blue single crystals of the 1D coordination polymer will form.

Protocol 2: Synthesis of a 2D Layered Coordination Polymer - {--INVALID-LINK--₂·2DMA}ₙ

This protocol, from the same study, illustrates how a change in solvent can lead to a higher-dimensional structure.[3]

  • Materials:

    • Cu(ClO₄)₂·6H₂O

    • This compound (bpy)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • Dissolve Cu(ClO₄)₂·6H₂O (37 mg, 0.1 mmol) in 10 mL of DMA in a beaker.

    • Add this compound (30 mg, 0.2 mmol) to the solution.

    • Allow the solvent to slowly evaporate at room temperature.

    • Light blue single crystals of the 2D coordination polymer will form.

Data Presentation

Table 1: Influence of Solvents on the Dimensionality of Cu(II)-4,4'-bipyridine Perchlorate CPs

Metal SaltLigandSolvent(s)Resulting DimensionalityReference
Cu(ClO₄)₂·6H₂O4,4'-bpyDMA/H₂O2D[3]
Cu(ClO₄)₂·6H₂O4,4'-bpyDMF2D[3]
Cu(ClO₄)₂·6H₂O4,4'-bpyDMSO/DMF1D[3]

Table 2: Effect of Counter-Anions on the Dimensionality of Zn(II)-4,4'-bipyridine CPs

Metal SaltLigandAncillary LigandResulting DimensionalityReference
Zn(NCS)₂4,4'-bpyNone1D[1]
Zn(SO₄)·7H₂O4,4'-bpyH₂O1D[1]
Zn(SO₄)·7H₂O4,4'-azopyridineH₂O3D[1]

Visualizations

Dimensionality_Control cluster_factors Controlling Factors cluster_outcomes Resulting Dimensionality Solvent Solvent System D1 1D Chain Solvent->D1 Strongly Coordinating (e.g., DMSO) D2 2D Layer Solvent->D2 Moderately Coordinating (e.g., H₂O, DMA) Anion Counter-Anion Anion->D1 Coordinating (e.g., NCS⁻) D3 3D Framework Anion->D3 Weakly/Non-Coordinating (e.g., PF₆⁻) Stoichiometry Metal:Ligand Ratio Stoichiometry->D1 Low bpy ratio Stoichiometry->D3 High bpy ratio Temperature Temperature Temperature->D1 Low T (Room Temp) Temperature->D3 High T (Solvothermal)

Caption: Factors influencing the dimensionality of this compound coordination polymers.

Troubleshooting_Workflow Start Desired Dimensionality Not Achieved Undesired_Product Undesired Product (e.g., 1D instead of 3D) Start->Undesired_Product Check_Solvent Is the solvent strongly coordinating? Undesired_Product->Check_Solvent Analyze Conditions Change_Solvent Action: Switch to a less coordinating solvent. Check_Solvent->Change_Solvent Yes Check_Anion Is the anion coordinating? Check_Solvent->Check_Anion No Success Desired Dimensionality Achieved Change_Solvent->Success Change_Anion Action: Use a salt with a weakly coordinating anion. Check_Anion->Change_Anion Yes Check_Ratio Is the bpy ratio low? Check_Anion->Check_Ratio No Change_Anion->Success Increase_Ratio Action: Increase the metal:ligand ratio. Check_Ratio->Increase_Ratio Yes Check_Ratio->Success No/Other factors Increase_Ratio->Success

Caption: Troubleshooting workflow for achieving desired dimensionality.

References

Technical Support Center: Enhancing Thermal Stability of 4,4'-Bipyridine MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of 4,4'-bipyridine-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: My This compound (B149096) MOF decomposes at a lower temperature than expected. What are the potential causes?

A1: Several factors can contribute to lower-than-expected thermal stability:

  • Residual Solvent Molecules: The presence of coordinated or guest solvent molecules, such as DMF or water, within the pores can lead to an initial weight loss at lower temperatures and can sometimes trigger an earlier decomposition of the framework.

  • Incomplete Reaction or Impurities: The presence of unreacted starting materials or impurities can act as defect sites, compromising the overall structural integrity and lowering the decomposition temperature.

  • Low Degree of Interpenetration: For frameworks prone to interpenetration, a lower degree of catenation can result in a less dense and less stable structure.

  • Metal-Ligand Bond Strength: The nature of the metal ion and its coordination environment significantly influences the strength of the metal-ligand bonds. Weaker bonds will lead to lower thermal stability.

Q2: How does the choice of metal ion affect the thermal stability of this compound MOFs?

A2: The metal ion is a critical determinant of thermal stability. Generally, higher valent metal ions (e.g., Zr⁴⁺, Cr³⁺) form stronger coordination bonds with the carboxylate linkers often used in conjunction with this compound, leading to more robust frameworks. For divalent metals, the trend in stability can be influenced by factors like the ionic radius and the hardness of the metal ion. For instance, in a series of isostructural MOFs, the thermal stability might vary between Zn(II), Co(II), and Cd(II) due to these differences.

Q3: What is interpenetration, and how can it be used to improve thermal stability?

A3: Interpenetration in MOFs refers to the growth of two or more independent frameworks within one another. This phenomenon can enhance thermal stability by increasing the packing density of the structure and introducing stabilizing van der Waals interactions between the interpenetrated networks.[1] Controlling the degree of interpenetration, often through the choice of synthesis conditions like temperature and solvent, can be a viable strategy to produce more thermally robust materials.

Q4: Can I improve the thermal stability of an already synthesized this compound MOF?

A4: Yes, in some cases, post-synthetic modification (PSM) can be employed. One common technique is solvent exchange. Replacing volatile or reactive guest molecules within the pores with less reactive, bulkier, or more strongly interacting molecules can sometimes enhance the overall thermal stability. Another advanced PSM technique is linker exchange, where the original this compound or other co-linkers are partially or fully replaced with more rigid or functionalized linkers that can form a more stable framework.

Troubleshooting Guides

Issue 1: Premature weight loss observed in Thermogravimetric Analysis (TGA)
Possible Cause Suggested Solution
Residual high-boiling point solvent (e.g., DMF) Activate the MOF sample under vacuum at an elevated temperature (e.g., 120-150 °C) for an extended period (8-24 hours) before TGA analysis to ensure complete removal of guest solvents.
Coordinated solvent molecules If the solvent is directly coordinated to the metal center, its removal might be part of the initial decomposition step. Consider a solvent-exchange procedure with a less volatile and non-coordinating solvent before activation.
Hygroscopic nature of the MOF Handle the activated sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric water before the TGA measurement.
Issue 2: Inconsistent thermal stability between different synthesis batches
Possible Cause Suggested Solution
Variations in synthesis conditions Strictly control synthesis parameters such as temperature, reaction time, solvent ratios, and precursor concentrations, as these can influence crystallinity, defect density, and the degree of interpenetration.
Differences in particle size Smaller crystallites may exhibit slightly different thermal decomposition profiles. Characterize the particle size and morphology of each batch using techniques like Scanning Electron Microscopy (SEM).
Incomplete washing and purification Ensure a consistent and thorough washing procedure to remove any unreacted precursors or byproducts that could affect the thermal stability.

Quantitative Data Summary

The thermal stability of this compound MOFs is highly dependent on the metal center and the overall framework structure. The following table summarizes decomposition temperature data from thermogravimetric analysis (TGA) for several this compound-containing MOFs.

MOF FormulaMetal IonCo-linkerDecomposition Temperature (°C)Notes
{[Cu₂(Fu)₂(BPY)]·H₂O}nCu(II)Fumaric acid~240-360The initial weight loss below 240 °C is due to the removal of a water molecule. The framework decomposition occurs in the 240-360 °C range.[2]
[Cd(ADA)(4,4'-bipy)₀.₅]·(DMF)Cd(II)1,3-Adamantanediacetic acid~350The framework is reported to be stable up to 350 °C.[3]
[Mn(ADA)(4,4'-bipy)₀.₅]·(DMF)Mn(II)1,3-Adamantanediacetic acid~350Similar to the Cd analogue, this MOF is stable up to 350 °C.[3]
[Zn(ADA)(4,4'-bipy)₀.₅]Zn(II)1,3-Adamantanediacetic acid~350This framework also exhibits thermal stability up to 350 °C.[3]
[Fe₂(4,4'-bipy)Mo₂O₈]·2H₂OFe(III)/Mo(VI)-Not specified, but described as highly stableThis bimetallic MOF is noted for its significant chemical and thermal stability.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Pillared-Layer this compound MOF

This protocol is adapted from the synthesis of {[Cu₂(Fu)₂(BPY)]·H₂O}n and is a general method for producing pillared-layer MOFs.[2]

Materials:

Procedure:

  • Prepare a solution of sodium fumarate (B1241708) by dissolving NaOH (8 mmol) in 15 mL of deionized water, followed by the addition of fumaric acid (4 mmol) with stirring at room temperature until a clear solution is obtained.

  • In a separate beaker, dissolve this compound (2 mmol) in 40 mL of methanol.

  • Add the methanolic this compound solution to the aqueous sodium fumarate solution and stir the combined solution for 30 minutes.

  • Add an aqueous solution of Cu(NO₃)₂·3H₂O (4 mmol in 5 mL of water) to the mixed ligand solution. A cyan-colored suspension should form.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the cyan product by suction filtration.

  • Wash the product sequentially with deionized water (3 x 5 mL) and methanol (3 x 5 mL).

  • Dry the final product in a vacuum oven at 80 °C for 5 hours.

Protocol 2: General Procedure for Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer

  • High-purity inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Place a small amount of the activated MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Heat the sample from room temperature to a final temperature (e.g., 700-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • The decomposition temperature is typically determined from the onset of the major weight loss step after the removal of any guest/coordinated solvent molecules.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_characterization Initial Characterization cluster_stability_test Thermal Stability Assessment cluster_optimization Stability Enhancement Strategies synthesis Solvothermal Synthesis (Metal Salt + this compound + Co-linker) pxrd PXRD (Phase Purity) synthesis->pxrd sem SEM (Morphology) pxrd->sem tga TGA (Decomposition Temp.) sem->tga linker_mod Linker Modification (Functionalization, Rigidity) tga->linker_mod metal_choice Metal Ion Selection (Higher Valent, Mixed Metal) tga->metal_choice interpenetration Control Interpenetration (Synthesis Conditions) tga->interpenetration linker_mod->synthesis Iterate metal_choice->synthesis Iterate interpenetration->synthesis Iterate

Caption: Experimental workflow for the synthesis and enhancement of thermal stability in this compound MOFs.

troubleshooting_logic node_action node_action start Low Thermal Stability Observed solvent Early Weight Loss in TGA? start->solvent batch_variation Inconsistent Results Between Batches? solvent->batch_variation No activate Action: Enhance activation (vacuum, temp, time) solvent->activate Yes control_synthesis Action: Standardize and control synthesis parameters strictly batch_variation->control_synthesis Yes solvent_exchange Action: Perform solvent exchange prior to activation activate->solvent_exchange check_purity Action: Verify precursor purity and washing procedure control_synthesis->check_purity

Caption: A troubleshooting decision tree for addressing low thermal stability in this compound MOF experiments.

References

Technical Support Center: Overcoming Fluorescence Quenching in 4,4'-Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fluorescence quenching in 4,4'-bipyridine (B149096) complexes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that can lead to unexpected fluorescence quenching.

Issue 1: No or Very Weak Fluorescence Observed from a Newly Synthesized this compound Complex.

  • Question: I've synthesized a new this compound complex, but it shows little to no fluorescence. What are the possible causes and how can I fix this?

  • Answer: Several factors could be contributing to the lack of fluorescence. Here’s a step-by-step troubleshooting approach:

    • Verify Complex Formation and Purity:

      • Action: Confirm the successful synthesis and purity of your complex using techniques like NMR, Mass Spectrometry, and Elemental Analysis.

      • Rationale: Impurities, especially unreacted starting materials or residual metal catalysts, can act as efficient quenchers.

    • Investigate the Metal Center:

      • Action: Consider the electronic properties of the metal ion used.

      • Rationale: Heavy atoms or paramagnetic metal centers can promote non-radiative decay pathways, such as intersystem crossing, leading to quenched fluorescence. If strong emission is desired, consider using closed-shell metal ions like Zn(II) or Cd(II).

    • Assess the Ligand Environment:

      • Action: Evaluate the substituents on the this compound and any ancillary ligands.

      • Rationale: The electronic nature and steric bulk of the ligands significantly influence the photophysical properties. Electron-donating groups can sometimes enhance fluorescence, while bulky ancillary ligands can prevent aggregation-caused quenching by sterically hindering close intermolecular interactions.[1][2][3][4]

    • Check Solvent Effects:

      • Action: Measure the fluorescence in a variety of solvents with different polarities.

      • Rationale: The polarity of the solvent can drastically affect the fluorescence quantum yield.[5][6][7] Polar solvents can stabilize non-emissive charge-transfer states, leading to quenching. Try measuring in both polar (e.g., acetonitrile, DMSO) and non-polar (e.g., toluene, chloroform) solvents.

Issue 2: Fluorescence Intensity is Inconsistent Between Experiments.

  • Question: I'm getting variable fluorescence intensity readings for the same complex. What could be causing this inconsistency?

  • Answer: Inconsistent fluorescence readings are often due to subtle variations in experimental conditions. Here are the key factors to control:

    • Control Complex Concentration:

      • Action: Prepare fresh solutions and accurately determine the concentration before each measurement.

      • Rationale: High concentrations can lead to aggregation-caused quenching (ACQ), where intermolecular interactions create non-emissive states.[8]

    • De-gas Solvents:

      • Action: Remove dissolved oxygen from your solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.

      • Rationale: Dissolved oxygen is a well-known collisional quencher of fluorescence.[8]

    • Maintain Consistent pH:

      • Action: Use buffered solutions to maintain a constant pH for your measurements.

      • Rationale: The protonation state of the this compound ligand can change with pH, affecting the electronic structure and, consequently, the fluorescence of the complex.[9]

    • Minimize Photobleaching:

      • Action: Reduce the excitation light intensity, limit the exposure time, and use fresh samples for each measurement.

      • Rationale: Prolonged exposure to high-intensity light can lead to the irreversible photochemical destruction of the fluorophore, a phenomenon known as photobleaching.[8]

Issue 3: Fluorescence is Quenched Upon Addition of Another Molecule.

  • Question: My this compound complex is fluorescent, but the emission is quenched when I add another molecule to the solution. What is happening?

  • Answer: This is a common observation, particularly in sensing applications. The quenching is likely due to an interaction between your complex and the added molecule. The two primary mechanisms are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

    • Photoinduced Electron Transfer (PET):

      • Mechanism: An electron is transferred from the excited state of your complex to the quencher, or vice versa, leading to a non-radiative decay pathway.[10][11][12][13]

      • Troubleshooting: To confirm PET, you can perform electrochemical measurements (e.g., cyclic voltammetry) to determine the redox potentials of your complex and the quencher. If the thermodynamics are favorable for electron transfer, PET is a likely mechanism.

    • Förster Resonance Energy Transfer (FRET):

      • Mechanism: Energy is transferred non-radiatively from your excited complex (the donor) to the quencher (the acceptor) if there is sufficient spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[14][15][16]

      • Troubleshooting: To investigate FRET, measure the absorption spectrum of the quencher and the emission spectrum of your complex. Significant overlap is a strong indicator of FRET. You can also perform fluorescence lifetime measurements; FRET will decrease the fluorescence lifetime of the donor.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. It occurs when the excited-state fluorophore returns to the ground state through a non-radiative pathway, without the emission of a photon. Common quenching mechanisms include collisional quenching, static quenching, photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET).[17]

Q2: How can I prevent aggregation-caused quenching (ACQ) in my this compound complexes?

A2: Aggregation-caused quenching is a common issue in the solid state or at high concentrations. To mitigate ACQ, you can:

  • Introduce Bulky Ligands: Incorporate sterically demanding ancillary ligands into your complex to prevent close packing and intermolecular interactions.[1][3]

  • Form Rigid Frameworks: Synthesize metal-organic frameworks (MOFs) or coordination polymers where the this compound complexes are spatially isolated within a rigid structure.[18]

  • Utilize Host-Guest Chemistry: Encapsulate your fluorescent complex within a host molecule (e.g., cyclodextrin) to shield it from quenchers and prevent aggregation.[19][20][21][22]

Q3: What is the role of the solvent in fluorescence quenching?

A3: The solvent can significantly influence the fluorescence properties of a this compound complex.[5][7] Key effects include:

  • Polarity: Polar solvents can stabilize charge-transfer excited states, which are often non-emissive, leading to quenching. A shift to longer emission wavelengths (red shift) is often observed in more polar solvents.[5][23]

  • Viscosity: In cases of dynamic (collisional) quenching, increasing the solvent viscosity can reduce the rate of collisions between the fluorophore and the quencher, thus decreasing the quenching efficiency.

  • Specific Interactions: Solvents capable of hydrogen bonding or other specific interactions with the complex can alter its electronic structure and photophysical properties.

Q4: Can I tune the fluorescence of my this compound complex?

A4: Yes, the fluorescence of this compound complexes can be tuned through several strategies:

  • Ligand Modification: Introducing electron-donating or electron-withdrawing substituents on the this compound or ancillary ligands can alter the energy of the molecular orbitals and shift the emission wavelength.[10]

  • Metal Ion Selection: The choice of the metal center has a profound impact on the emission properties. Different metal ions will lead to different emission colors and quantum yields.

  • Ancillary Ligands: The electronic and steric properties of other ligands in the coordination sphere can be varied to fine-tune the photophysical characteristics of the complex.[1][2][3][4][24]

Quantitative Data Summary

The following table summarizes key photophysical data for selected this compound complexes to facilitate comparison.

ComplexMetal IonAncillary Ligand(s)Emission Max (nm)Quantum Yield (Φ)SolventReference
[Cu(dbda)(dmp)]+Cu(I)6,6′-dimethyl-2,2′-bipyridine-4,4′-dibenzoic acid (dbda), 2,9-dimethyl-1,10-phenanthroline (dmp)--TiO2 surface[1]
[Cu(dbda)(bcp)]+Cu(I)6,6′-dimethyl-2,2′-bipyridine-4,4′-dibenzoic acid (dbda), 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (bcp)--TiO2 surface[1]
TMR-bipy-DNA-Cu2+Cu(II)4,4′-dicarboxy-2,2′-bipyridine (bipy), Tetramethylrhodamine (TMR)-0.0510 mM MOPS buffer[25]
TMR-bipy-DNA-Ni2+Ni(II)4,4′-dicarboxy-2,2′-bipyridine (bipy), Tetramethylrhodamine (TMR)-0.2010 mM MOPS buffer[25]

Note: Quantitative data for fluorescence quantum yields of many this compound complexes are highly dependent on the specific molecular structure and experimental conditions, and are often not reported in a standardized manner. The table provides examples where such data is available.

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent Ruthenium(II) Tris(bipyridine) Complex

This protocol is adapted from a general procedure for synthesizing ruthenium(II) polypyridyl complexes.[26]

  • Reactants:

    • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

    • 4,4'-disubstituted-2,2'-bipyridine ligands (3 equivalents)

    • Reducing agent (e.g., sodium hypophosphite)

    • Solvent (e.g., ethanol (B145695)/water mixture)

  • Procedure: a. Dissolve RuCl₃·xH₂O in the ethanol/water solvent mixture in a round-bottom flask. b. Add the three equivalents of the desired this compound ligand to the solution. c. Add the reducing agent to the mixture. d. Reflux the reaction mixture with stirring for several hours. The color of the solution should change, indicating the formation of the Ru(II) complex. e. Monitor the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy. f. Upon completion, cool the reaction mixture to room temperature. g. Add a saturated aqueous solution of a counter-ion (e.g., KPF₆) to precipitate the complex. h. Collect the solid product by vacuum filtration. i. Wash the solid with water, followed by a small amount of cold ethanol or diethyl ether. j. Dry the product under vacuum. k. Recrystallize the crude product from a suitable solvent system (e.g., acetone/ether) to obtain the pure complex. l. Characterize the final product using NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy.

Protocol 2: Investigating Fluorescence Quenching by a Potential Quencher

This protocol outlines the steps to perform a fluorescence quenching titration experiment.[8][27]

  • Materials:

    • Stock solution of your fluorescent this compound complex of known concentration.

    • Stock solution of the potential quencher of known concentration.

    • A suitable solvent or buffer system.

    • Spectrofluorometer.

    • Quartz cuvettes.

  • Procedure: a. Prepare a series of solutions in separate cuvettes, each containing the same concentration of your fluorescent complex. b. Add increasing concentrations of the quencher stock solution to each cuvette. Ensure the total volume is the same in all cuvettes by adding the appropriate amount of solvent/buffer. Include a control sample with no quencher. c. Gently mix the contents of each cuvette and allow them to equilibrate. d. Measure the fluorescence emission spectrum of each sample. Use an excitation wavelength where the complex absorbs strongly but the quencher has minimal absorbance to avoid inner filter effects. e. Record the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis: a. Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot (F₀/F vs. [Q]). b. A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static). An upward curvature can suggest a combination of both static and dynamic quenching.

Visualizations

Quenching_Troubleshooting_Workflow start Fluorescence Quenching Observed check_purity Verify Complex Purity (NMR, MS, EA) start->check_purity check_concentration Control Concentration (UV-Vis) start->check_concentration check_solvent Investigate Solvent Effects (Polar vs. Non-polar) start->check_solvent check_oxygen De-gas Solvent start->check_oxygen check_ph Maintain Constant pH (Use Buffer) start->check_ph check_photobleaching Minimize Light Exposure start->check_photobleaching identify_mechanism Identify Quenching Mechanism check_purity->identify_mechanism check_concentration->identify_mechanism check_solvent->identify_mechanism optimize Optimize Experiment / Redesign Complex check_oxygen->optimize check_ph->optimize check_photobleaching->optimize pet Photoinduced Electron Transfer (PET) - Favorable Redox Potentials identify_mechanism->pet Interaction with another molecule fret Förster Resonance Energy Transfer (FRET) - Spectral Overlap identify_mechanism->fret Interaction with another molecule acq Aggregation-Caused Quenching (ACQ) - High Concentration identify_mechanism->acq Concentration dependent pet->optimize fret->optimize acq->optimize

Caption: A workflow diagram for troubleshooting fluorescence quenching in this compound complexes.

Quenching_Mechanisms cluster_donor Fluorophore (Donor) cluster_quencher Quencher (Acceptor) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (hν) D_excited->D_ground Fluorescence (hν') Q_ground Ground State D_excited->Q_ground PET (e- transfer) Q_excited Excited State D_excited->Q_excited FRET (Energy Transfer)

Caption: Signaling pathways for Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) quenching mechanisms.

References

Technical Support Center: Scale-Up Synthesis of 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4,4'-Bipyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.

Problem 1: Decreased Yield and Slower Reaction Rates at Larger Scale

Q: We developed a high-yielding synthesis of this compound in the lab, but upon scaling up, the yield has dropped significantly, and the reaction is taking much longer to complete. What are the potential causes and how can we troubleshoot this?

A: This is a common challenge in process scale-up. The drop in yield and reaction rate can be attributed to several factors that are more pronounced at a larger scale.

Potential Causes & Solutions:

  • Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and incomplete conversion. Heat dissipation is also less efficient, which can affect reaction kinetics and product stability.

    • Troubleshooting:

      • Optimize Agitation: Review the reactor's agitation system. The stirrer speed and design (e.g., anchor, turbine, propeller) should be appropriate for the reaction volume and viscosity to ensure homogeneity.

      • Improve Heat Transfer: Ensure the reactor's heating/cooling jacket has sufficient capacity for the reaction volume. For highly exothermic reactions, consider using a reactor with a higher surface area-to-volume ratio or implementing controlled addition of reagents.

      • Consider Flow Chemistry: For continuous production, transitioning to a flow reactor can offer superior control over mixing and heat transfer.

  • Catalyst Deactivation: The product, this compound, can coordinate with the metal catalyst (e.g., copper in Ullmann coupling, nickel in dimerization), leading to catalyst inhibition or deactivation. This effect can be magnified at scale.

    • Troubleshooting:

      • Increase Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for deactivation.

      • Ligand Selection: In coupling reactions, the choice of ligand can protect the catalyst and enhance its activity. For Ullmann-type reactions, ligands like 1,10-phenanthroline (B135089) can improve performance at lower temperatures.

      • Catalyst Regeneration: Investigate the possibility of regenerating and recycling the catalyst to improve process economics.

  • Solvent Effects: The choice of solvent is critical. A solvent that performs well at a small scale may not be optimal for larger batches due to differences in solubility, boiling point, and heat transfer properties.

    • Troubleshooting:

      • Solvent Screening: Conduct a solvent screening study at a small scale to identify alternatives that are more suitable for large-scale operations (e.g., higher boiling point, better solubility of reactants).

      • Azeotropic Water Removal: If water is a byproduct or a contaminant that inhibits the reaction, consider using a solvent that allows for its azeotropic removal.

Problem 2: Increased Impurity Profile and Difficulty in Purification

Q: Our scaled-up batches of this compound show a higher level of impurities compared to our lab-scale synthesis, and purification by recrystallization is less effective. How can we address this?

A: Changes in impurity profiles are common during scale-up due to longer reaction times and less controlled conditions.

Potential Causes & Solutions:

  • Side Reactions: Longer reaction times and potential temperature fluctuations in large reactors can lead to the formation of byproducts that were not significant at the lab scale. Common side reactions include over-alkylation (if applicable to the synthetic route), polymerization, and formation of regioisomers.

    • Troubleshooting:

      • Impurity Identification: The first step is to identify the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurities will provide clues about their formation pathway.

      • Reaction Optimization: Once the side reactions are understood, modify the reaction conditions to minimize them. This could involve tighter temperature control, shorter reaction times, or a different order of reagent addition.

  • Purification Inefficiency: Recrystallization can be less efficient at a larger scale due to slower cooling rates, which can lead to the inclusion of impurities in the crystal lattice.

    • Troubleshooting:

      • Optimize Crystallization Conditions: Carefully control the cooling profile during crystallization. A slower, more controlled cooling rate can lead to the formation of purer crystals.

      • Anti-Solvent Addition: Consider using an anti-solvent to induce crystallization, which can sometimes provide better selectivity for the desired product.

      • Alternative Purification Methods: For challenging separations, explore other purification techniques such as melt crystallization or large-scale column chromatography.

Problem 3: Catalyst Handling and Separation Issues

Q: We are using Raney Nickel as a catalyst for a dimerization reaction to produce this compound. We are concerned about its pyrophoric nature and are facing difficulties with its complete removal from the product at scale.

A: Raney Nickel is a highly effective but hazardous catalyst, and its handling and removal require careful planning at an industrial scale.

Potential Causes & Solutions:

  • Safety Concerns: Dry Raney Nickel is pyrophoric and can ignite spontaneously in the air.

    • Troubleshooting:

      • Safe Handling Procedures: Always handle Raney Nickel as a slurry in water or an appropriate solvent. Never allow the catalyst to dry out. Use appropriate personal protective equipment (PPE), including flame-retardant clothing.

      • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Filtration: Fine particles of Raney Nickel can be difficult to filter, leading to product contamination.

    • Troubleshooting:

      • Filter Aids: Use a filter aid such as Celite® to improve the filtration of the fine catalyst particles.

      • Magnetic Separation: If feasible, consider using a magnetic separator to remove the nickel catalyst before filtration.

      • Catalyst Settling: Allow the catalyst to settle before decanting the product solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most common industrial routes include the dimerization of pyridine (B92270) using a metal catalyst like Raney Nickel or sodium in liquid ammonia, and the Ullmann condensation of 4-halopyridines. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity of the final product.

Q2: What is a typical impurity profile for industrially produced this compound?

A2: The impurity profile can vary depending on the synthetic route. For the dimerization of pyridine, potential impurities include unreacted pyridine, 2,2'-bipyridine, 2,4'-bipyridine, and higher oligomers. For the Ullmann condensation, impurities may include unreacted 4-halopyridine, dehalogenated pyridine, and byproducts from side reactions of the catalyst.

Q3: Are there any specific safety precautions to consider when scaling up the synthesis of this compound?

A3: Yes, several safety aspects are critical. This compound is a toxic substance, so appropriate containment and PPE are necessary to avoid exposure. If using Raney Nickel, its pyrophoric nature requires strict handling procedures. Ullmann reactions are often exothermic and require careful thermal management to prevent runaway reactions. A thorough process safety assessment should be conducted before any scale-up.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via a "Hot Sodium Method"

ParameterLab-ScalePilot-Scale (projected)
Starting Material PyridinePyridine
Reagent Sodium MetalSodium Metal
Solvent Hexamethylphosphoramide (HMPA)Hexamethylphosphoramide (HMPA)
Pyridine:Sodium Molar Ratio 10-20 : 11-5 : 1
Reaction Temperature ~100 °C20-100 °C
Oxidizing Agent Air/OxygenOxygen
Typical Yield ~50%86.2% (claimed in patent)

Note: Data for the "Hot Sodium Method" is adapted from patent CN1053894C. The improved yield at a larger scale is attributed to optimized reaction conditions.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Ullmann Condensation

Materials:

  • 4-Bromopyridine (B75155)

  • Copper powder (activated)

  • Potassium carbonate (anhydrous, finely powdered)

  • 1,10-Phenanthroline (ligand)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Reactor Setup: Charge a suitably sized glass-lined reactor with activated copper powder and 1,10-phenanthroline under an inert nitrogen atmosphere.

  • Reagent Addition: Add the anhydrous potassium carbonate and 4-bromopyridine to the reactor.

  • Solvent Addition: Add the DMF to the reactor.

  • Reaction: Heat the mixture with stirring to the target temperature (typically 120-160 °C). Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the copper catalyst and potassium salts.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., toluene) and wash with water to remove residual DMF and salts.

  • Purification: Concentrate the organic layer and purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Large-Scale Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Primary solvent (e.g., Toluene)

  • Anti-solvent (e.g., Heptane)

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot primary solvent in a crystallizer vessel.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution to a predetermined temperature to induce crystallization. The cooling rate should be controlled to ensure the formation of pure, well-defined crystals.

  • Anti-Solvent Addition: If required, add the anti-solvent slowly to the cooled solution to increase the yield of the crystallized product.

  • Isolation: Isolate the crystals by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified this compound under vacuum at an appropriate temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage s1 Reactor Setup: Charge Copper Catalyst and Ligand s2 Reagent Addition: 4-Bromopyridine and Potassium Carbonate s1->s2 s3 Solvent Addition: (e.g., DMF) s2->s3 s4 Reaction: Heat and Stir s3->s4 w1 Cool Reaction Mixture s4->w1 Reaction Complete w2 Catalyst and Salt Filtration w1->w2 w3 Solvent Extraction and Washing w2->w3 p1 Concentration of Organic Layer w3->p1 p2 Recrystallization p1->p2 p3 Isolation and Drying p2->p3 final_product final_product p3->final_product Pure this compound

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Problem: Low Yield / Slow Reaction at Scale cause1 Potential Cause: Poor Mass/Heat Transfer start->cause1 cause2 Potential Cause: Catalyst Deactivation start->cause2 cause3 Potential Cause: Suboptimal Solvent start->cause3 solution1 Troubleshooting: - Optimize Agitation - Improve Heat Exchange - Consider Flow Chemistry cause1->solution1 solution2 Troubleshooting: - Increase Catalyst Load - Screen Ligands - Investigate Regeneration cause2->solution2 solution3 Troubleshooting: - Solvent Screening - Azeotropic Water Removal cause3->solution3

Caption: Troubleshooting decision tree for low yield in scale-up synthesis.

Technical Support Center: Refining the Synthesis of Functionalized 4,4'-Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of functionalized 4,4'-bipyridines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and refine your synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of functionalized 4,4'-bipyridines in a question-and-answer format.

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira)

Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of a 4,4'-bipyridine (B149096) derivative is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings of pyridine (B92270) derivatives are a frequent challenge. The primary causes include:

  • Catalyst Deactivation: The nitrogen lone pair of the pyridine ring or the bipyridine product can coordinate to the palladium catalyst, leading to catalyst poisoning and halting the catalytic cycle.[1][2][3]

  • Protodeboronation: The boronic acid starting material can be protonated and decompose, especially in the presence of water or acidic impurities.

  • Homocoupling: Self-coupling of the boronic acid or the halide starting materials can lead to undesired symmetrical byproducts.[1] This is often promoted by the presence of oxygen.[4]

  • Low Reactivity of Starting Materials: Chloro- and some bromopyridines can be less reactive, requiring more forcing conditions.[1]

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These can sterically hinder pyridine coordination and promote the desired catalytic steps.

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be more effective than in situ reduction of Pd(II) precatalysts.[4]

  • Refine Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed to prevent homocoupling and catalyst oxidation.[1][4]

    • Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For less reactive chlorides, a stronger base like K₃PO₄ is often beneficial.[1]

    • Temperature: Gradually increase the reaction temperature. For unreactive chlorides, temperatures between 80-120 °C may be necessary.[5]

  • Starting Material Stability:

    • Boronic Acid Alternatives: To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[1]

Question 2: I am observing significant homocoupling of my organostannane reagent in a Stille coupling reaction to form a this compound. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Stille couplings.[6] To minimize this:

  • Control Stoichiometry: Use the organostannane and the halide in as close to a 1:1 ratio as possible.

  • Lower Reaction Temperature: Reducing the temperature can sometimes disfavor the homocoupling pathway.

  • Additives: The use of copper(I) iodide (CuI) can accelerate the desired cross-coupling, outcompeting the homocoupling.[3]

Question 3: My copper-free Sonogashira coupling is showing low conversion. What should I troubleshoot?

Answer: Low conversion in copper-free Sonogashira reactions can be due to several factors:

  • Inefficient Catalyst System: The palladium catalyst and ligand may not be active enough.

  • Base Strength: The amine base plays a crucial role in the catalytic cycle.

  • Oxygen Contamination: Traces of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4]

Troubleshooting Steps:

  • Catalyst and Ligand: Experiment with different palladium sources and phosphine ligands. Electron-rich and bulky ligands can be beneficial.

  • Base and Solvent: Ensure the amine base is of high purity and used in sufficient excess (typically 2-3 equivalents). Triethylamine (B128534) or diisopropylethylamine are common choices. Varying the solvent to something more polar like DMF can sometimes improve results for less reactive substrates.[4]

  • Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction to prevent Glaser homocoupling.[4]

  • Temperature and Time: Increase the reaction temperature and/or extend the reaction time.

Ullmann Homocoupling

Question 4: I am attempting a classical Ullmann homocoupling of a 4-halopyridine to synthesize a symmetrical this compound, but the reaction is not proceeding or gives very low yields. What are the key challenges?

Answer: The classical Ullmann reaction, which uses copper metal, is often plagued by several issues:

  • Harsh Reaction Conditions: It typically requires very high temperatures (>200 °C), which can lead to decomposition of starting materials and products.[7]

  • Stoichiometric Copper: The reaction often requires a large excess of copper powder.[7]

  • Substrate Scope: The reaction is often limited to electron-deficient aryl halides.[7]

Troubleshooting and Alternatives:

  • Activated Copper: Ensure you are using freshly activated copper powder.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP can sometimes facilitate the reaction at slightly lower temperatures.

  • Palladium-Catalyzed Homocoupling: A more modern and reliable alternative is palladium-catalyzed homocoupling. These reactions often proceed under milder conditions and with a broader substrate scope.[7] For example, using a catalytic amount of Pd(OAc)₂ with a suitable ligand and a reducing agent can be effective.[7]

Synthesis of Asymmetrical 4,4'-Bipyridines

Question 5: How can I selectively functionalize only one of the pyridine rings in this compound?

Answer: Achieving selective mono-functionalization of this compound can be challenging due to the similar reactivity of the two pyridine rings. A common and effective strategy is the mono-N-oxidation of the this compound core. The resulting N-oxide can then be selectively functionalized at the positions ortho or para to the N-oxide group. The N-oxide can be subsequently removed if desired.

Purification and Characterization

Question 6: I am having difficulty purifying my functionalized this compound by column chromatography. The compound streaks badly on the TLC plate. What can I do?

Answer: Streaking on silica (B1680970) gel is a common issue with basic compounds like pyridines due to strong interactions with the acidic silanol (B1196071) groups on the silica surface.

Solutions:

  • Basic Alumina (B75360): Consider using basic or neutral alumina as the stationary phase instead of silica gel.

  • Treated Silica Gel: You can "deactivate" the silica gel by adding a small amount of a base, such as triethylamine (typically 0.5-1%), to the eluent. This will cap the acidic sites and reduce streaking.

  • Solvent System Modification: Using more polar solvents like methanol (B129727) or ethanol (B145695) in your eluent system can help to better solvate the compound and reduce its interaction with the stationary phase.

Question 7: The ¹H NMR spectrum of my asymmetrically substituted this compound is very complex and difficult to interpret. Are there any general tips for signal assignment?

Answer: The ¹H NMR spectra of asymmetrically substituted 4,4'-bipyridines can indeed be complex due to the lack of symmetry. Here are some tips for interpretation:

  • 2D NMR Techniques: Utilize 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will help in identifying coupled protons within each pyridine ring.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, which can help in assigning signals to specific rings, especially if one substituent is significantly bulkier than the other.

  • Comparison to Symmetrical Analogs: If available, compare the spectrum to those of related symmetrical 4,4'-bipyridines to identify characteristic chemical shift ranges for protons at different positions.

  • Computational Prediction: If you have access to computational chemistry software, you can predict the ¹H NMR spectrum of your compound to aid in the initial assignment of signals.

Quantitative Data Comparison

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table provides a comparative overview of typical yields for different cross-coupling reactions used in the synthesis of functionalized 4,4'-bipyridines.

Reaction TypeAryl HalideCoupling PartnerCatalyst System (Typical)SolventTemp (°C)Yield (%)Reference(s)
Suzuki-Miyaura 4-BromopyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O8050-65[8]
4-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O10070-90[1]
Stille 4-Bromopyridine(4-Pyridyl)tributylstannanePd(PPh₃)₄Toluene10070-90[5]
4-Iodopyridine(4-Pyridyl)tributylstannanePdCl₂(PPh₃)₂DMF8085-95[7]
Sonogashira 4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHFRT-5080-95[4]
Ullmann 4-Iodopyridine-Copper powderNeat>20020-50[7]
4-Bromopyridine-Pd(OAc)₂ / As(o-tolyl)₃DMA12070-85

Yields are representative and can vary significantly based on the specific substituents on the pyridine rings and the precise reaction conditions used.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of functionalized 4,4'-bipyridines.

Protocol 1: Synthesis of a Symmetrical 4,4'-Dialkyl-4,4'-bipyridine via Suzuki-Miyaura Coupling

This protocol is a general procedure for the synthesis of a symmetrically substituted this compound.

Materials:

Procedure:

  • Preparation of the Boronic Ester: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-alkylpyridine (2.0 equiv), bis(pinacolato)diboron (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Coupling Reaction: After cooling the reaction to room temperature, add 4-bromo-2-alkylpyridine (1.0 equiv), aqueous Na₂CO₃ solution (2 M, 3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv) to the flask containing the crude boronic ester.

  • Degas the mixture again with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel or alumina, using a suitable eluent system such as hexanes/ethyl acetate).

Protocol 2: Synthesis of an Asymmetrical this compound via Selective Mono-N-Oxidation

This protocol outlines a general approach for creating an asymmetrically functionalized bipyridine.

Materials:

Procedure:

  • N-Oxidation: Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.0-1.1 equiv) in dichloromethane dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the mono-N-oxide and di-N-oxide.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium sulfite. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the unreacted this compound, the desired mono-N-oxide, and the di-N-oxide byproduct.

  • Further Functionalization: The purified this compound-N-oxide can then be used in subsequent functionalization reactions (e.g., nitration, halogenation) which will selectively occur on the N-oxide containing ring.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of functionalized 4,4'-bipyridines.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization cluster_product Final Product Start 4-Halopyridine & Coupling Partner Reaction Pd-Catalyzed Coupling (Suzuki, Stille, etc.) - Inert Atmosphere - Degassed Solvents Start->Reaction Catalyst, Base, Solvent, Heat Workup Aqueous Quench & Extraction Reaction->Workup Purification Column Chromatography (Silica or Alumina) Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Product Functionalized This compound Characterization->Product

Caption: General experimental workflow for the synthesis of functionalized 4,4'-bipyridines.

Troubleshooting_Low_Yield Start Low Yield in Cross-Coupling Reaction Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Side Reactions (e.g., Homocoupling, Protodeboronation) Q1->A1_Yes Yes A1_No Reaction Stalled or Not Initiated Q1->A1_No No Sol_A1_Yes Optimize Conditions: - Rigorous Degassing - Anhydrous Solvents - Use Boronic Esters A1_Yes->Sol_A1_Yes Q2 Is Catalyst Poisoning Suspected? A1_No->Q2 Sol_A1_No Troubleshoot Catalyst System: - Increase Temperature - Screen Ligands (Bulky, e-rich) - Check Base Activity Q2->Sol_A1_No No Sol_Q2_Yes Use Bulky Ligands to Sterically Shield Pd Center Q2->Sol_Q2_Yes Yes

Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

Purification_Workflow cluster_options Purification Options Start Crude Product Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis Streaking Streaking Observed? TLC_Analysis->Streaking No_Streaking Standard Silica Gel Chromatography Streaking->No_Streaking No Streaking_Yes Modify Purification Method Streaking->Streaking_Yes Yes Final_Product Pure Functionalized This compound No_Streaking->Final_Product Alumina Use Basic or Neutral Alumina Streaking_Yes->Alumina Treated_Silica Add Base (e.g., Et3N) to Eluent Streaking_Yes->Treated_Silica Alumina->Final_Product Treated_Silica->Final_Product

Caption: Workflow for selecting a purification strategy for basic bipyridine compounds.

References

Technical Support Center: Optimizing 4,4'-Bipyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4,4'-bipyridine-based catalysts. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound-based catalysts in a direct question-and-answer format.

Question 1: My reaction shows low to no catalytic activity from the start. What are the possible causes and solutions?

Answer:

Initial inactivity is a common issue that can often be traced back to the catalyst's state or the reaction environment.

Possible Causes:

  • Inactive Precatalyst: The catalyst you are using may be a precatalyst that requires an activation step (e.g., reduction) before the catalytic cycle can begin.

  • Catalyst Poisoning by Impurities: The Lewis basic nitrogen atom in the pyridine (B92270) ring makes these catalysts susceptible to poisoning.[1] Impurities in your substrate, reagents, or solvent, particularly other nitrogen-containing compounds, can bind strongly to the metal center and inhibit activity.[2]

  • Improper Reaction Conditions: The chosen solvent, temperature, or atmosphere may not be suitable for catalyst activation or stability. For instance, some reactions require strictly anhydrous and inert conditions.[3]

Solutions:

  • Verify Catalyst Activation: Review the literature for your specific catalyst system to ensure any required activation procedures are being followed correctly.

  • Purify Reagents and Solvents: Use high-purity, anhydrous reagents. Distilling liquid substrates and solvents, and ensuring they are thoroughly degassed, can remove potential inhibitors.[2]

  • Screen Reaction Conditions: Systematically screen key reaction parameters. Perform small-scale experiments to test different solvents, temperatures, and the impact of additives.

Question 2: My reaction starts well but the catalyst deactivates over time or fails upon recycling. How can I improve its stability?

Answer:

Progressive catalyst deactivation is often related to changes in the catalyst's structure or its interaction with reaction components.

Possible Causes:

  • Product Inhibition: The reaction product, which may also contain a pyridine moiety, can compete with the substrate for the catalyst's active site, leading to inhibition.[4]

  • Formation of Inactive Species: The catalyst may form inactive dimers or larger aggregates, a known deactivation pathway for some pyridine-ligated systems.[2][4]

  • Leaching or Sintering (for heterogeneous catalysts): The active metal may be leaching from the solid support into the solution.[5] Alternatively, high temperatures can cause metal nanoparticles to agglomerate (sinter), reducing the available active surface area.[6]

  • Ligand Degradation: The This compound (B149096) ligand itself may degrade under harsh reaction conditions.[4]

Solutions:

  • Modify the Ligand: Introducing bulky substituents near the coordinating nitrogen atoms of the bipyridine ligand can sterically hinder the binding of inhibiting species and prevent the formation of inactive dimers.[2]

  • Optimize Catalyst Loading: Use the minimum effective catalyst concentration to reduce the likelihood of forming inactive polymeric species.

  • Test for Leaching: For heterogeneous catalysts, analyze the reaction solution using techniques like ICP-MS to detect any leached metal. If leaching is confirmed, stronger anchoring strategies for the catalyst may be needed.

  • Control Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation and sintering.[6]

Frequently Asked Questions (FAQs)

Q1: How do different substituents on the this compound ring influence catalyst performance?

A1: Substituents have a profound impact on both the electronic and steric properties of the catalyst, which in turn dictates its performance.[2]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atoms, making the ligand a stronger Lewis base. This can lead to stronger coordination with the metal center.[2][7] Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the basicity of the nitrogen, which can reduce its tendency to poison the catalyst.[2][7]

  • Steric Effects: Bulky substituents placed at the 6,6'-positions can create a "protective pocket" around the metal center.[8] This can prevent catalyst deactivation by hindering the coordination of the product or other inhibiting species.[2][8] However, excessive bulk can also hinder the coordination of the desired reactants, leading to lower activity.[8]

Q2: What is the most common deactivation mechanism for catalysts in reactions involving pyridine-based substrates?

A2: The most prevalent deactivation mechanism is catalyst poisoning . The lone pair of electrons on the nitrogen atom of the pyridine ring (either from the ligand itself, the substrate, or the product) coordinates strongly to the active metal center of the catalyst. This forms a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle.[1]

Q3: Are there general strategies to regenerate a deactivated this compound-based catalyst?

A3: Regeneration is highly dependent on the deactivation mechanism and the nature of the catalyst.

  • For heterogeneous catalysts deactivated by organic deposits (coking), controlled oxidation by heating in air (calcination) followed by a reduction step can sometimes restore activity.[5]

  • If poisoning is caused by strongly adsorbed species, washing with specific solvents or mild acid/base solutions might remove the poison.[5]

  • For catalysts deactivated by sintering or irreversible chemical changes, regeneration is often not feasible.[6] Electrochemical methods have also shown promise for regenerating platinum catalysts poisoned by sulfur-containing species, a strategy that could be explored for other systems.[9]

Data on Catalyst Performance

Quantitative data is crucial for optimizing reaction conditions. The tables below summarize the effects of ligand modification and reaction parameters on catalyst performance.

Table 1: Effect of Ligand Modification on Catalytic Performance

Catalyst/Ligand Modification Reaction Type Key Performance Metric Observation Reference
Ru-based Catalyst with Electron-Donating Group (-EtO on terpyridine ligand) Water Oxidation 2x higher catalytic activity Electron-donating groups can decrease the redox potential, easing access to higher oxidation states. [7]
Ru-based Catalyst with Electron-Withdrawing Group (-COOH on bipyridine/terpyridine frame) Water Oxidation Decreased catalytic rate Electron-withdrawing groups can make it more difficult to achieve the necessary catalytic oxidation state. [7]
Ni-Catalyst with 6-Methyl-substituted tBubpy Ligand Cross-Electrophile Coupling Higher activity at room temperature A single methyl group leads to one of the most active catalysts for this transformation. [8]
Ni-Catalyst with 6,6'-Dimethyl-substituted tBubpy Ligand Cross-Electrophile Coupling Lower Turnover Frequencies Increased steric bulk from two methyl groups hinders catalytic activity compared to the mono-substituted version. [8]

| Ir-Photosensitizer with Aryl-Substituted Bipyridyl Ligand | CO₂ Reduction | Turnover Number: 1340 | π-extension of the ligand improves charge accumulation, greatly enhancing catalytic activity. |[10] |

Table 2: General Optimization of Reaction Conditions

Parameter Condition A Condition B General Outcome & Recommendation Reference
Solvent Aprotic (e.g., Toluene) Protic (e.g., Ethanol) Solvent choice is highly reaction-dependent. Ethanol was found to be optimal for certain Biginelli reactions. Screening is essential. [11]
Temperature Room Temperature 80 °C Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. Find the lowest effective temperature. [6]
Catalyst Loading 5 mol% 1 mol% Higher loading does not always lead to better yields and can promote the formation of inactive species. Optimize for the lowest possible loading. [11]

| Atmosphere | Air | Inert (N₂ or Ar) | Many cross-coupling reactions require an inert atmosphere to prevent oxidation and decomposition of the active catalyst species. |[12] |

Visual Guides and Workflows

Catalyst Deactivation Pathway

The following diagram illustrates a simplified catalytic cycle for a cross-coupling reaction and a common pathway for catalyst deactivation caused by pyridine poisoning.

ActiveCat Active Catalyst [M(0)L] OxAdd Oxidative Addition (R-X) ActiveCat->OxAdd Inactive Inactive Complex [M(0)L(P)] ActiveCat->Inactive Poisoning Intermediate1 [M(II)(R)(X)L] OxAdd->Intermediate1 + R-X Transmetal Transmetalation (R'-M') Intermediate1->Transmetal Intermediate2 [M(II)(R)(R')L] Transmetal->Intermediate2 + R'-M' RedElim Reductive Elimination Intermediate2->RedElim RedElim->ActiveCat Product R-R' Poison Pyridine-based Inhibitor (P) Poison->Inactive

Caption: A typical catalytic cycle and a competing deactivation pathway via catalyst poisoning.

Troubleshooting Workflow for Poor Catalyst Performance

This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst performance.

Start Poor Catalyst Performance (Low Yield / Slow Rate) CheckReagents 1. Verify Reagents & Catalyst - Purity of Substrates/Solvents? - Catalyst Activated Correctly? - Correct Stoichiometry? Start->CheckReagents Optimize 2. Optimize Conditions - Screen Temperature - Screen Solvents - Adjust Catalyst Loading CheckReagents->Optimize If reagents are fine Analyze 3. Analyze Deactivation - Run Kinetic Profile - Test Catalyst Recyclability - Check for Leaching (ICP-MS) Optimize->Analyze If optimization fails Modify 4. Modify Catalyst System - Change Ligand Substituents - Use Additives - Immobilize Catalyst Analyze->Modify If deactivation is identified Success Performance Optimized Modify->Success

Caption: A step-by-step workflow for troubleshooting issues with catalyst performance.

Impact of Ligand Properties on Catalyst Performance

This diagram illustrates the relationship between the electronic and steric properties of the this compound ligand and the resulting catalytic activity, selectivity, and stability.

Ligand Ligand Properties Electronic Electronic Effects (e.g., EDG vs. EWG) Ligand->Electronic Steric Steric Effects (e.g., Bulkiness) Ligand->Steric Perf Catalyst Performance Activity Activity (Rate, TON, TOF) Electronic->Activity Influences redox potential Stability Stability (Lifetime, Reusability) Electronic->Stability Affects binding strength Steric->Activity Can hinder substrate binding Selectivity Selectivity Steric->Selectivity Controls approach of reactants Steric->Stability Prevents poisoning & dimerization Activity->Perf Selectivity->Perf Stability->Perf

Caption: How ligand electronic and steric effects influence key catalyst performance metrics.

Key Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, using a Pd/4,4'-bipyridine-based system.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the this compound-based ligand (4 mol%).

  • Reagents: Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent: Add the degassed solvent system (e.g., Toluene/Water 4:1). The total volume should be sufficient to ensure proper mixing.

  • Degassing: Further degas the entire mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Catalyst Reusability Test for a Heterogeneous Catalyst

This protocol is designed to assess the stability and reusability of a solid-supported this compound-based catalyst.[5][11]

  • Initial Reaction: Set up the reaction as described in Protocol 1 using the heterogeneous catalyst. Record the initial amount of catalyst used.

  • Monitoring: Monitor the reaction until completion and determine the yield of the product (this is "Run 1").

  • Catalyst Recovery: After the reaction is complete, recover the solid catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether) to remove any adsorbed product and unreacted starting materials.

  • Drying: Dry the catalyst under vacuum to remove all residual solvent.

  • Subsequent Runs: Weigh the recovered, dried catalyst and use it for a new reaction with fresh reactants and solvent ("Run 2").

  • Analysis: Repeat steps 2-6 for the desired number of cycles. Compare the reaction time and isolated yield for each run. A significant decrease in yield or increase in reaction time indicates catalyst deactivation.

References

Technical Support Center: Solvent Effects on the Crystal Packing of 4,4'-Bipyridine Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of solvents on the crystal packing of 4,4'-bipyridine (B149096) (4,4'-bipy) cocrystals. It provides practical troubleshooting advice, answers to frequently asked questions, and key experimental data and protocols.

Troubleshooting Guide

This guide addresses common experimental challenges encountered during the synthesis and crystallization of this compound cocrystals.

Issue 1: Oiling Out or Amorphous Precipitation

  • Question: My solution of co-formers is yielding a sticky oil or a non-crystalline powder instead of crystals. What is happening and how can I resolve it?

  • Answer: This phenomenon, known as "oiling out," typically occurs when supersaturation is reached too quickly, preventing the orderly arrangement of molecules into a crystal lattice. To promote crystalline growth, consider the following adjustments:

    • Reduce the Rate of Supersaturation: Slow down the solvent evaporation by loosely covering the crystallization vessel. If using cooling crystallization, implement a more gradual temperature decrease. Vapor diffusion, where an anti-solvent slowly diffuses into the solution, is another effective technique.

    • Lower the Initial Concentration: Beginning with a more dilute solution of your co-formers can provide more time for crystal nucleation and growth.

    • Solvent Selection: Experiment with different solvents. A solvent with altered polarity or hydrogen-bonding characteristics might be more conducive to crystallization for your specific system.

Issue 2: Preferential Crystallization of a Single Component

  • Question: I am consistently recovering crystals of only one of the starting materials, not the desired cocrystal. What steps can I take to favor cocrystallization?

  • Answer: This issue often points to a significant disparity in the solubility of the co-formers in the selected solvent.

    • Optimize Solvent Choice: Select a solvent where both the API and the this compound exhibit comparable and moderate solubility. This prevents the less soluble component from crashing out of solution prematurely.

    • Adjust Stoichiometric Ratio: While your target cocrystal may have a specific stoichiometry, adjusting the initial ratio of the co-formers in solution can compensate for solubility differences and drive the equilibrium towards cocrystal formation.

    • Employ Slurry Experiments: Suspending the solid co-formers in a solvent where they are only sparingly soluble can help the system equilibrate to the most thermodynamically stable solid phase, which is often the cocrystal.[1][2]

    • Consider Mechanochemistry: As an alternative to solution-based methods, liquid-assisted grinding is a powerful, solvent-minimal technique for screening and synthesizing cocrystals.[3]

Issue 3: Poor Crystal Quality or Small Crystal Size

  • Question: I am able to form cocrystals, but they are too small or of insufficient quality for single-crystal X-ray diffraction (SCXRD). How can I improve crystal quality?

  • Answer: Growing large, high-quality single crystals requires precise control over the rates of nucleation and growth.

    • Control Supersaturation: Aim for the metastable zone of the phase diagram, where nucleation is slow and controlled. This can be achieved through very slow solvent evaporation or cooling.

    • Utilize Solvent Mixtures: The use of binary or ternary solvent systems can sometimes fine-tune the solubility and improve crystal habit.

    • Maintain Temperature Stability: Avoid temperature fluctuations during the growth period, as these can induce secondary nucleation or flawed growth.

    • Introduce Seed Crystals: If you have a small, well-formed crystal, introducing it into a carefully prepared saturated solution can promote the growth of a larger, higher-quality crystal.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain different crystal forms (polymorphs) of the same cocrystal when I use different solvents?

A1: Solvents can exert significant control over the crystallization process, leading to the formation of different polymorphs.[4][5][6] This is because solvents can influence the supramolecular synthons that form between the co-formers.[7][8] For instance, a protic solvent like methanol (B129727) can compete for hydrogen bond donors and acceptors, favoring a different hydrogen-bonding network compared to an aprotic solvent like acetonitrile.[5][6] The choice of solvent can therefore dictate whether a kinetically or thermodynamically favored polymorph is formed.

Q2: How critical is the initial stoichiometric ratio of co-formers in the solution?

A2: The initial solution stoichiometry is a crucial experimental parameter.[1][9][10] Although the final cocrystal will have a defined integer stoichiometry (e.g., 1:1 or 2:1), an equimolar ratio of co-formers in solution does not always yield a 1:1 cocrystal due to potential differences in solubility. It is often necessary to screen various solution-state ratios to identify the optimal conditions for crystallizing the desired cocrystal phase.

Q3: Is it possible for solvent molecules to be included in the final crystal structure?

A3: Yes, the incorporation of solvent molecules into the crystal lattice results in the formation of solvates (or hydrates, if water is the solvent), which are a type of pseudopolymorph.[7][11] These incorporated solvent molecules are often integral to the crystal packing, participating in the hydrogen-bonding network and stabilizing the overall structure. Analytical techniques such as thermogravimetric analysis (TGA), in conjunction with SCXRD, are essential to identify and characterize these solvated forms.

Q4: Which analytical techniques are considered essential to confirm the formation of a this compound cocrystal?

A4: A suite of analytical methods should be employed for unambiguous confirmation:

  • Powder X-ray Diffraction (PXRD): A new cocrystalline phase will exhibit a unique PXRD pattern that is distinct from the patterns of the individual starting materials or their physical mixture.[9][12]

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional arrangement of molecules in the crystal, confirming the intermolecular interactions and stoichiometry.[5][6]

  • Differential Scanning Calorimetry (DSC): A true cocrystal will typically show a single, sharp melting endotherm at a temperature different from those of the individual co-formers.[9][10]

  • Vibrational Spectroscopy (FT-IR/Raman): Shifts in the vibrational frequencies, especially for groups involved in hydrogen bonding (e.g., O-H, N-H, C=O stretches), provide strong evidence of the new interactions present in the cocrystal.[12]

Data Presentation

Table 1: Crystallographic Data of Selected this compound Cocrystals

Co-formerSolventStoichiometry (Co-former:4,4'-bipy)Crystal SystemSpace GroupReference(s)
4-Oxopimelic Acid (Form I)Not specified1:1MonoclinicP2₁/c[4]
4-Oxopimelic Acid (Form II)Not specified1:1MonoclinicP2₁/c[4]
Urea (Form IA)Acetonitrile1:1MonoclinicP2₁/n[5][6]
Urea (Form IIA)Methanol1:1MonoclinicP2₁/n[5][6]
Salicylic (B10762653) Acid (Form I)Not specified2:1TriclinicP-1[5][6]
Salicylic Acid (Form II)Not specified2:1MonoclinicP2₁/c[5][6]
Piperonylic AcidMethanol1:1MonoclinicP2₁/c[9][10]
Cinnamic AcidMethanol2:1TriclinicP-1[9][10]
Dapsone (CC₄₄-A)Diisopropyl ether1:1Not specifiedNot specified[1][13]
Dapsone (CC₄₄-B)Not specified2:1Not specifiedNot specified[1][13]
PhloretinNot specified1:1Not specifiedNot specified[12]
Genistein (B1671435)Not specified1:1Not specifiedNot specified[14][15]

Experimental Protocols

1. Cocrystallization by Slow Solvent Evaporation

This is a primary method for obtaining single crystals of sufficient quality for SCXRD analysis.

  • Procedure:

    • In a clean vial, dissolve stoichiometric amounts of the active pharmaceutical ingredient (API) and this compound in a minimal amount of a suitable solvent.[9][10]

    • Stir the mixture at ambient temperature until all solids are completely dissolved.[9][10]

    • Cover the vial with parafilm and perforate it with a few small holes to allow for slow evaporation.

    • Place the vial in an environment free from vibrations and significant temperature changes.

    • Monitor the vial periodically for crystal growth over several days to weeks.

    • Once formed, carefully harvest the crystals, gently wash them with a small amount of cold solvent, and allow them to air dry.

2. Slurry Cocrystallization

This technique is highly effective for screening and for producing the most thermodynamically stable cocrystal form.

  • Procedure:

    • Combine the solid co-formers in the desired stoichiometric ratio in a vial.[2]

    • Add a small amount of a solvent in which both components have low solubility.

    • Add a magnetic stir bar, seal the vial, and stir the resulting slurry at a constant temperature.[2]

    • Allow the slurry to equilibrate for 24-72 hours. During this time, the system will convert to the most stable solid phase.

    • Isolate the solid product by filtration, wash with a minimal amount of the slurrying solvent, and air dry.

    • The resulting powder should be analyzed, primarily by PXRD, to identify the crystalline phase obtained.

Visualizations

G Troubleshooting Workflow for this compound Cocrystallization cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions1 Corrective Actions for Oiling Out cluster_actions2 Corrective Actions for Single Component cluster_actions3 Corrective Actions for Poor Quality cluster_end Analysis start Dissolve Co-formers in Solvent problem Observe Crystallization Outcome start->problem oiling Oiling Out / Amorphous Solid problem->oiling Oiling Out single_xtal Single Component Crystals problem->single_xtal Single Component poor_quality Poor Quality / Small Crystals problem->poor_quality Poor Quality success Good Quality Cocrystals problem->success Success action_oiling1 Decrease Supersaturation Rate (Slower Evaporation/Cooling) oiling->action_oiling1 action_oiling2 Reduce Initial Concentration oiling->action_oiling2 action_oiling3 Change Solvent oiling->action_oiling3 action_single1 Choose Solvent with Comparable Solubilities single_xtal->action_single1 action_single2 Try Slurry Method single_xtal->action_single2 action_single3 Adjust Co-former Stoichiometry single_xtal->action_single3 action_quality1 Optimize Supersaturation (Metastable Zone) poor_quality->action_quality1 action_quality2 Use Solvent Mixtures poor_quality->action_quality2 action_quality3 Introduce Seed Crystals poor_quality->action_quality3 analyze Characterize Crystals (PXRD, SCXRD, DSC) success->analyze action_oiling1->start action_oiling2->start action_oiling3->start action_single1->start action_single2->start action_single3->start action_quality1->start action_quality2->start action_quality3->start

Caption: A workflow diagram for troubleshooting common issues in cocrystallization experiments.

G Influence of Solvent Properties on Cocrystal Polymorphism cluster_solvent Solvent Properties cluster_interactions Solution-State Interactions cluster_outcome Crystallization Outcome solvent Solvent Choice (e.g., Methanol, Acetonitrile) polarity Polarity solvent->polarity hbond Hydrogen Bonding (Donor/Acceptor) solvent->hbond solubility Co-former Solubility solvent->solubility interactions Co-former-Solvent Interactions polarity->interactions hbond->interactions solubility->interactions synthon Supramolecular Synthon Formation interactions->synthon polymorphA Polymorph A (Kinetic Product) synthon->polymorphA Favored by Solvent 1 polymorphB Polymorph B (Thermodynamic Product) synthon->polymorphB Favored by Solvent 2

Caption: The logical relationship between solvent properties and cocrystal polymorphism.

References

Technical Support Center: Enhancing the Quantum Yield of 4,4'-Bipyridine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum yield of 4,4'-bipyridine-based fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for This compound (B149096) fluorophores?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more fluorescent compound, which is crucial for applications in imaging, sensing, and drug development where a strong signal is required. For this compound and its derivatives, which are often used as building blocks for fluorescent probes and materials, optimizing the quantum yield is essential for achieving high sensitivity and performance.

Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?

A2: The fluorescence intensity and quantum yield of this compound fluorophores are highly sensitive to a variety of internal and environmental factors. Key factors include:

  • Molecular Structure and Rigidity: Increased structural rigidity generally leads to a higher quantum yield by reducing non-radiative decay pathways.

  • Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can significantly alter the excited state's energy levels and stability, thereby affecting the quantum yield.[1]

  • Temperature: Higher temperatures often lead to decreased quantum yield due to an increase in non-radiative decay processes.

  • pH: The pH of the solution can influence the protonation state of the bipyridine nitrogen atoms, which in turn affects the electronic properties and fluorescence.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen, halide ions, and heavy metal ions, can deactivate the excited state and reduce the quantum yield.[2][3]

  • Aggregation: At high concentrations, this compound derivatives can form aggregates, which often exhibit lower quantum yields due to self-quenching.[4]

Q3: How can I enhance the quantum yield of my this compound fluorophore?

A3: Several strategies can be employed to enhance the quantum yield:

  • Chemical Modification: Introducing electron-donating or electron-withdrawing groups can modify the electronic structure and improve fluorescence.[5][6] Creating more rigid structures can also limit non-radiative decay.

  • Solvent Selection: Choosing a solvent that stabilizes the excited state can enhance the quantum yield. This often involves experimenting with solvents of varying polarity and viscosity.[1]

  • Complexation: Forming complexes with metal ions (e.g., Zn²⁺) can sometimes increase the quantum yield by increasing rigidity and modifying the electronic transitions.[7] However, other metal ions (e.g., Cu²⁺, Fe²⁺) are known to be effective quenchers.[2][3]

  • Removal of Quenchers: Deoxygenating the solvent and avoiding the presence of known quenchers can significantly improve the quantum yield.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound fluorophores.

Problem 1: My this compound derivative shows very low or no fluorescence.

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solvent may be quenching the fluorescence or destabilizing the excited state. Test the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
Presence of Quenchers Dissolved oxygen is a common quencher. De-gas the solvent by bubbling with nitrogen or argon. Ensure all glassware is clean and free of residual metal ions or other contaminants.
Incorrect pH The pH of the solution may be affecting the protonation state of the bipyridine. Measure and adjust the pH of the solution. For uncomplexed this compound, fluorescence is often pH-dependent.
Aggregation At high concentrations, the fluorophore may be self-quenching. Measure the fluorescence at a lower concentration.
Photobleaching The fluorophore may be degrading under the excitation light. Reduce the excitation light intensity or the exposure time.

Problem 2: The fluorescence intensity of my sample is inconsistent between measurements.

Possible Cause Troubleshooting Steps
Temperature Fluctuations Temperature can affect the rates of radiative and non-radiative decay. Ensure your measurements are performed at a constant temperature.
Sample Degradation The fluorophore may be unstable in the chosen solvent or under ambient light. Prepare fresh solutions for each experiment and store them in the dark.
Instrumental Drift The performance of the light source or detector may be fluctuating. Allow the instrument to warm up properly and perform regular calibration checks.
Pipetting Errors Inaccurate pipetting can lead to variations in concentration. Ensure your pipettes are calibrated and use proper pipetting techniques.[8]

Problem 3: I observe a shift in the emission wavelength of my this compound derivative.

Possible Cause Troubleshooting Steps
Solvatochromism The emission wavelength of many fluorophores is sensitive to the solvent polarity. This is a known phenomenon and can be used to probe the local environment of the fluorophore.[9]
Formation of a New Species The fluorophore may be reacting with a component in the solution or forming a complex. Analyze the sample using other spectroscopic techniques (e.g., UV-Vis absorption) to check for changes in the ground state.
Excimer/Exciplex Formation At high concentrations, excited-state dimers (excimers) or complexes with other molecules (exciplexes) can form, which have different emission wavelengths. Measure the emission spectrum at different concentrations.

Quantitative Data

Table 1: Effect of Solvent Polarity on the Quantum Yield of Selected this compound Derivatives

CompoundSolventDielectric Constant (ε)Quantum Yield (Φ)Reference
Pt(II)-p-biphenyl with this compound derivative (8)Dichloromethane8.930.04[1]
Pt(II)-p-biphenyl with this compound derivative (9)Dichloromethane8.930.04[1]
Pt(II)-p-biphenyl with this compound derivative (10)Dichloromethane8.930.04[1]
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3a)THF7.60.491[5]
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3l)THF7.60.352[5]

Table 2: Quenching of Bipyridine-based Fluorophores by Metal Ions

FluorophoreQuencherQuenching MechanismObservationsReference
TMR-bipy-DNACu²⁺Static and DynamicStrong quenching observed at µM concentrations.[2][3]
TMR-bipy-DNANi²⁺Static and DynamicModerate quenching observed.[3]
TMR-bipy-DNAFe²⁺, Co²⁺, Mn²⁺Static and DynamicWeaker quenching compared to Cu²⁺ and Ni²⁺.[3]
[Ru(bpy)₃]²⁺Dimeric Copper(II) ComplexStatic and DynamicQuenching rate is dependent on the quencher-to-fluorophore ratio.[10]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Your this compound derivative (test sample)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.[11]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the standard and the test sample.[11]

  • Measure Fluorescence Emission: Using the spectrofluorometer, measure the fluorescence emission spectrum for each diluted solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[11]

  • Integrate the Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φₓ) can be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.[12]

Protocol 2: Investigating the Effect of Solvent Polarity

  • Select a Range of Solvents: Choose a series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Prepare Solutions: Prepare solutions of your this compound derivative in each solvent at a concentration that gives an absorbance of ~0.1 at the excitation wavelength.

  • Measure Quantum Yield: For each solution, measure the relative quantum yield following Protocol 1.

  • Analyze the Data: Plot the measured quantum yield as a function of the solvent dielectric constant or another solvent polarity scale (e.g., the Reichardt ET(30) scale).

Visualizations

TroubleshootingWorkflow start Low Quantum Yield Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Test in different solvents (varying polarity/viscosity) check_solvent->change_solvent No check_quenchers Are quenchers present? check_solvent->check_quenchers Yes change_solvent->check_quenchers degas_solvent De-gas solvent (N2 or Ar) Ensure high purity reagents check_quenchers->degas_solvent Yes check_concentration Is concentration too high? check_quenchers->check_concentration No degas_solvent->check_concentration lower_concentration Measure at lower concentrations check_concentration->lower_concentration Yes check_photobleaching Is photobleaching occurring? check_concentration->check_photobleaching No lower_concentration->check_photobleaching reduce_exposure Reduce excitation intensity/ exposure time check_photobleaching->reduce_exposure Yes end Quantum Yield Enhanced check_photobleaching->end No reduce_exposure->end

Caption: Troubleshooting workflow for low quantum yield.

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F Fluorophore (Ground State) F_star Fluorophore* (Excited State) F->F_star Excitation FQ Fluorophore-Quencher Complex F->FQ Complex Formation F_star->F Fluorescence F_star->F Collision Q Quencher

Caption: Simplified diagram of quenching mechanisms.

ExperimentalWorkflow prep_solutions 1. Prepare Dilutions (Standard & Test) measure_abs 2. Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor 3. Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate 4. Integrate Emission Spectra measure_fluor->integrate plot 5. Plot Intensity vs. Absorbance integrate->plot calculate 6. Calculate Quantum Yield plot->calculate

Caption: Workflow for relative quantum yield measurement.

References

Validation & Comparative

A Comparative Guide to 4,4'-Bipyridine and 2,2'-Bipyridine as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a ligand is a critical decision that dictates the structure, stability, and function of a metal complex. Among the most versatile and widely studied ligands are the bipyridines. This guide provides an objective, data-driven comparison of two prominent isomers: the chelating 2,2'-bipyridine (B1663995) and the bridging 4,4'-bipyridine (B149096).

This comparison delves into their fundamental differences in coordination chemistry, the resulting impact on complex stability, and their distinct spectroscopic and electrochemical signatures. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed choice between these two ligands for their specific applications, from catalysis to the design of novel supramolecular architectures.

Core Comparison: Chelation vs. Bridging

The primary distinction between 2,2'-bipyridine (2,2'-bpy) and this compound (4,4'-bpy) lies in their coordination mode, a direct consequence of the spatial arrangement of their nitrogen donor atoms.

  • 2,2'-Bipyridine acts as a bidentate chelating ligand .[1] The proximity of its two nitrogen atoms allows it to bind to a single metal center, forming a highly stable five-membered ring.[1][2] This phenomenon, known as the "chelate effect," results in significantly enhanced thermodynamic stability compared to complexes with analogous monodentate ligands.[2]

  • This compound , in contrast, functions as a monodentate or bridging ligand .[3][4] The nitrogen atoms are positioned on opposite sides of the molecule, making chelation to a single metal center sterically impossible.[3] Instead, it typically uses its two nitrogen atoms to connect two different metal ions, acting as a linear linker to form coordination polymers and metal-organic frameworks (MOFs).[4][5]

This fundamental difference in binding modality is the root of their divergent applications and properties.

G Coordination Modes of Bipyridine Isomers cluster_0 Stable 5-membered chelate ring cluster_1 Linear bridging to form coordination polymers M1 M N1_1 M1->N1_1 N1_2 M1->N1_2 M2 M N2_1 M2->N2_1 M3 M N2_2 M3->N2_2

Caption: Coordination modes of 2,2'-Bipyridine vs. This compound.

Quantitative Data Comparison

The differing coordination modes have a profound and quantifiable impact on the stability, and the electronic and electrochemical properties of the resulting metal complexes.

Stability Constants

The chelate effect makes complexes of 2,2'-bipyridine significantly more stable than those of this compound. The stability of a metal complex is expressed by its stability constant (K) or its logarithm (log K). For the stepwise formation of complexes, the overall stability constant is denoted by β.[2]

Direct quantitative comparisons for this compound acting as a simple monodentate ligand are scarce, as it readily forms polymeric structures. However, its stability constants are understood to be substantially lower than those for 2,2'-bipyridine and more comparable to those of pyridine (B92270), a monodentate ligand.[2]

Metal IonLigandStoichiometry (Metal:Ligand)Stability Constant (K)Log KThermodynamic Parameters (at 303K)
Co(II) 2,2'-Bipyridine1:22.88 x 10³3.46ΔG = -6.516 kJ/mol, ΔH = -6.983 kJ/mol, ΔS = 44.55 J/mol·K[2][6]
Ni(II) 2,2'-Bipyridine1:23.30 x 10³3.52ΔG = -2.232 kJ/mol, ΔH = -9.478 kJ/mol, ΔS = 38.65 J/mol·K[2][6]
Cu(II) 2,2'-Bipyridine1:23.51 x 10³3.55ΔG = -1.486 kJ/mol, ΔH = -9.976 kJ/mol, ΔS = 37.83 J/mol·K[2][6]
Fe(II) 2,2'-Bipyridine1:3log β₃ ≈ 17.6--

Data sourced from spectrophotometric studies. Conditions may vary between studies.[2][6]

Spectroscopic Properties

The electronic structure of the ligand and its orientation relative to the metal center influence the spectroscopic properties of the resulting complexes.

Property2,2'-Bipyridine ComplexesThis compound Complexes
UV-Vis Spectroscopy Often exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[7][8] For example, [Fe(bpy)₃]²⁺ has a strong absorption band around 522 nm, responsible for its deep red color.[9]Also form complexes that can display charge-transfer bands.[10] The spectra are often studied in the solid state (diffuse reflectance) due to the polymeric nature of the materials.
¹H NMR Spectroscopy Coordination to a metal ion causes a downfield shift of the proton signals compared to the free ligand. The specific shifts can be used to deduce the binding mode and geometry of the complex.[11]The ¹H NMR spectrum of the free ligand is relatively simple. In complexes, the signals can be broadened due to the polymeric nature and restricted rotation.
IR Spectroscopy Coordination causes shifts in the pyridine ring vibrational modes. New bands may appear in the far-IR region corresponding to the metal-nitrogen stretching vibrations.Similar shifts in pyridine ring vibrations are observed upon coordination. The spectra can provide information about the bridging coordination mode.
Electrochemical Properties

Both bipyridine isomers can participate in redox processes, and their complexes are electrochemically active.

LigandMetal Complex ExampleRedox ProcessPotential (vs. Fc/Fc⁺)Key Features
2,2'-Bipyridine [Fe(bpy)₃]²⁺Fe(II)/Fe(III)~0.8 V in CH₃CN[3]Often a reversible one-electron process. The potential can be tuned by substituents on the bipyridine rings.[3]
This compound N,N'-dimethyl-4,4'-bipyridinium (Paraquat)Dication/Radical Cation-0.45 V (vs. SHE)Known for its redox activity, which is central to its herbicidal action.[4]
2,2'-Bipyridine [Ru(bpy)₃]²⁺Ru(II)/Ru(III)~1.26 V in CH₃CNA well-studied, reversible one-electron oxidation.[12]
This compound Charge-transfer complex with benzoquinoneLigand-based reduction-The redox properties of 4,4'-bpy itself can be harnessed in charge-transfer complexes.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for the synthesis of representative complexes and for key analytical techniques.

Synthesis of a Chelating Complex: Fe(bpy)₃₂

This protocol describes the synthesis of the classic tris(2,2'-bipyridine)iron(II) complex.

  • Preparation of Solutions:

    • Dissolve 0.1 g of FeCl₂ in a minimal amount of deionized water.

    • Dissolve 0.4 g of 2,2'-bipyridine in a minimal amount of ethanol (B145695).

    • Prepare a separate aqueous solution of 0.2 g of NaBF₄.

  • Complexation:

    • Mix the FeCl₂ and 2,2'-bipyridine solutions. A deep red color should form immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.

  • Precipitation:

  • Isolation and Purification:

    • Filter the resulting deep red precipitate using a Büchner funnel.

    • Wash the solid with small portions of cold deionized water and then cold ethanol to remove any unreacted starting materials.

    • Dry the product in a desiccator.

Synthesis of a Bridging Polymer: A Generic Protocol for a this compound Coordination Polymer

This protocol provides a general method for synthesizing a coordination polymer using this compound as a bridging ligand.

  • Preparation of Solutions:

    • Dissolve one equivalent of a transition metal salt (e.g., Cu(NO₃)₂, CoCl₂) in a suitable solvent (e.g., water, methanol, or ethanol).

    • In a separate container, dissolve one equivalent of this compound in the same solvent.

  • Polymerization:

    • Slowly add the this compound solution to the metal salt solution with stirring. Alternatively, for crystal growth, layer the ligand solution on top of the metal salt solution.

    • The formation of a precipitate or crystals indicates the formation of the coordination polymer. The reaction may be left to stand for several hours to days.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the product with the solvent used for the synthesis to remove soluble impurities.

    • Dry the product.

G cluster_0 Experimental Workflow: Synthesis & Characterization cluster_1 Characterization Techniques start Select Ligand (2,2'-bpy or 4,4'-bpy) prep_solutions Prepare Metal Salt and Ligand Solutions start->prep_solutions reaction React Metal and Ligand (Stirring or Layering) prep_solutions->reaction isolation Isolate Product (Filtration) reaction->isolation characterization Characterize Complex/Polymer isolation->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis Electronic Properties nmr NMR Spectroscopy characterization->nmr Structure in Solution cv Cyclic Voltammetry characterization->cv Redox Properties xrd X-ray Diffraction characterization->xrd Solid-State Structure

Caption: A generalized workflow for synthesis and characterization.

Determination of Stability Constants by Spectrophotometry (Job's Method)

Job's method, or the method of continuous variation, is used to determine the stoichiometry of a complex and its stability constant.

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal ion (e.g., 0.01 M CoCl₂) and the ligand (e.g., 0.01 M 2,2'-bipyridine).

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the stock solutions in varying mole fractions, keeping the total volume and total moles of reactants constant. For example, in a series of 10 mL solutions, the volume of metal solution would vary from 0 to 10 mL, while the volume of ligand solution varies from 10 to 0 mL.

  • Measure Absorbance: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot Data: Plot the measured absorbance versus the mole fraction of the ligand.

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio.

  • Calculate Stability Constant (K): The stability constant can be calculated from the absorbance data at equilibrium using the Beer-Lambert law and the equilibrium expressions.

Protocol for Cyclic Voltammetry of a Transition Metal Complex

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of a metal complex.

  • Prepare the Solution: Dissolve the metal complex (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Set up the Electrochemical Cell: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Run the CV Scan:

    • Scan the potential from an initial value where no reaction occurs towards the redox potential of the complex.

    • After reaching a set switching potential, reverse the scan direction back to the initial potential.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • The resulting plot of current vs. potential is a cyclic voltammogram.

    • Determine the anodic (E_pa) and cathodic (E_pc) peak potentials. The average of these potentials gives the formal reduction potential (E°').

    • The separation between the peak potentials (ΔE_p = E_pa - E_pc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔE_p is theoretically 59 mV at room temperature.

Conclusion and Recommendations

The choice between this compound and 2,2'-bipyridine is fundamentally a choice between creating discrete, highly stable mononuclear or polynuclear complexes and constructing extended, polymeric materials.

G cluster_0 Ligand Selection Logic goal Desired Application chelate High Stability Discrete Complex (e.g., Catalysis, Photophysics) goal->chelate bridge Extended Structure Coordination Polymer/MOF (e.g., Gas Storage, Heterogeneous Catalysis) goal->bridge ligand_22 Choose 2,2'-Bipyridine chelate->ligand_22 ligand_44 Choose this compound bridge->ligand_44

Caption: Decision logic for choosing between bipyridine isomers.

  • Choose 2,2'-Bipyridine for:

    • Applications requiring high thermodynamic stability, such as in homogeneous catalysis, where the catalyst must remain intact under reaction conditions.[14]

    • The development of photosensitizers and luminescent materials, where the rigid chelated structure and robust redox properties of complexes like [Ru(bpy)₃]²⁺ are beneficial.[7][15]

    • Fundamental studies of electron transfer and photophysics.[14]

    • Scaffolds for metallodrugs where predictable coordination and in vivo stability are paramount.[2]

  • Choose this compound for:

    • The synthesis of metal-organic frameworks (MOFs) and coordination polymers for applications in gas storage, separation, and heterogeneous catalysis.[4]

    • The design of molecular switches, machines, and electrochromic materials.[16]

    • Acting as a precursor for redox-active molecules like paraquat.[4]

By understanding the distinct structural and electronic properties imparted by these two ligands, researchers can strategically design and synthesize metal-based systems with tailored functions for a vast array of scientific and technological applications.

References

Validating 4,4'-Bipyridine MOF Structures: A Comparative Guide to Powder X-ray Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of Metal-Organic Frameworks (MOFs) is paramount. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) with other key analytical techniques for the characterization of MOFs synthesized with the versatile 4,4'-Bipyridine linker. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation methods.

The crystalline nature of MOFs makes PXRD an indispensable tool for initial structural assessment. It is a non-destructive technique that provides a unique "fingerprint" of a crystalline material, allowing for phase identification, purity assessment, and determination of unit cell parameters. The comparison of an experimentally obtained PXRD pattern with a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data is the gold standard for confirming the synthesis of the desired MOF structure.

The Central Role of PXRD in MOF Validation

A typical workflow for the validation of a this compound MOF structure using PXRD involves several key steps. Initially, the synthesized MOF powder is analyzed to obtain its experimental PXRD pattern. This pattern is then compared with a simulated pattern generated from the theoretical crystal structure, often obtained from single-crystal X-ray diffraction (SCXRD) data of the same or an analogous material. A good match between the peak positions and relative intensities of the experimental and simulated patterns provides strong evidence for the successful synthesis of the target MOF.

cluster_0 PXRD Validation Workflow A Synthesized this compound MOF Powder B Experimental PXRD Data Acquisition A->B Analysis D Pattern Comparison B->D Experimental Data C Simulated PXRD Pattern Generation (from SCXRD data) C->D E Structure Validation D->E Good Match

Caption: Workflow for this compound MOF structure validation using PXRD.

Quantitative Comparison: PXRD vs. Single-Crystal XRD

While PXRD is excellent for bulk sample analysis and phase identification, SCXRD provides the most accurate and detailed structural information, including precise bond lengths and angles. For a comprehensive validation, a comparison of the unit cell parameters obtained from Rietveld refinement of PXRD data with those from SCXRD is highly recommended.

ParameterPXRD (Rietveld Refinement)Single-Crystal XRDReference MOF: {[Cu2(Fu)2(BPY)]·H2O}n
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)9.859.83
b (Å)10.1210.10
c (Å)12.5512.53
α (°)80.180.2
β (°)75.375.4
γ (°)88.288.1
Volume (ų)1190.51184.6

Table 1. Comparison of unit cell parameters for a this compound based MOF determined by PXRD with Rietveld refinement and SCXRD. A close agreement between the two datasets validates the bulk synthesis of the single-crystal structure.

Beyond the Peaks: Limitations of PXRD and Complementary Techniques

Despite its power, PXRD has limitations. Peak broadening can make it difficult to distinguish between similar crystal phases or to obtain high-resolution structural details. Furthermore, the Scherrer equation, often used to estimate crystallite size from peak broadening, can be inaccurate and often underestimates the true particle size as it does not account for strain and instrumental effects. Therefore, complementary techniques are crucial for a complete picture of the MOF's properties.

TechniqueInformation ProvidedAdvantages for this compound MOFsLimitations
Single-Crystal XRD (SCXRD) Precise atomic coordinates, bond lengths, and angles.The "gold standard" for structure determination.Requires single crystals of sufficient size and quality, which can be difficult to grow.
Thermogravimetric Analysis (TGA) Thermal stability, solvent content.Confirms the removal of guest molecules and the decomposition temperature of the framework.Does not provide direct structural information.
Fourier-Transform Infrared Spectroscopy (FT-IR) Presence of functional groups.Confirms the incorporation of the this compound linker and other organic ligands into the MOF structure.Provides information on local coordination but not long-range order.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Particle size, morphology, and crystallinity.Directly visualizes the crystal habit and size distribution, providing a more accurate measure of particle size than the Scherrer equation.Provides localized information and may not be representative of the bulk sample.
Gas Adsorption Analysis Surface area, pore volume, and pore size distribution.Confirms the porosity of the MOF, which is a key functional property.Indirectly probes the structure and is sensitive to sample activation.

Table 2. Comparison of PXRD with alternative techniques for the characterization of this compound MOFs.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

A detailed experimental protocol for acquiring high-quality PXRD data for a this compound MOF is as follows:

  • Sample Preparation: A finely ground powder of the synthesized MOF is packed into a sample holder. Ensure a flat and level surface to minimize preferred orientation effects.

  • Instrument Setup: A diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

  • Data Collection:

    • 2θ Range: 5° to 50° is a common range to capture the most characteristic peaks of MOFs.

    • Step Size: A small step size, for example, 0.02°, is used to ensure good resolution.

    • Scan Speed: A slow scan speed, such as 1-2° per minute, is employed to improve the signal-to-noise ratio.

  • Data Analysis: The experimental pattern is compared to a simulated pattern from SCXRD data using software like Mercury or VESTA. For more detailed analysis, Rietveld refinement can be performed using software like GSAS-II or FullProf to refine the crystal structure and unit cell parameters.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in a TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that covers the expected solvent removal and decomposition of the MOF (e.g., 30 °C to 800 °C).

  • Data Analysis: The resulting TGA curve (weight loss vs. temperature) is analyzed to identify the temperatures at which solvent molecules are lost and the framework decomposes.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Sample Preparation: The MOF sample is typically mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.

  • Data Collection: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic vibrational bands of the this compound linker and other organic components are identified and compared to the spectra of the free ligands to confirm coordination to the metal centers.

Logical Relationships in MOF Characterization

The validation of a this compound MOF structure is a multi-faceted process where different analytical techniques provide complementary information. The logical flow of this process is crucial for a conclusive structural assignment.

cluster_1 Comprehensive MOF Validation Start Synthesis of this compound MOF PXRD PXRD Analysis Start->PXRD Primary Check TGA TGA Analysis Start->TGA FTIR FT-IR Analysis Start->FTIR SEM_TEM SEM/TEM Analysis Start->SEM_TEM Validation Structural & Property Validation PXRD->Validation Phase Purity & Crystallinity TGA->Validation Thermal Stability & Solvent Content FTIR->Validation Linker Incorporation SEM_TEM->Validation Morphology & Particle Size Gas_Adsorption Gas Adsorption SCXRD Single-Crystal XRD (if possible) SCXRD->PXRD Provides Simulated Pattern SCXRD->Validation Definitive Structure Validation->Gas_Adsorption Functional Property Confirmation

Caption: Logical flow of a comprehensive validation process for a this compound MOF.

A Researcher's Guide to Linker Selection in MOF Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications. The linker, a fundamental building block, dictates the framework's topology, porosity, stability, and functionality. This guide provides an objective comparison of various linkers used in the synthesis of the UiO-66 and MIL-101 families of MOFs, supported by experimental data, to aid in the rational design of these advanced materials.

The tunability of MOFs at the molecular level, achieved by varying the organic linker, presents a powerful strategy for creating materials with precisely controlled physicochemical properties.[1] By introducing different functional groups onto the linker backbone, researchers can modulate the pore environment, leading to enhanced performance in areas such as gas storage and separation, catalysis, and drug delivery.[2] This guide will focus on the impact of common functional groups like amino (-NH2), nitro (-NO2), and hydroxyl (-OH) on the performance metrics of UiO-66 and MIL-101.

Comparative Performance Data of Functionalized MOFs

The following table summarizes key performance indicators for functionalized UiO-66 and MIL-101 MOFs, based on a compilation of experimental data. This allows for a direct comparison of how linker choice influences critical properties like surface area, pore volume, and thermal stability.

MOF FamilyLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
UiO-66 Terephthalic acid-H~1100 - 1500~0.5 - 0.7~450 - 500
2-Aminoterephthalic acid-NH₂~1200 - 1400~0.5 - 0.6~350 - 400
2-Nitroterephthalic acid-NO₂~1100 - 1300~0.4 - 0.6~400 - 450
2,5-Dihydroxyterephthalic acid-(OH)₂~1000 - 1200~0.4 - 0.5~300 - 350
2-Bromoterephthalic acid-Br~1000 - 1200~0.4 - 0.5~400 - 450
MIL-101 Terephthalic acid-H~3000 - 4100~1.2 - 2.0~300 - 350
2-Aminoterephthalic acid-NH₂~2300 - 3100~1.0 - 1.5~250 - 300
2-Nitroterephthalic acid-NO₂~2000 - 2800~0.9 - 1.3~280 - 320

Experimental Protocols

Reproducibility and the ability to build upon existing research are critical in science. Therefore, detailed methodologies for the synthesis and characterization of these MOFs are provided below.

Synthesis of Functionalized UiO-66 (e.g., UiO-66-NH₂)

This protocol describes a typical solvothermal synthesis for an amino-functionalized UiO-66 MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a glass vessel, dissolve ZrCl₄ (e.g., 1.50 g, 6.4 mmol) and 2-aminoterephthalic acid (e.g., 1.56 g, 6.4 mmol) in DMF (e.g., 180 mL) at room temperature.[1]

  • Seal the vessel and place it in a preheated oven at 80°C for 12 hours.[1]

  • Increase the oven temperature to 100°C and maintain for an additional 24 hours.[1]

  • After cooling to room temperature, collect the solid product by filtration.[1]

  • Wash the product thoroughly with fresh DMF and then with ethanol over a period of 3 days to remove unreacted starting materials and solvent molecules from the pores.[1]

  • Dry the final product under vacuum at 60°C to obtain the activated MOF.[1]

Characterization Techniques

1. Powder X-ray Diffraction (PXRD): PXRD is essential to confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Sample Preparation: A small amount of the dried MOF powder is gently packed into a sample holder.

  • Data Collection: The PXRD pattern is typically collected over a 2θ range of 4-40° using a diffractometer with Cu Kα radiation.[3] The X-ray tube is commonly operated at 40 kV and 7.5 mA.[3]

  • Analysis: The experimental diffraction pattern is compared with the simulated or previously reported pattern for the target MOF to verify the correct framework topology.[3]

2. Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore volume of the MOF.

  • Sample Activation: A known mass of the MOF sample (e.g., ~100 mg) is activated by heating under vacuum (e.g., at 150°C for 7 hours) to remove any guest molecules from the pores.[3]

  • Measurement: Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and pore size analyzer.[3]

  • Data Analysis: The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

3. Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOF.

  • Procedure: A small amount of the activated MOF is placed in an alumina (B75360) crucible and heated at a constant rate (e.g., 5°C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

  • Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the MOF, providing a measure of its thermal stability.[5]

Logical Workflow for MOF Synthesis and Evaluation

The following diagram illustrates the logical workflow from the initial selection of linkers to the final performance evaluation of the synthesized MOFs. This systematic approach ensures a rational and efficient research process.

MOF_Synthesis_Workflow cluster_0 Linker Selection & Design cluster_1 MOF Synthesis cluster_2 Characterization cluster_3 Performance Evaluation Linker_Selection Define Target Properties (e.g., Pore Size, Functionality) Linker_Design Select Linker Backbone & Functional Groups (-NH2, -NO2, -OH) Linker_Selection->Linker_Design Synthesis Solvothermal/Hydrothermal Synthesis Linker_Design->Synthesis Purification Washing & Activation Synthesis->Purification PXRD Powder X-ray Diffraction (Phase & Crystallinity) Purification->PXRD BET BET Analysis (Surface Area & Porosity) PXRD->BET TGA Thermogravimetric Analysis (Thermal Stability) BET->TGA Performance Application-Specific Testing (e.g., Gas Adsorption, Catalysis) TGA->Performance Performance->Linker_Selection Feedback for Optimization

Caption: Logical workflow for the rational design and evaluation of MOFs.

The choice of organic linker is a critical parameter that significantly influences the properties and performance of Metal-Organic Frameworks. By systematically comparing the effects of different linkers and their functionalization, researchers can rationally design and synthesize novel MOFs with tailored characteristics for a wide range of applications, from drug delivery to industrial catalysis. This guide provides a foundational comparison and detailed protocols to assist in this endeavor.

References

A Comparative Performance Analysis of 4,4'-Bipyridine and its Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition metal catalysis, the selection of an appropriate ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. Bipyridine isomers, a class of N-donor ligands, have garnered significant attention due to their versatile coordination chemistry and their ability to modulate the electronic and steric properties of metal centers. This guide provides a comprehensive comparison of the catalytic performance of 4,4'-bipyridine (B149096) against its key isomers: 2,2'-bipyridine (B1663995), 2,4'-bipyridine (B1205877), and 3,3'-bipyridine (B1266100). The comparative analysis is supported by experimental data from various catalytic systems, with a focus on cross-coupling reactions and water oxidation.

Structural and Electronic Differences Among Bipyridine Isomers

The catalytic behavior of bipyridine isomers is intrinsically linked to their structural and electronic characteristics. The position of the nitrogen atoms within the pyridine (B92270) rings dictates their coordination mode, steric hindrance, and electronic-donating or -accepting properties.

  • 2,2'-Bipyridine: This isomer is a classic chelating ligand, forming a stable five-membered ring with a metal center. This chelation effect often leads to enhanced stability of the catalytic complex.

  • This compound: In contrast, this compound typically acts as a bridging ligand, connecting two different metal centers. This characteristic is often exploited in the formation of coordination polymers and metal-organic frameworks (MOFs). In homogeneous catalysis, its ability to bridge can sometimes lead to the formation of less active or insoluble polymeric species.

  • 2,4'-Bipyridine: This asymmetric isomer can act as either a chelating or a bridging ligand, though chelation is less favored due to the formation of a strained four-membered ring. Its asymmetric nature can be advantageous in asymmetric catalysis.

  • 3,3'-Bipyridine: Similar to this compound, this isomer primarily functions as a bridging ligand. The rotational freedom around the C-C bond allows for more flexible coordination geometries compared to the more rigid this compound.

Bipyridine_Isomers cluster_isomers Bipyridine Isomers cluster_properties Key Properties 2,2'-Bipyridine 2,2'-Bipyridine Chelating Chelating 2,2'-Bipyridine->Chelating Strong This compound This compound Bridging Bridging This compound->Bridging Predominantly 2,4'-Bipyridine 2,4'-Bipyridine 2,4'-Bipyridine->Bridging Asymmetric Asymmetric 2,4'-Bipyridine->Asymmetric 3,3'-Bipyridine 3,3'-Bipyridine 3,3'-Bipyridine->Bridging

Figure 1: Coordination properties of bipyridine isomers.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of bipyridine ligand can significantly impact the catalytic activity of palladium-based catalysts in this reaction. While a direct comparative study under identical conditions is scarce, the available data suggests general trends.

Ligand IsomerCatalyst SystemSubstratesYield (%)Turnover Number (TON)Reference
2,2'-Bipyridine Pd(OAc)₂Aryl Bromide + Arylboronic Acid959500Hypothetical data for illustration
This compound Pd(OAc)₂Aryl Bromide + Arylboronic Acid757500Hypothetical data for illustration
4,4'-di-tert-butyl-2,2'-bipyridine [(tBubpy)PdCl₂]Aryl Iodide/Bromide + Phenylboronic AcidModerate to ExcellentNot Reported[1]
Various Pyridylboronic Acids Pd catalyst with imidazolium (B1220033) salt ligandPyridyl HalidesHighUp to 850,000[2][3]

Analysis: 2,2'-Bipyridine and its derivatives are frequently employed in Suzuki-Miyaura couplings, often leading to high yields due to the formation of stable, monomeric palladium complexes. In contrast, the bridging nature of this compound can sometimes be detrimental in homogeneous catalysis by forming less active polymeric species. However, high turnover numbers have been reported in the synthesis of bipyridines using 3- and 4-pyridylboronic acids, indicating that the isomerism of the reacting partner is also a critical factor.[2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(Ln) Oxidative_Addition->Pd(II)_Complex R-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(Ln) Transmetalation->Pd(II)_Intermediate R'-B(OR)2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Performance in Heck Cross-Coupling Reactions

The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, also shows a dependence on the bipyridine ligand structure.

Ligand IsomerCatalyst SystemSubstratesYield (%)Key ObservationReference
2,2'-Bipyridine Cationic 2,2'-bipyridyl/PdCl₂(NH₃)₂Aryl Iodides + Electron-deficient AlkenesGood to ExcellentReusable aqueous catalytic system.[4]
4,4'-dimethyl-2,2'-bipyridine (B75555) Pd(OAc)₂Phenylboronic acid + StyreneHighBidentate ligand crucial for high yield in oxidative Heck.[4]

Analysis: Similar to the Suzuki-Miyaura reaction, 2,2'-bipyridine and its derivatives are effective ligands for the Heck reaction, promoting high yields and catalyst stability. The use of a cationic 2,2'-bipyridyl ligand has been shown to enable a reusable aqueous catalytic system for the double Mizoroki-Heck reaction.[4] A comparative study on an oxidative Heck reaction highlighted the importance of a bidentate ligand like 4,4'-dimethyl-2,2'-bipyridine for achieving high yields, as the reaction with no bidentate ligand performed poorly.[4]

Performance in Water Oxidation Catalysis

The performance of ruthenium-based water oxidation catalysts is highly sensitive to the geometry of the bipyridine ligands.

Ligand IsomerCatalystInitial Rate of O₂ Evolution (nM/s)Turnover Frequency (TOF) (s⁻¹)Key ObservationReference
cis-[Ru(2,2'-bpy)₂(H₂O)₂]²⁺ Ruthenium Complex0.1 - 5.8 (concentration dependent)Not explicitly stated, but significantly higherMuch more active than the trans isomer. Second-order dependence on catalyst concentration suggests dimer formation.[5]
trans-[Ru(2,2'-bpy)₂(H₂O)₂]²⁺ Ruthenium ComplexSignificantly lower than cis isomerMuch less active catalyst.First-order dependence on catalyst concentration.[5]

Analysis: A direct comparison of the cis and trans isomers of a ruthenium(II) complex containing two 2,2'-bipyridine ligands demonstrated a stark difference in catalytic activity for water oxidation. The cis isomer is significantly more active, a phenomenon attributed to its ability to form a catalytically active dimeric species.[5] This highlights that the spatial arrangement of the ligands, a factor directly influenced by the isomer used, is critical for catalytic performance in this context.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates and bipyridine ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Bipyridine ligand (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, bipyridine ligand, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Protocol for Heck Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates and bipyridine ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Bipyridine ligand (4 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve the aryl halide, palladium(II) acetate, and the bipyridine ligand in DMF.

  • Degas the solution by bubbling an inert gas through it for 15 minutes.

  • Add the alkene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, Base C Inert Atmosphere A->C B Add Solvent D Heating and Stirring B->D C->B E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion

The catalytic performance of bipyridine isomers is a nuanced subject, heavily dependent on the specific reaction, metal center, and reaction conditions. The well-established 2,2'-bipyridine isomer, with its strong chelating ability, remains a robust and widely used ligand in cross-coupling reactions, consistently delivering high catalytic efficiency. This compound, while a valuable building block for materials science, presents challenges in homogeneous catalysis due to its propensity to form bridges, which can lead to catalyst deactivation. The catalytic potential of asymmetric isomers like 2,4'-bipyridine and the more flexible bridging isomer 3,3'-bipyridine is an area that warrants further investigation, as they may offer unique advantages in terms of selectivity and reactivity. The direct comparison in water oxidation catalysis underscores the critical role of the ligand's spatial arrangement in facilitating complex multi-step reactions. For researchers and professionals in drug development and materials science, a careful consideration of the inherent properties of each bipyridine isomer is crucial for the rational design of highly effective catalytic systems.

References

A Comparative Guide to Computational and Experimental Data for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Predictive and Empirical Data for MOF Performance

The development of novel Metal-Organic Frameworks (MOFs) for applications ranging from gas storage and separation to catalysis and drug delivery relies on a deep understanding of their structure-property relationships. Both computational modeling and experimental characterization are crucial tools in this endeavor. This guide provides a comparative overview of computational predictions and experimental data for key performance metrics of representative MOFs, with a focus on frameworks incorporating 4,4'-Bipyridine (B149096) and other relevant linkers. By presenting quantitative data, detailed methodologies, and logical workflows, we aim to offer researchers a clear perspective on the synergies and divergences between in silico and empirical approaches.

Gas Adsorption: A Tale of Two Topologies

Gas adsorption is a cornerstone of MOF applications. Here, we compare computational predictions using Grand Canonical Monte Carlo (GCMC) simulations with experimental gas uptake measurements for two well-studied MOFs: ZIF-8, a zinc-based zeolitic imidazolate framework, and a cobalt-based this compound framework.

Comparative Gas Adsorption Data
MOFGasMethodPressure (bar)Temperature (K)Predicted Uptake (mmol/g)Experimental Uptake (mmol/g)Reference
ZIF-8CO₂GCMC/Volumetric Adsorption<1298~2.5~2.3[1][2]
ZIF-8CO₂GCMC/Volumetric Adsorption55298~12~11.5[1][2]
[Co₂(btec)(bipy)₂(DMF)]H₂GCMC/Volumetric Adsorption1577-1.1 wt% (~5.5 mmol/g)[3]

Caption: Comparison of predicted and experimental gas adsorption capacities.

Experimental & Computational Protocols

Experimental Protocol: Volumetric Gas Adsorption

  • Sample Activation: A known mass of the MOF sample is placed in a sample tube and heated under high vacuum to remove any guest molecules from the pores. For ZIF-8, this is typically done at temperatures around 150-200°C for several hours.[4][5]

  • Isotherm Measurement: The sample tube is then cooled to the desired temperature (e.g., 298 K for CO₂ or 77 K for H₂). A known amount of the adsorbate gas is introduced into the manifold, and the pressure is allowed to equilibrate. The amount of gas adsorbed by the sample is calculated from the pressure drop. This process is repeated at increasing pressures to generate the adsorption isotherm.[1][2]

  • Data Analysis: The resulting isotherm is plotted as the amount of gas adsorbed versus pressure.

Computational Protocol: Grand Canonical Monte Carlo (GCMC) Simulations

  • Framework Model: The crystal structure of the MOF, obtained from experimental data (e.g., X-ray diffraction), is used as the input. The framework is typically treated as a rigid structure.[6][7]

  • Force Fields: Interatomic potentials (force fields) are assigned to both the MOF framework atoms and the gas molecules to describe their interactions. Common force fields include the Universal Force Field (UFF) for the MOF and specific models for the gas molecules (e.g., TraPPE for CO₂).[8]

  • Simulation Setup: The GCMC simulation is performed in a fixed volume (the MOF unit cell), at a constant temperature, and with a defined chemical potential for the gas, which corresponds to a specific pressure.[9]

  • Monte Carlo Moves: The simulation proceeds by attempting random moves for the gas molecules, including insertion, deletion, and translation, which are accepted or rejected based on the Metropolis algorithm to sample the equilibrium distribution of gas molecules within the framework.[10]

  • Data Collection: The average number of adsorbed molecules at a given chemical potential is calculated over a large number of simulation steps to determine the gas uptake. The simulation is repeated at different chemical potentials to construct the adsorption isotherm.[6]

Workflow for Comparative Gas Adsorption Study

cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synth MOF Synthesis exp_activation Sample Activation exp_synth->exp_activation exp_measurement Gas Adsorption Measurement exp_activation->exp_measurement exp_data Experimental Isotherm exp_measurement->exp_data compare Comparison & Analysis exp_data->compare comp_structure Crystal Structure comp_ff Force Field Selection comp_structure->comp_ff comp_gcmc GCMC Simulation comp_ff->comp_gcmc comp_data Predicted Isotherm comp_gcmc->comp_data comp_data->compare

Caption: A logical workflow for comparing experimental and computational gas adsorption data.

Thermal Stability: Predicting Decomposition

The thermal stability of MOFs is critical for their application in processes that involve temperature swings. Thermogravimetric analysis (TGA) is the standard experimental technique to determine decomposition temperatures, while computational methods like Density Functional Theory (DFT) can provide insights into the energetic stability of the framework.

Comparative Thermal Stability Data
MOFMethodAtmospherePredicted Decomposition Temp. (°C)Experimental Decomposition Temp. (°C)Reference
Cu-BTC (HKUST-1)DFT/TGAN₂-~300[11][12]
[Cu₂(pcp)₂(4,4'-bipy)]·H₂OTGA--~260[11]

Caption: Comparison of predicted and experimental thermal decomposition temperatures.

Experimental & Computational Protocols

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of the activated MOF is placed in a TGA pan.[13]

  • Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature is typically identified as the onset temperature of significant mass loss in the TGA curve.[14]

Computational Protocol: Density Functional Theory (DFT) for Stability Assessment

  • Structural Model: A periodic model of the MOF crystal structure is used.

  • DFT Calculations: The electronic structure and total energy of the MOF are calculated using DFT. This can be computationally demanding.[15][16]

  • Stability Analysis: While direct prediction of a decomposition "temperature" from static DFT is complex, relative stabilities of different MOF structures or the binding energies between metal nodes and linkers can be calculated to infer thermal robustness.[17] Molecular dynamics simulations at different temperatures can also be employed to observe structural degradation.[18]

Signaling Pathway for Thermal Decomposition Analysis

cluster_exp Experimental cluster_comp Computational exp_tga TGA/DSC Measurement exp_mass_loss Mass Loss Curve exp_tga->exp_mass_loss exp_decomp Decomposition Temperature exp_mass_loss->exp_decomp analysis Correlative Analysis exp_decomp->analysis comp_dft DFT Calculations comp_energy Binding Energies comp_dft->comp_energy comp_stability Inferred Stability comp_energy->comp_stability comp_stability->analysis

Caption: A diagram illustrating the correlative analysis of experimental and computational thermal stability data.

Mechanical Properties and Catalytic Activity: Emerging Frontiers

While gas adsorption and thermal stability are widely studied, the comparison of computational and experimental data for mechanical properties and catalytic activity of this compound MOFs is an emerging area. Nanoindentation experiments coupled with molecular dynamics simulations can probe mechanical responses, while detailed kinetic studies and DFT calculations of reaction pathways are employed to understand catalytic performance.[19][20][21][22]

As the field matures, we anticipate more integrated studies that will provide a comprehensive picture of MOF performance, enabling a more rational design of these versatile materials for a wide range of applications.

References

A Comparative Guide to Validating the Purity of Synthesized 4,4'-Bipyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. 4,4'-Bipyridine is a key building block in coordination chemistry, functional materials, and the pharmaceutical industry. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of synthesized this compound, supported by experimental protocols and data.

The synthesis of this compound, often through cross-coupling reactions like Suzuki or Ullmann-type couplings, can introduce various impurities.[1] These may include unreacted starting materials, such as 4-halopyridines, residual catalysts, and by-products from side reactions. Therefore, a robust analytical method is essential for accurate purity assessment.

Comparison of Analytical Techniques

While HPLC is a powerful and widely used technique for purity determination, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information. The choice of technique often depends on the nature of the expected impurities, the required accuracy, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification of nuclei based on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2]
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to any soluble compound containing NMR-active nuclei. Provides structural information.
Selectivity High selectivity can be achieved by optimizing the stationary phase, mobile phase, and detector.Excellent selectivity, especially when coupled with a mass spectrometer for peak identification.High structural selectivity, allowing for the identification and quantification of isomers and impurities with distinct chemical shifts.
Sensitivity Generally high, with UV and MS detectors offering excellent sensitivity.Very high sensitivity, especially with selective mass spectrometric detection.Lower intrinsic sensitivity compared to HPLC and GC-MS, but can be improved with higher field magnets and cryoprobes.
Quantification Typically based on external standards and peak area percentage.Quantification is usually performed using internal or external standards.Can provide absolute quantification without the need for a specific reference standard of the analyte (using a certified internal standard).[2]
Sample Throughput High.High.Moderate.

This table presents a general comparison of the techniques. Performance for this compound may vary based on specific experimental conditions.

Experimental Protocol: Purity Validation of this compound by HPLC

This section details a standard reversed-phase HPLC method for the determination of this compound purity.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a UV detector

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)[3]

    • This compound sample

    • This compound reference standard (of known purity)

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[4] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 1 mg/mL).

Analysis and Data Interpretation
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The concentration of this compound in the sample can be determined from the calibration curve.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for HPLC-based purity validation and the logical relationship of this technique with other analytical methods.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Synthesized This compound dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard inject_standard Inject Standard Solutions dissolve_standard->inject_standard generate_curve Generate Calibration Curve inject_standard->generate_curve quantify Quantify from Calibration Curve generate_curve->quantify acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity validation of this compound.

cluster_main Purity Validation of Synthesized this compound cluster_primary Primary Method cluster_complementary Complementary/Confirmatory Methods HPLC HPLC (Purity & Impurity Profile) GCMS GC-MS (Volatile Impurities) HPLC->GCMS Confirms volatile and thermally stable impurities qNMR qNMR (Absolute Purity & Structure) HPLC->qNMR Provides orthogonal quantification and structural confirmation

Caption: Logical relationship of HPLC with complementary analytical techniques.

References

Validating Theoretical Models for 4,4'-Bipyridine Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of material properties through theoretical modeling is a cornerstone of modern materials science, accelerating the discovery and development of novel materials with tailored functionalities. In the realm of 4,4'-Bipyridine based materials, which are integral to the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies, a robust validation of theoretical models against experimental data is paramount. This guide provides an objective comparison of theoretical predictions with experimental findings for these materials, supported by detailed experimental protocols and visual workflows to bridge the gap between computational and benchtop research.

Comparing Theoretical Predictions with Experimental Reality

The synergy between theoretical calculations, predominantly Density Functional Theory (DFT), and experimental characterization provides a powerful approach to understanding the structural, vibrational, and electronic properties of this compound based materials. The following tables summarize key quantitative data from studies that have undertaken such a comparative approach.

Structural Parameters: A Tale of Two Geometries

The precise determination of bond lengths and angles is critical for understanding the geometry and, consequently, the properties of this compound based materials. DFT has proven to be a reliable tool for predicting these parameters, often showing good agreement with experimental X-ray diffraction data.

Material/ComplexParameterExperimental Value (Å or °)Theoretical (DFT) Value (Å or °)Reference
[Cu(4,4′-DP)Cl]nCu1–N1 Bond Length1.971 ÅNot explicitly stated in abstract[1]
[Cu(4,4′-DP)Cl]nCu1–N2 Bond Length1.986 ÅNot explicitly stated in abstract[1]
[Cu(4,4′-DP)Cl]nN1–Cu1–N2 Bond Angle128.49°Not explicitly stated in abstract[1]
[Mn3(btdc)3(bpy)2]·4DMFMn(1)–O Bond Lengths2.065(2)–2.272(2) ÅNot explicitly stated in abstract[2]
[Mn3(btdc)3(bpy)2]·4DMFMn(1)–N Bond Lengths2.201(2)–2.294(5) ÅNot explicitly stated in abstract[2]

Note: While the provided search results confirm the use of both experimental and theoretical methods, direct side-by-side quantitative comparisons in tables were not always available in the abstracts. The table above reflects the available data.

Vibrational Frequencies: Probing Molecular Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman, offers a sensitive probe of the bonding within a material. DFT calculations can predict vibrational frequencies, which, after appropriate scaling, often show excellent correlation with experimental spectra, aiding in the assignment of vibrational modes.

Material/ComplexVibrational ModeExperimental Frequency (cm⁻¹)Theoretical (DFT) Frequency (cm⁻¹)Reference
[Fe(bpy)3]2+ & [Ru(bpy)3]2+VariousGood agreementCalculated at B3-LYP/DZVP level[3]
4,4′-Dimethoxy-2,2′-BipyridineVariousGood agreementDFT Calculations[4]

Note: Specific frequency values were not detailed in the abstracts, but the sources confirm a strong correlation between experimental and theoretical data.

Electronic Properties: Unveiling Functional Potential

The electronic structure of this compound based materials governs their optical, electronic, and magnetic properties. Time-dependent DFT (TD-DFT) is a common method to predict electronic transitions, which can be validated by UV-Vis spectroscopy.

Material/ComplexPropertyExperimental FindingTheoretical (DFT) FindingReference
[M(bipy)(C4O4)(H2O)2]·3H2O (M=Mn, Fe, Co, Zn)BandgapMn-MOF has the smallest bandgap and good sensitivityFirst-principles calculations correlate with experimental results[5][6]
[Co(dmbpy)2(dca)2]·CH3OH and related complexesMLCT AbsorptionBands between 301 and 306 nmConsistent with DFT calculations[7]
Ga(OH)(bpydc) (COMOC-4)Electronic AbsorptionMaximum at 307 nmElucidated by TD-DFT simulations[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experimental techniques used in the characterization of this compound based materials.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Selection and Mounting: A suitable single crystal of the this compound based material is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations) as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[2][7][9]

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the material is prepared and placed on a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Phase Identification and Purity Analysis: The resulting diffraction pattern is compared to simulated patterns from known crystal structures or databases to confirm the phase purity of the synthesized material.[2][10]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the material is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information about the thermal stability of the material, including decomposition temperatures and the loss of solvent molecules.[2][7][10]

Infrared (IR) and Raman Spectroscopy
  • Sample Preparation: For IR spectroscopy, the sample is typically mixed with KBr and pressed into a pellet. For Raman spectroscopy, the sample can often be analyzed directly.

  • Spectral Acquisition: The sample is irradiated with infrared light (for IR spectroscopy) or a laser (for Raman spectroscopy), and the transmitted or scattered light is analyzed by a spectrometer.

  • Spectral Analysis: The resulting spectrum shows absorption or scattering peaks corresponding to the vibrational modes of the molecules, providing a fingerprint of the material's chemical structure.[2][3][10]

Visualizing the Validation Workflow

The interplay between theoretical modeling and experimental validation is a cyclical process of prediction, verification, and refinement. The following diagrams, generated using the DOT language, illustrate this workflow and the logical relationships between different techniques.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation DFT_Calculation DFT/TD-DFT Calculation (Geometry, Frequencies, Electronic Properties) Predicted_Data Predicted Structural, Vibrational & Electronic Data DFT_Calculation->Predicted_Data Comparison Comparison & Analysis Predicted_Data->Comparison Synthesis Material Synthesis SCXRD Single-Crystal XRD Synthesis->SCXRD PXRD Powder XRD Synthesis->PXRD TGA Thermogravimetric Analysis Synthesis->TGA Spectroscopy IR/Raman & UV-Vis Spectroscopy Synthesis->Spectroscopy Experimental_Data Experimental Structural, Thermal & Spectroscopic Data SCXRD->Experimental_Data PXRD->Experimental_Data TGA->Experimental_Data Spectroscopy->Experimental_Data Experimental_Data->Comparison Model_Refinement Model Refinement Comparison->Model_Refinement Discrepancies Validated_Model Validated Theoretical Model Comparison->Validated_Model Agreement Model_Refinement->DFT_Calculation Feedback Loop

Caption: Workflow for the validation of theoretical models.

This diagram illustrates the iterative process where theoretical predictions from DFT are compared with experimental data. Discrepancies between the two can lead to refinement of the theoretical model, ultimately resulting in a validated model that can be used for further predictions.

LogicalRelationships Theoretical_Models Theoretical Models (DFT, TD-DFT) Computational_Predictions Computational Predictions (Structure, Spectra, Properties) Theoretical_Models->Computational_Predictions Validation Validation Computational_Predictions->Validation Experimental_Techniques Experimental Techniques Structural_Analysis Structural Analysis (SCXRD, PXRD) Experimental_Techniques->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis (IR, Raman, UV-Vis) Experimental_Techniques->Spectroscopic_Analysis Thermal_Analysis Thermal Analysis (TGA) Experimental_Techniques->Thermal_Analysis Structural_Analysis->Validation Spectroscopic_Analysis->Validation Thermal_Analysis->Validation Material_Understanding Fundamental Material Understanding Validation->Material_Understanding

Caption: Logical relationships in material characterization.

This diagram shows how different theoretical and experimental approaches provide complementary information that converges at the validation stage. This validated understanding is crucial for elucidating the fundamental properties of this compound based materials.

References

A Comparative Analysis of the Photophysical Properties of 4,4'-Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2,2'-Bipyridine (B1663995), 3,3'-Bipyridine, and 4,4'-Bipyridine (B149096)

This guide provides a comprehensive comparative analysis of the key photophysical properties of three structural isomers of bipyridine: 2,2'-bipyridine, 3,3'-bipyridine, and this compound. Understanding the distinct spectroscopic characteristics of these isomers is crucial for their application in diverse fields, including the development of novel therapeutic agents, advanced materials, and photocatalytic systems. This document summarizes their performance based on experimental data and outlines the methodologies for these measurements.

Data Presentation: A Side-by-Side Comparison

The photophysical properties of molecules are dictated by their electronic structure. In the case of bipyridine isomers, the position of the nitrogen atoms within the aromatic rings significantly influences their absorption and emission characteristics. The following table summarizes the key photophysical data for the three isomers in acetonitrile, a common solvent for spectroscopic studies.

Property2,2'-Bipyridine3,3'-BipyridineThis compound
Absorption Maximum (λabs) 281 nmDistinct from other isomers238 nm
Molar Extinction Coefficient (ε) 11,200 M-1cm-1-12,600 M-1cm-1
Fluorescence Emission Maximum (λem) ~325 nmDistinct from other isomers-
Fluorescence Quantum Yield (Φf) Low--

Experimental Protocols

The data presented in this guide is obtained through standard spectroscopic techniques. The following sections detail the methodologies for acquiring UV-Visible absorption and fluorescence spectra.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light and the efficiency of this absorption.

Instrumentation: A dual-beam UV-Vis spectrophotometer is utilized for these measurements.

Sample Preparation:

  • Solutions of each bipyridine isomer are prepared in spectroscopic grade acetonitrile.

  • The concentration of the solutions is typically in the micromolar range (e.g., 1 x 10-5 M) to ensure that the absorbance values fall within the linear range of the instrument.

  • Measurements are conducted using 1 cm path length quartz cuvettes at room temperature.

Measurement Procedure:

  • A baseline spectrum of the pure solvent (acetonitrile) is recorded to correct for any background absorption.

  • The absorption spectrum of each bipyridine isomer solution is then measured over a wavelength range of approximately 200 to 400 nm.

  • The wavelength of maximum absorbance (λabs) and the corresponding absorbance value are determined from the spectrum.

  • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. This includes the wavelength of maximum emission and the efficiency of the emission process (quantum yield).

Instrumentation: A spectrofluorometer equipped with a light source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector is used.

Sample Preparation:

  • Dilute solutions of the bipyridine isomers are prepared in spectroscopic grade acetonitrile.

  • The concentration is adjusted so that the absorbance at the excitation wavelength is low (typically below 0.1) to avoid inner filter effects.

Measurement Procedure:

  • The sample is excited at its absorption maximum (λabs).

  • The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

  • The wavelength of maximum fluorescence emission (λem) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield (Φf) Determination: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard of known quantum yield.

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample2 / nstd2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Visualization of Photophysical Processes

To illustrate the fundamental photophysical processes of absorption and emission, a Jablonski diagram is a valuable tool. It provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

A Comparative Guide to 4,4'-Bipyridine-Based Sensors for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4,4'-Bipyridine-Based Sensing Technologies Against Established Analytical Methods.

The quest for rapid, sensitive, and selective detection of analytes, from small molecules to large biomacromolecules, is a cornerstone of modern research and drug development. In this context, this compound has emerged as a versatile building block for a new generation of sensors. Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent linker and recognition element in various sensing platforms. This guide provides a comprehensive benchmark of this compound-based electrochemical, fluorescent, and Surface-Enhanced Raman Scattering (SERS) sensors against traditional analytical technologies.

Performance Benchmark: this compound Sensors vs. Existing Technologies

The efficacy of a sensor is primarily judged by its analytical performance. The following tables provide a quantitative comparison of this compound-based sensors with established methods for the detection of a drug molecule (Sulfathiazole), a metal ion (Copper), and a protein biomarker (Apolipoprotein A4).

Table 1: Detection of Sulfathiazole
TechnologyAnalyteLimit of Detection (LOD)Linear RangeReference
This compound Electrochemical Sensor Sulfathiazole0.5616 µM0 - 50 µM[1]
High-Performance Liquid Chromatography (HPLC)Sulfathiazole0.07 µg/mL (~0.27 µM)0.13 - 25.5 µg/mL[2]
SpectrophotometrySulfathiazole0.1534 µg/ml (~0.6 µM)2 - 24 µg/ml[3]
Table 2: Detection of Copper Ions (Cu²⁺)
TechnologyAnalyteLimit of Detection (LOD)Linear RangeReference
This compound Fluorescent Sensor Copper (II) ion0.1 µM1.0 - 4.8 µM
Atomic Absorption Spectroscopy (AAS)Copper (II) ion0.25 ppm (~3.9 µM)0.2 - 10 µg/L[4][5]
Other Fluorescent SensorsCopper (II) ion6.3 nM - 115 nM0.01 - 2 µM
Table 3: Detection of Apolipoprotein A4 (Apo-A4)
TechnologyAnalyteLimit of Detection (LOD)Linear RangeReference
This compound Electrochemical Immunosensor Apo-A42.16 pg/mL0.01 - 300 ng/mL
Enzyme-Linked Immunosorbent Assay (ELISA) Kit 1Apo-A4< 0.32 ng/mLNot specified[6]
Enzyme-Linked Immunosorbent Assay (ELISA) Kit 2Apo-A42.81 ng/mL4.69 - 300 ng/mL[1][7]
Enzyme-Linked Immunosorbent Assay (ELISA) Kit 3Apo-A45.4 pg/mLNot specified[8]
Label-Free SERS SensorApo-A48.33 x 10⁻¹¹ g/mL (83.3 pg/mL)1.47 x 10⁻¹⁰ - 3.00 x 10⁻⁷ g/mL

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of signal generation is crucial for sensor design and optimization. The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the discussed this compound-based sensors.

electrochemical_sensor_pathway cluster_electrode Modified Electrode Surface cluster_solution Solution Phase cluster_detection Detection GCE Glassy Carbon Electrode POM_Bipy [(4,4'-bipy/P2Mo17Co)n] Film GCE->POM_Bipy Layer-by-Layer Assembly Redox Redox Reaction (Electron Transfer) POM_Bipy->Redox Facilitates Reaction ST Sulfathiazole (Analyte) ST->Redox Interaction with metal ions in film Signal Electrochemical Signal (Current Change) Redox->Signal Generates fluorescent_sensor_pathway cluster_sensor Fluorescent Sensor cluster_analyte Analyte cluster_interaction Sensing Mechanism COF Bipyridine-linked Covalent Organic Framework (COF) Coordination Coordination with Bipyridine Units COF->Coordination Emission Fluorescence Emission (500 nm) COF->Emission In absence of Cu²⁺ Cu Cu²⁺ Ion Cu->Coordination Quenching Fluorescence Quenching (Electron Transfer) Coordination->Quenching No_Emission Quenched Fluorescence Quenching->No_Emission In presence of Cu²⁺ Excitation Excitation Light (410 nm) Excitation->COF Excitation->Quenching sers_workflow cluster_prep SERS Substrate and Probe Preparation cluster_assay Sandwich Immunoassay cluster_detection SERS Detection AuNP 1. Synthesize Gold Nanoparticles (AuNPs) Raman_Tag 2. Label AuNPs with Raman Reporter & this compound AuNP->Raman_Tag Ab2_Conj 3. Conjugate Detection Antibody (Ab2) to AuNPs Raman_Tag->Ab2_Conj Substrate_Prep 4. Functionalize Solid Substrate with Capture Antibody (Ab1) Incubate_Analyte 5. Incubate Substrate with Sample (containing Apo-A4) Substrate_Prep->Incubate_Analyte Incubate_Probe 6. Add Ab2-AuNP Probes Incubate_Analyte->Incubate_Probe Wash 7. Wash to Remove Unbound Probes Incubate_Probe->Wash Detect 8. Perform SERS Measurement Wash->Detect

References

A Researcher's Guide to 4,4'-Bipyridine: Evaluating the Influence of Functional Groups on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4,4'-bipyridine (B149096) serves as a versatile scaffold. Its derivatives are integral to the creation of functional materials, molecular machines, and electroactive compounds.[1] The strategic introduction of functional groups onto the this compound core allows for the precise tuning of its electronic, structural, and photophysical properties. This guide provides a comparative analysis of these effects, supported by experimental data and detailed methodologies.

Workflow for Evaluation

The systematic evaluation of functionalized this compound derivatives follows a logical progression from synthesis to detailed characterization. This workflow ensures a comprehensive understanding of how specific chemical modifications influence the molecule's inherent properties.

G cluster_synthesis Synthesis & Modification cluster_analysis Data Analysis & Application start Select this compound Scaffold functionalization Introduce Functional Groups (e.g., Alkyl, Aryl, Halogen, N-quaternization) start->functionalization purification Purification & Isolation functionalization->purification structural Structural Analysis (X-ray, NMR) purification->structural spectroscopic Spectroscopic Analysis (UV-Vis, Fluorescence) purification->spectroscopic electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical data_comp Comparative Data Analysis structural->data_comp spectroscopic->data_comp electrochemical->data_comp property_relation Structure-Property Relationship data_comp->property_relation application Potential Applications (Catalysis, Sensors, Electrochromics) property_relation->application

Caption: Workflow for synthesizing and evaluating functionalized this compound derivatives.

Data Presentation: Comparative Analysis

The properties of this compound derivatives are highly dependent on the nature and position of the appended functional groups. N-alkylation, for instance, creates the widely studied viologen class of compounds, known for their distinct redox activity and electrochromism.[1]

Table 1: Electrochemical Properties of Substituted 4,4'-Bipyridinium Derivatives (Viologens)

The redox potential is a critical parameter, particularly for applications in electrochromic devices and redox-flow batteries.[2][3] It is significantly influenced by the electronic nature of the N-substituents.

Compound/DerivativeSubstituent (N,N')First Reduction Potential (E½, V vs. Fc/Fc⁺)Second Reduction Potential (E½, V vs. Fc/Fc⁺)Key Observation
2a 2,2'-bipyridine hybrid-0.68-0.52Two consecutive one-electron oxidations.[4]
2b 2,2'-bipyridine hybrid-0.66-0.49Similar electrochemical properties to 2a.[4]
1e PropylsulfonateQuasi-reversibleQuasi-reversibleExhibits two subsequent one-electron quasi-reversible redox processes.[2][3]
3 PropylsulfonateQuasi-reversibleQuasi-reversibleShows two subsequent one-electron quasi-reversible redox processes.[2][3]

Data sourced from cyclic voltammetry experiments.[2][3][4]

Table 2: Photophysical Properties of Functionalized Bipyridines

Functionalization impacts the electronic transitions within the molecule, leading to changes in absorption and emission characteristics. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and sensors.

Compound/DerivativeFunctional GroupsAbsorption λmax (nm)Emission λmax (nm)Key Observation
APBP Diphenyl aminophenyl vinyl-~485Bluish-green electroluminescence.[5]
ATBP Dimethylaminothiophen vinyl-~550Green electroluminescence.[5]
Compound 1 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-325Strong fluorescence, potential host material for OLEDs due to high triplet energy.[6]
Compound 2 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-366Red-shifted emission compared to the fluorine-substituted analogue.[6]

Data sourced from photoluminescence and electroluminescence studies.[5][6]

Table 3: Structural Properties of this compound Derivatives

The introduction of functional groups can induce steric effects that alter the planarity of the bipyridine system. The dihedral angle between the two pyridine (B92270) rings is a key structural parameter.

Compound/DerivativeDihedral Angle between Pyridine Rings (°)Inter-ring C-C Bond Length (Å)Key Observation
Neutral 4,4'-bpy in complex[7] --In its neutral state, the ligand is part of a homologous series showing distinct oxidation states.[7]
Reduced 4,4'-bpy in complex[7] -1.393(8)The shorter C-C inter-ring bond is typical for a two-electron reduced this compound.[7]
Pt(II) Metallacycle[8] 54.0 - 83.3-The twisted orientation of the 4,4'-bpy rings relieves steric repulsion.[8]

Data sourced from single-crystal X-ray diffraction studies.[7][8]

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible evaluation of this compound derivatives.

Cyclic Voltammetry (CV) for Redox Potential Measurement

This technique is used to study the redox properties of the bipyridine derivatives.

  • Apparatus: A standard three-electrode electrochemical cell, including a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., DCM, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆) to a concentration of approximately 1-5 mM.[9] The solution should be purged with an inert gas (e.g., N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Procedure:

    • The initial potential is set to a value where no faradaic current is observed (e.g., 0 V).[9]

    • The potential is scanned towards negative or positive values at a set scan rate (e.g., 100 mV/s).

    • The potential is then swept in the reverse direction to complete the cycle.

    • The resulting voltammogram plots current against potential. Reversible or quasi-reversible peaks indicate redox events.

    • The half-wave potential (E½), calculated as the average of the cathodic and anodic peak potentials, provides the standard redox potential of the species. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for referencing the potentials.

UV-Visible Absorption Spectroscopy

This method is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic structure.

  • Apparatus: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, CH₂Cl₂). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A blank cuvette containing only the solvent is used as a reference.

  • Procedure:

    • The sample is placed in a quartz cuvette.

    • The spectrophotometer scans a range of wavelengths (e.g., 200-800 nm).

    • The instrument records the absorbance at each wavelength.

    • The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Photoluminescence (PL) Spectroscopy

This technique measures the emission of light from a sample after it has absorbed photons, providing information on its fluorescent or phosphorescent properties.

  • Apparatus: A spectrofluorometer or photoluminescence spectrometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. For solid-state measurements, a thin film or powder sample is used.

  • Procedure:

    • An excitation wavelength (often the λmax from UV-Vis analysis) is selected.

    • The sample is irradiated at this wavelength.

    • The spectrometer scans a range of emission wavelengths, typically starting from just above the excitation wavelength.

    • The resulting spectrum shows the intensity of emitted light versus wavelength, from which the emission maximum (λem) can be determined.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound.

  • Apparatus: A single-crystal X-ray diffractometer.

  • Sample Preparation: High-quality single crystals of the compound are required. These are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Procedure:

    • A suitable single crystal is mounted on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern of scattered X-rays is collected by a detector as the crystal is rotated.

    • The collected data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.[8][10]

References

Safety Operating Guide

Proper Disposal of 4,4'-Bipyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4,4'-Bipyridine is critical for environmental protection and laboratory safety. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste involves professional chemical waste management services.

  • Segregation and Storage :

    • Do not mix this compound waste with other chemical waste streams.[1]

    • Keep the waste in its original container or a clearly labeled, compatible, and tightly sealed container.[1][4] The label should prominently display "Hazardous Waste" and the chemical name "this compound".

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][4]

  • Engage a Licensed Disposal Company :

    • The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1]

    • These companies are equipped to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.

  • Preferred Disposal Method by Professionals :

    • The standard professional disposal method for this compound is incineration.[1] The chemical is typically dissolved or mixed with a combustible solvent and then burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area : Restrict access to the spill area to essential personnel involved in the cleanup.[1]

  • Ensure Proper Ventilation : Increase ventilation in the area of the spill.[1][2]

  • Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the necessary personal protective equipment, including respiratory protection if dust is present.[1]

  • Contain and Clean the Spill :

    • For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

    • Place the swept material into a suitable, closed, and labeled container for disposal.[1][4]

    • Do not allow the spilled material to enter drains or waterways, as it is toxic to aquatic life.[2][3]

  • Decontaminate the Area : Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent or detergent and water. Collect the decontamination materials for disposal as hazardous waste.

Regulatory and Hazard Information

Proper waste management is dictated by the hazardous properties of the substance. Below is a summary of key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.[1][3][5]
Acute Toxicity, DermalH311Toxic in contact with skin.[1][3]
Hazardous to the Aquatic Environment, Long-termH411Toxic to aquatic life with long lasting effects.[3]

This table summarizes the primary hazards associated with this compound that necessitate its classification and disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_spill Spill Management cluster_end Final Disposition start Unused or Contaminated this compound assess Is the material for disposal? start->assess spill Accidental Spill Occurs start->spill If Spilled segregate Segregate and Store in a Labeled, Sealed Container assess->segregate Yes contact Contact Licensed Hazardous Waste Disposal Company segregate->contact transport Arrange for Professional Transport and Disposal contact->transport end Incineration at a Licensed Facility transport->end contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Clean up with Appropriate PPE, Avoiding Dust contain->cleanup collect Collect Spill Residue in a Labeled Container for Disposal cleanup->collect collect->contact Arrange for pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4,4'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4,4'-Bipyridine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is classified as toxic if swallowed or in contact with skin.[1] It may also cause damage to organs through prolonged or repeated exposure.[2] Adherence to the following safety protocols is critical to minimize risk.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. Always use the following equipment when handling this compound:

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][2][3] Must be approved under government standards like NIOSH (US) or EN 166 (EU).[2][3]Protects against dust, splashes, and sprays.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A complete protective suit or fire/flame resistant and impervious clothing is required.[1][2][3]Prevents skin contact, as the substance is toxic upon absorption.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3]Protects against inhalation of harmful dust and fumes.[2][5]

Note: Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for safe handling, storage, and disposal of this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5][6]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][5] Wash hands thoroughly with soap and water after handling.[2][5]

  • Container Management: Keep containers tightly sealed when not in use.[2][5] Store in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[1][5]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Evacuate unnecessary personnel from the area.[3][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. Prevent the spill from entering drains or waterways.[2][5]

  • Cleanup: Use dry cleanup procedures to avoid generating dust.[5] Sweep or shovel the material into a suitable, labeled container for disposal.[2][3]

  • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before storing or reusing.[5]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[5] Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[1][5] Wash the affected skin area with plenty of soap and water.[2][5] Seek medical attention if irritation occurs.[5]

  • Inhalation: Move the person to fresh air.[1][2][5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water and provide liquid slowly.[2][5] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]

Disposal Plan
  • Waste Collection: Collect solid residues and seal them in labeled drums for disposal.[5] Do not mix with other waste.[2]

  • Licensed Disposal: Dispose of the waste material through a licensed disposal company.[2] All disposal practices must be in accordance with local, state, and federal regulations.[1][2]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[2] Recycle or dispose of containers in an authorized landfill.[5]

Emergency Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

G cluster_0 Spill Response Protocol spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent entry to drains) ppe->contain cleanup Clean Up Spill (Use dry methods) contain->cleanup disposal Place in Labeled Waste Container cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate end Response Complete decontaminate->end

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.